molecular formula C8H9NO B1584170 2-Propionylpyridine CAS No. 3238-55-9

2-Propionylpyridine

Cat. No.: B1584170
CAS No.: 3238-55-9
M. Wt: 135.16 g/mol
InChI Key: ZHAZHKPVEROFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propionylpyridine (CAS 3238-55-9) is a high-value chemical building block with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. This compound features a pyridine ring, a privileged scaffold in medicinal chemistry known for its versatility in creating patentable structures and contributing to various biological activities . As a ketone-functionalized pyridine, it serves as a key synthetic intermediate for the development of novel bioactive molecules. In recent research, the propionyl group on the pyridine ring has been identified as a critical structural feature in the design of potent and selective tyrosine kinase 2 (TYK2) inhibitors . These inhibitors represent a promising therapeutic approach for autoimmune diseases such as psoriasis and rheumatoid arthritis, and the propionyl moiety helps maintain significant inhibitory activity in cellular assays . Beyond pharmaceutical development, pyridine-based compounds are increasingly important in agrochemical research for designing active ingredients that can overcome pest resistance and reduce environmental impact . This product is intended for use as a research chemical in organic synthesis, drug discovery, and materials science. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Please refer to the Certificate of Analysis for specific lot information regarding identity, purity, and safety data.

Properties

IUPAC Name

1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAZHKPVEROFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334397
Record name 2-Propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3238-55-9
Record name 2-Propionylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3238-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Propionylpyridine: Chemical Properties, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-propionylpyridine, a versatile heterocyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural features, synthesis, reactivity, and potential applications of this important chemical intermediate.

Introduction: The Significance of the Pyridine Nucleus

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart distinct reactivity and binding capabilities. This makes pyridine and its derivatives, such as this compound, highly valuable building blocks in the design and synthesis of novel therapeutic agents.[1] this compound, with its reactive ketone functionality, serves as a key starting material for the elaboration of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound, also known as 1-(pyridin-2-yl)propan-1-one, possesses a simple yet versatile structure. The propionyl group attached to the C2 position of the pyridine ring is the key to its reactivity and utility as a synthetic intermediate.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO[2]
Molar Mass 135.16 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 212-214 °C[2]
Density 1.027 g/mL at 25 °C[2]
Solubility in Water Slightly soluble[2]
Flash Point 89 °C[2]
Refractive Index 1.522 - 1.524[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the pyridine ring protons and the propionyl side chain. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their substitution. The ethyl group protons will show a quartet for the methylene group adjacent to the carbonyl and a triplet for the terminal methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (around δ 200 ppm). The pyridine ring carbons will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen atom (C2) being the most deshielded.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the aromatic ring and the alkyl chain, as well as C=C and C=N stretching vibrations of the pyridine ring.[4]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern will be influenced by the presence of the pyridine ring and the propionyl group. Common fragmentation pathways include the loss of the ethyl group (M-29) and the loss of the entire propionyl group (M-57), leading to the pyridinium cation.[3][5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established methods for the preparation of 2-acylpyridines.

Synthesis of this compound

Diagram: Synthetic Pathway to this compound

Synthesis 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF This compound This compound 2-Pyridylmagnesium bromide->this compound Propionaldehyde, then H3O+

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromopyridine

This protocol is adapted from established procedures for the synthesis of 2-acylpyridines via a Grignard reaction.[6]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with gentle heating to initiate the reaction.[7][8][9]

  • Once the reaction has started, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent, 2-pyridylmagnesium bromide.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of propionaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Key Reactions of this compound

The ketone functionality of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate.

Diagram: Key Reactions of this compound

Reactions This compound This compound 1-(Pyridin-2-yl)propan-1-ol 1-(Pyridin-2-yl)propan-1-ol This compound->1-(Pyridin-2-yl)propan-1-ol NaBH4, MeOH 2-(Prop-1-en-2-yl)pyridine 2-(Prop-1-en-2-yl)pyridine This compound->2-(Prop-1-en-2-yl)pyridine Ph3P=CH2 (Wittig)

Caption: Reduction and Wittig reaction of this compound.

Experimental Protocol: Reduction to 1-(Pyridin-2-yl)propan-1-ol

This protocol describes the reduction of the ketone to a secondary alcohol using sodium borohydride.[10][11]

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting alcohol can be purified by column chromatography if necessary.

Experimental Protocol: Wittig Olefination

This protocol outlines the conversion of the ketone to an alkene using a Wittig reagent.[12][13][14][15][16]

  • Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide (a characteristic color change is often observed).

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The product, 2-(prop-1-en-2-yl)pyridine, can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of various biologically active molecules. Its ability to undergo a wide range of chemical transformations allows for the generation of diverse compound libraries for drug discovery screening.

Precursor for Enzyme Inhibitors

The pyridine nucleus is a common feature in many enzyme inhibitors.[1] The ketone functionality of this compound can be modified to introduce pharmacophores that can interact with the active sites of enzymes. For example, the corresponding alcohol, amine, or more complex heterocyclic systems derived from this compound can be explored for their inhibitory activity against various enzyme targets.

Synthesis of Cardiovascular Agents

Pyridine and dihydropyridine derivatives are well-known for their activity as calcium channel blockers, which are used in the treatment of hypertension and other cardiovascular diseases.[17][18][19][20][21] The this compound core can be elaborated through multi-step synthetic sequences to generate novel dihydropyridine analogues for evaluation as potential cardiovascular drugs.

Building Block for Novel Heterocycles

This compound can serve as a precursor for the synthesis of more complex fused heterocyclic systems. Through condensation reactions with various bifunctional reagents, the propionyl side chain can be incorporated into new ring systems, leading to the discovery of novel chemical entities with potential therapeutic applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its accessible synthesis and the reactivity of its ketone functionality provide a gateway to a wide range of more complex molecules. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, along with potential applications, to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

2-Propionylpyridine physical properties and data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propionylpyridine

Introduction: this compound, also known by its IUPAC name 1-(pyridin-2-yl)propan-1-one, is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a pyridine ring linked to a propionyl group, makes it a valuable intermediate and building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its core physical properties, spectroscopic data, synthesis, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights.

Chemical Identity and Structure

A foundational understanding of a compound begins with its precise identification and structure. This compound is an organic compound featuring a pyridine ring substituted at the 2-position with a propionyl group.

  • IUPAC Name: 1-(pyridin-2-yl)propan-1-one[1]

  • Synonyms: 2-Pyridyl ethyl ketone, 1-(2-pyridinyl)-1-propanone[1][2]

  • CAS Number: 3238-55-9[1][3]

  • Molecular Formula: C₈H₉NO[1][4]

  • Molecular Weight: 135.16 g/mol [1][4]

The structural arrangement of these atoms is crucial for its chemical reactivity and physical properties.

graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"];

// Define positions for a visually clear structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; N1 [pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; C6 [pos="1.8,1.2!"]; O1 [pos="1.6,2.1!"]; C7 [pos="3.0,0.8!"]; C8 [pos="4.1,1.5!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C1; C5 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- C8;

// Add implicit hydrogens for clarity (optional, as labels) H1 [label="H", pos="-1.5,0.9!"]; H2 [label="H", pos="-1.5,-0.9!"]; H3 [label="H", pos="0,-1.7!"]; H4 [label="H", pos="-0.5,1.5!"]; H5 [label="H3C", pos="5.0,1.2!"]; H6 [label="H2", pos="3.2,-0.1!"]; }

Figure 2: A generalized synthetic workflow for this compound.

Causality in Synthesis:

  • Lithiation: Using a strong base like n-butyllithium (n-BuLi) deprotonates the most acidic proton on the pyridine ring, which is at the C2 position, due to the inductive effect of the nitrogen atom. The reaction is performed at low temperatures (-78 °C) to prevent side reactions.

  • Acylation: The resulting highly nucleophilic 2-lithiopyridine intermediate readily attacks the electrophilic carbonyl carbon of an acylating agent like propionyl chloride.

  • Workup & Purification: An aqueous quench is necessary to neutralize any remaining organolithium species. Purification is then essential to remove byproducts and unreacted starting materials, ensuring the high purity required for subsequent applications.

Applications in Research and Drug Development

The utility of this compound stems from its dual functionality: the basic nitrogen of the pyridine ring and the electrophilic ketone. This makes it a versatile building block.

  • Pharmaceutical Intermediate: It is a key raw material in the synthesis of various active pharmaceutical ingredients (APIs).[4][5][6] Its structure is a precursor for creating more complex heterocyclic systems found in many bioactive molecules.[6]

  • Agrochemical Synthesis: It is used in the formulation and synthesis of pesticides and herbicides.[7][5]

  • Ligand Development: The pyridine nitrogen can coordinate with metal ions, making it a useful scaffold for designing specialty ligands for catalysis.[6]

  • Research Chemical: It is used in the preparation of derivatives, such as oxodiphenyldihydropyrazolecarboxamides, which have been investigated as inhibitors for enzymes like ACSS2.[3]

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is a summary and should be supplemented by a full, current Safety Data Sheet (SDS) before use.

Hazard CategoryDescription & Precautionary StatementsSource(s)
GHS Pictograms GHS07 (Harmful/Irritant)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[8]
Handling Keep away from heat, sparks, open flames, and other ignition sources. No smoking. Wash skin thoroughly after handling. Avoid breathing mist or vapors.[8]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store separately from oxidizing agents and acids.[4][9]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][9]

Experimental Protocol: A Self-Validating Example

This section provides a trustworthy, detailed protocol for a reaction where this compound could be a starting material, such as a reduction of the ketone.

Protocol: Sodium Borohydride Reduction to 1-(Pyridin-2-yl)propan-1-ol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.35 g, 10 mmol). Dissolve it in methanol (25 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Causality: Cooling is crucial to moderate the exothermic reaction and prevent side reactions.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.42 g, 11 mmol, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting material spot (visualized under UV light) and the appearance of a new, more polar product spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) to consume any excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure alcohol product.

  • Characterization (Final Validation): Confirm the structure and purity of the isolated 1-(pyridin-2-yl)propan-1-ol using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data to expected values. The IR spectrum should show the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the C=O stretch (~1700 cm⁻¹).

Conclusion

This compound is a foundational chemical entity with well-defined properties and significant utility. Its role as a versatile intermediate in the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 2-Propionylpyridine (CAS: 3238-55-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propionylpyridine, a versatile heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an in-depth analysis of its synthesis and reactivity, and explores its role as a key building block in the development of bioactive molecules, including its notable application as a precursor to Acetyl-CoA Synthetase 2 (ACSS2) inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties, arising from the presence of the nitrogen atom, impart a range of chemical characteristics that make it a privileged structure in medicinal chemistry. Pyridine-containing compounds have demonstrated a wide spectrum of biological activities, and their derivatives are integral to numerous approved drugs.[1]

This compound, a member of the 2-acylpyridine family, serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its propionyl group offers a reactive handle for a variety of chemical transformations, making it a versatile building block for the construction of novel therapeutic agents and other functional molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3238-55-9[2]
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 212-214 °C[2]
Density 1.027 g/mL at 25 °C[2]
Solubility in Water Slightly soluble[2]
Flash Point 89 °C[2]
Refractive Index 1.522 - 1.524[2]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of 2-acylpyridines, including this compound, can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Oxidation of 2-Alkylpyridines

One of the most direct routes to 2-acylpyridines is the oxidation of the corresponding 2-alkylpyridine. For the synthesis of this compound, this would involve the oxidation of 2-propylpyridine.

Synthesis_Oxidation Start 2-Propylpyridine Intermediate Oxidation Start->Intermediate [O] Product This compound Intermediate->Product

Caption: Oxidation of 2-propylpyridine to this compound.

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions, such as temperature and solvent, need to be carefully controlled to avoid over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: Oxidation of 2-Propylpyridine (Conceptual)

  • Step 1: Dissolve 2-propylpyridine in a suitable solvent (e.g., pyridine or a mixture of water and pyridine).

  • Step 2: Add the oxidizing agent (e.g., KMnO₄ or SeO₂) portion-wise at a controlled temperature.

  • Step 3: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 4: Upon completion, quench the reaction and work up the mixture to isolate the crude product.

  • Step 5: Purify the crude this compound by distillation or column chromatography.

Grignard Reaction with 2-Cyanopyridine

A versatile method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile. In this approach, 2-cyanopyridine can be reacted with ethylmagnesium bromide to yield this compound after hydrolysis of the intermediate imine.

Synthesis_Grignard Start1 2-Cyanopyridine Intermediate Imine Intermediate Start1->Intermediate 1. Ether Start2 Ethylmagnesium Bromide Start2->Intermediate 1. Ether Product This compound Intermediate->Product 2. H₃O⁺

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis (Conceptual)

  • Step 1: Prepare the Grignard reagent, ethylmagnesium bromide, from ethyl bromide and magnesium turnings in anhydrous diethyl ether.

  • Step 2: Add a solution of 2-cyanopyridine in anhydrous ether dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

  • Step 3: Stir the reaction mixture at room temperature until the reaction is complete.

  • Step 4: Quench the reaction by carefully adding an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the intermediate imine.

  • Step 5: Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Friedel-Crafts Acylation and Related Reactions

While direct Friedel-Crafts acylation on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst, modified procedures and alternative acylation methods have been developed for 2-acylpyridine synthesis.[3] One such approach involves the acylation of a pre-metalated pyridine species.

Key Chemical Reactions of this compound

The chemical reactivity of this compound is characterized by the interplay of the pyridine ring and the propionyl group.

  • Reactions at the Carbonyl Group: The carbonyl group undergoes typical reactions of ketones, such as reduction to the corresponding alcohol, reductive amination, and condensation reactions (e.g., aldol or Knoevenagel condensations).

  • Reactions at the α-Carbon: The α-protons of the ethyl group are acidic and can be removed by a suitable base to form an enolate, which can then participate in various alkylation and acylation reactions.

  • Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although this is generally less facile than in pyridinium salts.

Spectroscopic Analysis of this compound

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridine ring protons and the propionyl group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.7 ppm), with the proton at the 6-position being the most downfield due to its proximity to the nitrogen atom. The ethyl group will exhibit a quartet for the methylene protons (α to the carbonyl) and a triplet for the methyl protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (around δ 200 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), and the ethyl group carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other characteristic absorptions will include those for the C-H stretching of the aromatic and aliphatic groups, and the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern will likely involve cleavage of the bond between the carbonyl group and the pyridine ring, as well as fragmentation of the ethyl group. Common fragments would include the pyridoyl cation and the ethyl radical, or the pyridine ring and the propionyl radical.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules.

Precursor to ACSS2 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells under hypoxic conditions, by converting acetate to acetyl-CoA.[4] Inhibition of ACSS2 is therefore a promising therapeutic strategy for cancer treatment.[4] While specific synthesis schemes starting directly from this compound are proprietary, its structural motif is incorporated into known ACSS2 inhibitors.

ACSS2_Inhibitor_Pathway Start This compound Intermediate Multi-step Synthesis Start->Intermediate Product ACSS2 Inhibitor Intermediate->Product Target ACSS2 Enzyme Product->Target Binds to Effect Inhibition of Acetyl-CoA Production Target->Effect

Caption: Conceptual pathway from this compound to an ACSS2 inhibitor.

Versatile Intermediate in Medicinal Chemistry

The reactivity of this compound allows for its incorporation into a wide range of molecular scaffolds. It can be used to synthesize various heterocyclic systems and to introduce the 2-pyridyl moiety into drug candidates. The pyridine nitrogen can act as a hydrogen bond acceptor, which is often a key interaction in drug-receptor binding.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and may cause skin and eye irritation.[5]

  • Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors or mist.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity and the inherent biological relevance of the pyridine scaffold make it a valuable building block for the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of facilitating its effective use in the scientific community.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Biological Mechanism of Action of 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Knowledge Gap and the Path Forward

2-Propionylpyridine, a pyridine derivative with a propionyl group at the second position, is a molecule of interest in synthetic chemistry, often serving as a building block for pharmaceuticals and agrochemicals.[1] Despite its use in the synthesis of biologically active compounds, a detailed understanding of its own mechanism of action within biological systems is conspicuously absent from the current scientific literature. This guide, therefore, ventures beyond a simple recitation of established facts. Instead, it serves as a comprehensive roadmap for the modern researcher, providing a structured, hypothesis-driven approach to systematically uncover the biological intricacies of this compound. We will leverage knowledge from analogous compounds to formulate plausible mechanisms and detail the robust experimental strategies required to test these hypotheses, thereby transforming a knowledge gap into a frontier of discovery.

Section 1: Postulated Mechanisms of Action - An Evidence-Based Extrapolation

In the absence of direct mechanistic studies on this compound, we can infer potential biological activities by examining related structures, particularly other pyridyl ketones.

Metabolic Bioactivation and Inactivation

The metabolic fate of a small molecule is a critical determinant of its biological activity. For 2-acetylpyridine, a close structural analog, the primary metabolic pathway involves the enantioselective reduction of the carbonyl group, a reaction that does not involve cytochrome P-450 enzymes.[2] It is highly probable that this compound undergoes a similar metabolic transformation.

  • Hypothesis: The propionyl group of this compound is stereoselectively reduced in vivo to a secondary alcohol. This biotransformation could either represent a detoxification pathway or a bioactivation step, yielding a metabolite with a distinct biological activity profile from the parent compound.

This compound This compound 1-(Pyridin-2-yl)propan-1-ol 1-(Pyridin-2-yl)propan-1-ol This compound->1-(Pyridin-2-yl)propan-1-ol Carbonyl Reductase This compound-N-oxide This compound-N-oxide This compound->this compound-N-oxide N-oxidation Altered Biological Activity Altered Biological Activity 1-(Pyridin-2-yl)propan-1-ol->Altered Biological Activity This compound-N-oxide->Altered Biological Activity

Caption: Postulated metabolic pathways for this compound.

Hypothetical Molecular Targets

The pyridine ring is a common scaffold in a vast array of biologically active molecules, known to interact with a wide range of protein targets.

  • 1.2.1 Enzyme Inhibition: The pyridyl ketone motif can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and pi-stacking. This suggests that this compound could act as an inhibitor for certain classes of enzymes.

    • Hypothetical Target Class: Kinases: Many kinase inhibitors feature a heterocyclic core. The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.

    • Hypothetical Target Class: Dehydrogenases/Reductases: Given that its likely metabolite is an alcohol, this compound could potentially interact with dehydrogenases or reductases, either as a substrate or an inhibitor.

  • 1.2.2 Receptor Modulation: Pyridine derivatives have been shown to act as ligands for various receptors. For example, certain substituted pyridines have been investigated as antagonists for the CXCR4 receptor[3] and as α-adrenoceptor ligands.

    • Hypothesis: The structural features of this compound may allow it to bind to the ligand-binding pocket of specific G-protein coupled receptors (GPCRs) or ion channels, thereby modulating their activity.

Section 2: A Practical Guide to Mechanism Deconvolution: Experimental Workflows

The following section outlines a logical and robust experimental strategy to systematically investigate the mechanism of action of this compound.

Phase 1: In Silico Target Identification and Prioritization

Before embarking on extensive wet-lab experiments, a computational approach can provide valuable insights into potential protein targets, allowing for a more focused and efficient investigation.

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Target Selection:

    • Compile a library of potential protein targets based on the hypotheses outlined in Section 1 (e.g., a panel of kinases, dehydrogenases, and GPCRs).

    • Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of this compound to the active site or allosteric sites of the selected target proteins.[4][5]

  • Analysis and Prioritization:

    • Analyze the docking results based on the predicted binding energy (docking score) and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Prioritize targets that show favorable binding energies and plausible binding modes for subsequent experimental validation.

cluster_0 In Silico Workflow Ligand Preparation Ligand Preparation Target Selection Target Selection Ligand Preparation->Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Analysis & Prioritization Analysis & Prioritization Docking Simulation->Analysis & Prioritization

Caption: Workflow for in silico target identification.

Phase 2: In Vitro Target Validation and Characterization

The prioritized targets from the in silico screening must be validated through direct biochemical and biophysical assays.

Experimental Protocol: Enzymatic Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a candidate enzyme.

  • Reagents and Materials:

    • Purified enzyme of interest.

    • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate).

    • Assay buffer specific to the enzyme.

    • This compound stock solution (in DMSO).

    • Microplate reader.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the enzyme and the different concentrations of this compound (or vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[6]

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Parameter Description Example Data (Hypothetical)
Enzyme Candidate enzyme from in silico screenKinase X
Substrate Specific substrate for the enzymeFluorescently labeled peptide
IC50 of this compound Concentration for 50% inhibition15 µM
Positive Control Known inhibitor of the enzymeStaurosporine (IC50 = 0.01 µM)

Experimental Protocol: Receptor Binding Assay

This protocol describes a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from a receptor.[7][8]

  • Reagents and Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand specific for the receptor.

    • Binding buffer.

    • This compound stock solution (in DMSO).

    • Glass fiber filters.

    • Scintillation counter.

  • Assay Procedure:

    • In a reaction tube, combine the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of this compound (or unlabeled ligand for positive control).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

    • Determine the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Phase 3: Cellular and Physiological Characterization

To understand the biological relevance of the in vitro findings, it is crucial to assess the effects of this compound in a cellular context and, if warranted, in vivo.

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) in appropriate growth medium.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Measurement:

    • Use a suitable assay to measure cell viability or proliferation (e.g., MTT, PrestoBlue, or direct cell counting).

  • Data Analysis:

    • Calculate the percentage of viable or proliferating cells relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition).

Toxicological Assessment

Initial toxicological information from databases indicates that this compound is harmful if swallowed and can cause skin and eye irritation.[9] In vivo studies with the parent compound, pyridine, have shown effects on the nervous system and, at lethal doses, respiratory failure.[10][11] A thorough toxicological evaluation of this compound would be a critical component of its characterization.

Section 3: Synthesis of Findings and Future Perspectives

The elucidation of the mechanism of action of this compound is a multi-faceted endeavor that requires a synergistic approach, integrating computational predictions with rigorous in vitro and in vivo experimental validation. The workflows detailed in this guide provide a clear and actionable path for researchers to systematically investigate this molecule.

The initial focus should be on identifying and validating direct molecular targets. Should these efforts prove inconclusive, it may indicate that the biological activity of this compound is mediated by its metabolites. In such a scenario, the experimental focus would need to shift towards metabolite identification and the subsequent characterization of their biological activities.

By following the structured approach outlined herein, the scientific community can move closer to understanding the precise biological role of this compound, potentially unlocking its therapeutic or biotechnological potential.

References

A Spectroscopic Guide to 1-(Pyridin-2-yl)propan-1-one (2-Propionylpyridine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(pyridin-2-yl)propan-1-one, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By offering a detailed analysis of its spectral features, this guide aims to facilitate its unambiguous identification, characterization, and quality control in a laboratory setting. The methodologies for acquiring this data are also detailed to ensure scientific rigor and reproducibility.

Introduction

1-(Pyridin-2-yl)propan-1-one, also known as 2-propionylpyridine, is a heterocyclic ketone with the chemical formula C₈H₉NO.[2] Its molecular structure, featuring a pyridine ring attached to a propionyl group, makes it a versatile building block in organic synthesis. The precise characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique fingerprint of the molecule's structure and connectivity. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data of 1-(pyridin-2-yl)propan-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(pyridin-2-yl)propan-1-one is presented in Table 1. This information is crucial for its handling, storage, and use in various experimental setups.

Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)propan-1-one

PropertyValueSource
IUPAC Name 1-(pyridin-2-yl)propan-1-onePubChem[3]
Synonyms This compound, 2-Pyridyl ethyl ketonePubChem[3]
CAS Number 3238-55-9PubChem[3]
Molecular Formula C₈H₉NOChemBK[2]
Molecular Weight 135.16 g/mol ChemBK[2]
Appearance Colorless to yellow liquidPipzine Chemicals [No Source Found]
Boiling Point 212 - 214 °CPipzine Chemicals [No Source Found]
Density 1.027 g/mL at 25 °CPipzine Chemicals [No Source Found]
Solubility Slightly soluble in water; Soluble in alcohol and etherChemBK[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectra of 1-(pyridin-2-yl)propan-1-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the pyridine ring are expected to resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The aliphatic protons of the propionyl group will appear in the upfield region.

Table 2: ¹H NMR Spectroscopic Data for 1-(Pyridin-2-yl)propan-1-one

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.7Doublet1HH6 (Pyridine)
~8.0Triplet of doublets1HH4 (Pyridine)
~7.9Doublet1HH3 (Pyridine)
~7.5Triplet1HH5 (Pyridine)
3.1-3.3Quartet2H-CH₂- (Ethyl)
1.1-1.3Triplet3H-CH₃ (Ethyl)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The data presented here is a generalized interpretation based on typical values for similar structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is expected to have the largest chemical shift, typically in the range of 190-210 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm).

Table 3: ¹³C NMR Spectroscopic Data for 1-(Pyridin-2-yl)propan-1-one

Chemical Shift (ppm)Assignment
~200C=O (Carbonyl)
~153C2 (Pyridine)
~149C6 (Pyridine)
~137C4 (Pyridine)
~127C5 (Pyridine)
~122C3 (Pyridine)
~32-CH₂- (Ethyl)
~8-CH₃ (Ethyl)

Note: This is a predicted spectrum based on typical chemical shifts for the functional groups present.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of 1-(pyridin-2-yl)propan-1-one.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of at least 300 MHz.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 1-(pyridin-2-yl)propan-1-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Integrate Integrate Signals (¹H) Phase_Baseline->Integrate Reference Reference to Standard Integrate->Reference Analysis Analysis Reference->Analysis Structural Elucidation

Caption: Workflow for NMR analysis of 1-(pyridin-2-yl)propan-1-one.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(pyridin-2-yl)propan-1-one is expected to show characteristic absorption bands for the carbonyl group and the aromatic pyridine ring.

Table 4: IR Spectroscopic Data for 1-(Pyridin-2-yl)propan-1-one

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch (Pyridine)
~2980, ~2940MediumAliphatic C-H stretch (-CH₂-, -CH₃)
~1700StrongC=O stretch (Ketone)
~1580, ~1470, ~1430Medium-StrongC=C and C=N ring stretching (Pyridine)

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution).

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the spectrum. This method is quick and requires minimal sample preparation.

Sample Preparation (KBr Pellet - for solids):

  • Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

IR_Protocol cluster_atr ATR Method (Liquid) cluster_kbr KBr Pellet Method (Solid) start Start clean_crystal Clean ATR Crystal start->clean_crystal mix_sample Mix Sample with KBr start->mix_sample apply_sample Apply Liquid Sample clean_crystal->apply_sample acquire_atr Acquire Spectrum apply_sample->acquire_atr end_node Analyze Spectrum acquire_atr->end_node grind Grind Mixture mix_sample->grind press Press into Pellet grind->press acquire_kbr Acquire Spectrum press->acquire_kbr acquire_kbr->end_node

Caption: Sample preparation protocols for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for 1-(pyridin-2-yl)propan-1-one is expected at an m/z of 135, corresponding to its molecular weight.

Table 5: Key Fragments in the EI Mass Spectrum of 1-(Pyridin-2-yl)propan-1-one

m/zProposed Fragment Ion
135[C₈H₉NO]⁺ (Molecular Ion)
106[C₇H₆N]⁺ (Loss of -C₂H₅)
78[C₅H₄N]⁺ (Pyridyl cation)
57[C₃H₅O]⁺ (Propionyl cation)
29[C₂H₅]⁺ (Ethyl cation)

Note: The relative intensities of the fragment ions can provide further structural information.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile and thermally stable compounds like 1-(pyridin-2-yl)propan-1-one.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Injection Port Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: A suitable range to detect the molecular ion and key fragments (e.g., m/z 40-300).

GCMS_Process Sample_Prep Sample Preparation (Dissolve in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_System Data System (Mass Spectrum) Detection->Data_System

Caption: The process of GC-MS analysis.

Synthesis Overview

A common method for the synthesis of 1-(pyridin-2-yl)propan-1-one involves the reaction of a pyridine-based starting material with a propionylating agent. One plausible route is the Friedel-Crafts acylation of pyridine, although this can be challenging due to the deactivation of the ring by the nitrogen atom. A more common approach involves the use of organometallic reagents. For instance, 2-lithiopyridine, generated from 2-bromopyridine, can be reacted with propionyl chloride or propionic anhydride to yield the desired product.[2]

Synthesis_Pathway Start 2-Bromopyridine Intermediate 2-Lithiopyridine Start->Intermediate Lithiation Reagent1 n-BuLi Reagent1->Intermediate Product 1-(Pyridin-2-yl)propan-1-one Intermediate->Product Acylation Reagent2 Propionyl Chloride Reagent2->Product

Caption: A potential synthetic route to 1-(pyridin-2-yl)propan-1-one.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive characterization of 1-(pyridin-2-yl)propan-1-one. This information is essential for its unambiguous identification, purity assessment, and quality control in various scientific and industrial applications. The detailed experimental protocols offer a framework for obtaining reliable and reproducible data. By understanding the spectroscopic fingerprint of this important chemical intermediate, researchers can confidently utilize it in their synthetic endeavors.

References

Theoretical Frameworks for Elucidating the Molecular Structure and Reactivity of 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the molecular structure, electronic properties, and reactivity of 2-Propionylpyridine (C₈H₉NO). As a pyridine derivative, this compound holds significant interest in medicinal chemistry and materials science, making a deep understanding of its structure-property relationships essential for targeted molecular design.[1][2] This document, intended for researchers and drug development professionals, details the application of Density Functional Theory (DFT) to explore conformational landscapes, electronic structure through Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis, and reactivity prediction via Molecular Electrostatic Potential (MEP) maps. We present validated protocols for these computational studies, explaining the causality behind methodological choices to ensure scientific integrity and reproducibility. The guide aims to bridge theoretical calculations with practical applications, offering insights that can accelerate the discovery and optimization of novel pyridine-based compounds.

Introduction: The Significance of this compound

Pyridine and its derivatives are cornerstone heterocyclic compounds in the development of pharmaceuticals, agrochemicals, and functional materials.[2] Their unique physicochemical properties, imparted by the nitrogen heteroatom, allow for diverse biological activities and applications. This compound, with the chemical structure 1-(pyridin-2-yl)propan-1-one, is a member of this vital class of molecules.[3] Understanding its three-dimensional structure, conformational flexibility, and electronic charge distribution is paramount for predicting its behavior in biological systems and guiding the synthesis of more potent and selective analogues.

Theoretical and computational studies offer a powerful, non-experimental avenue to probe the molecular world at an atomic level.[2] By leveraging quantum chemical methods, we can elucidate the fundamental drivers of molecular stability, reactivity, and intermolecular interactions, providing insights that are often difficult to obtain through experimental means alone. This guide focuses on the application of these theoretical tools to comprehensively characterize this compound.

Core Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying molecules of the size and complexity of this compound.[2][4][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering an exceptional balance of accuracy and computational efficiency.

Why DFT is the Method of Choice: The selection of a computational method is a critical decision. For organic molecules containing heteroatoms, DFT methods, particularly those using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have demonstrated high accuracy in predicting geometric parameters, vibrational frequencies, and electronic properties.[5][6] This functional, combined with a sufficiently flexible basis set such as 6-311++G(d,p), provides a robust theoretical level for capturing the nuances of the electronic structure.[5][7] The "++" indicates the inclusion of diffuse functions on all atoms, crucial for describing lone pairs and non-covalent interactions, while "(d,p)" adds polarization functions, which are essential for accurately modeling bonding environments.

Conformational Analysis: Defining the Molecular Shape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The this compound molecule is not rigid; rotation can occur around the single bond connecting the propionyl group to the pyridine ring. A conformational analysis, or Potential Energy Surface (PES) scan, is performed to identify the most stable arrangement (conformer) of the molecule.[8][9]

This analysis is critical because it determines the ground-state geometry, which is the starting point for all subsequent electronic structure calculations. The lowest-energy conformer represents the most populated state of the molecule and is the most relevant for predicting its interactions with biological targets like proteins or enzymes.

Protocol for Conformational Analysis:

  • Define the Rotational Coordinate: The key dihedral angle to scan is the one defined by the atoms C(ring)-C(ring)-C(carbonyl)-O(carbonyl).

  • Perform a Relaxed PES Scan: Using a DFT method (e.g., B3LYP/6-31+G(d,p)), this angle is varied systematically (e.g., in 10° increments from 0° to 360°), and at each step, the rest of the molecular geometry is allowed to relax to its minimum energy.[9]

  • Identify Minima: The resulting energy profile will show distinct minima corresponding to stable conformers. The structure with the absolute lowest energy is identified as the global minimum.

  • Full Geometry Optimization: The lowest-energy conformer is then subjected to a full, unconstrained geometry optimization at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to precisely determine its structural parameters.

Probing the Electronic Structure

Once the optimized, lowest-energy structure is obtained, a series of analyses are performed to understand its electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[10][11] Their properties are fundamental to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.[11]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[12][13] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[12][14] Conversely, a small gap suggests the molecule is more reactive.

ParameterDescriptionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
ΔEgap ELUMO - EHOMOCorrelates with chemical reactivity and stability.[12]
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) Lewis structures.[15] This method is invaluable for quantifying charge distribution and understanding stabilizing intramolecular interactions.

The core of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory.[16][17] It calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled "donor" NBO (e.g., a bond or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital, BD).[16][17] A large E(2) value indicates a strong electronic interaction, which contributes to the overall stability of the molecule. For this compound, key interactions would include delocalization from the nitrogen lone pair (LP) into adjacent anti-bonding π orbitals of the pyridine ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting how a molecule will interact with other chemical species.[18] It is calculated by placing a positive point charge (a proton) at various points on the electron density surface of the molecule and calculating the potential energy. The result is a color-coded map that visualizes the charge distribution.[7][19]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack.[20]

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites susceptible to nucleophilic attack.[20]

  • Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.

For drug development, the MEP map is critical for understanding potential hydrogen bonding sites and other non-covalent interactions that govern how a ligand binds to its receptor.[18]

Computational Workflow and Visualization

To ensure reproducibility and scientific rigor, a standardized computational workflow is essential. The following diagram outlines the logical sequence of theoretical analyses.

G cluster_0 Step 1: Initial Setup cluster_1 Step 2: Geometry & Conformation cluster_2 Step 3: Electronic Structure Analysis cluster_3 Step 4: Interpretation & Application A Define Molecular Structure of This compound B Conformational Search (PES Scan) A->B C Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C Identify Global Minimum D Frequency Calculation C->D Verify Minimum Energy (No Imaginary Frequencies) E HOMO-LUMO Analysis D->E F Natural Bond Orbital (NBO) Analysis D->F G Molecular Electrostatic Potential (MEP) Calculation D->G H Analyze Reactivity & Stability E->H F->H I Predict Intermolecular Interactions G->I J Guide Experimental Design H->J I->J

Caption: A typical workflow for the theoretical analysis of a molecule.

This structured approach ensures that electronic properties are calculated for the most stable and physically relevant molecular geometry.

Conclusion

The theoretical study of this compound through a multi-faceted computational approach provides a profound understanding of its structural and electronic characteristics. By employing robust DFT calculations, we can reliably determine its most stable conformation, map its electronic frontier orbitals to predict reactivity, quantify intramolecular stabilizing interactions via NBO analysis, and visualize its electrostatic potential to forecast intermolecular binding behavior. These theoretical insights are not merely academic; they provide a predictive framework that can guide synthetic efforts, rationalize structure-activity relationships, and ultimately accelerate the development of new therapeutics and materials based on the pyridine scaffold. This guide serves as a foundational protocol for researchers aiming to leverage the power of computational chemistry in their scientific endeavors.

References

A Technical Guide to the Synthesis of 2-Propionylpyridine: From Historical Challenges to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propionylpyridine, a key heterocyclic ketone, serves as a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. Its value lies in the versatile reactivity of both the pyridine ring and the carbonyl group, allowing for extensive molecular scaffolding. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound. We will dissect the inherent chemical challenges posed by the pyridine nucleus and detail the progression from early, often inefficient methods to modern, high-yield strategies centered on organometallic chemistry and controlled oxidation. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and actionable, field-proven protocols.

Introduction: The Significance of this compound

This compound, systematically named 1-(pyridin-2-yl)propan-1-one (CAS No: 3238-55-9), is a colorless to yellow liquid with the chemical formula C₈H₉NO.[1] Its structure, featuring a propionyl group at the C-2 position of a pyridine ring, makes it a valuable building block. It is utilized as a key intermediate in the synthesis of various pharmaceuticals, including specialized enzyme inhibitors, and serves as a precursor in the development of agrochemicals and specialty ligands for catalysis.[2][3] The strategic importance of this molecule necessitates robust and scalable synthetic methods, a challenge that has been addressed with increasing sophistication over the history of organic chemistry.

Historical Context: The Challenge of Pyridine Acylation

The synthesis of acylpyridines is not as straightforward as the acylation of their benzene analogues. The pyridine ring presents a unique set of challenges rooted in its electronic nature:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, withdrawing electron density from the ring system. This deactivation makes the pyridine nucleus significantly less susceptible to classical electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, which was first developed by Charles Friedel and James Crafts in 1877.[4]

  • Lewis Basicity of Nitrogen: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base. In the presence of a Lewis acid catalyst (e.g., AlCl₃), which is essential for a Friedel-Crafts reaction, the nitrogen is readily complexed. This complexation further deactivates the ring, rendering it even more resistant to electrophilic attack.[5] Direct acylation, if it occurs, tends to happen at the nitrogen atom, forming a pyridinium salt, which is highly deactivated.[5]

These fundamental hurdles meant that early chemists had to devise indirect methods to synthesize acylpyridines, moving away from direct electrophilic attack and towards strategies that could overcome the ring's inherent lack of nucleophilicity.

Modern Synthetic Strategies: A Methodological Deep Dive

The limitations of classical methods spurred the development of more nuanced and powerful synthetic routes. Modern approaches can be broadly categorized into two primary strategies: the construction of the acyl group via organometallic intermediates and the controlled oxidation of a pre-existing alkyl side chain.

Strategy 1: Acylation via Organometallic Reagents

This strategy represents the most significant breakthrough in acylpyridine synthesis. By transforming the normally electrophilic C-2 position of pyridine into a potent nucleophile using an organometallic intermediate, the molecule's innate reactivity is effectively inverted (a concept known as umpolung).

The use of Grignard reagents, discovered by Victor Grignard, is a cornerstone of modern organic synthesis for C-C bond formation.[6] This method is highly effective for preparing this compound. The general workflow involves the reaction of a 2-pyridyl organometallic species with a suitable propionyl electrophile.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product 2-Bromopyridine 2-Bromopyridine Grignard_Formation Grignard Reagent Formation 2-Bromopyridine->Grignard_Formation Mg_metal Mg Metal Mg_metal->Grignard_Formation Propionyl_Chloride Propionyl Chloride Nucleophilic_Attack Nucleophilic Acylation Propionyl_Chloride->Nucleophilic_Attack Grignard_Formation->Nucleophilic_Attack 2-Pyridylmagnesium bromide Product This compound Nucleophilic_Attack->Product

Caption: Workflow for Grignard-based synthesis of this compound.

The key is the formation of a 2-pyridylmagnesium halide. This is achieved by reacting 2-halopyridine (typically 2-bromopyridine) with magnesium metal in an anhydrous ether solvent like THF.

G

Caption: Mechanism of nucleophilic acylation using a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

  • Objective: To synthesize this compound from 2-bromopyridine.

  • Materials:

    • Magnesium turnings

    • 2-Bromopyridine

    • Propionyl chloride

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Apparatus Setup: Assemble a three-necked, flame-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Grignard Formation: To the flask, add magnesium turnings (1.1 equivalents) under a positive pressure of nitrogen. Add a small volume of anhydrous THF. Add a few drops of 2-bromopyridine (1.0 equivalent) to initiate the reaction. Once initiated (observed by bubbling or heat), add the remaining 2-bromopyridine, dissolved in anhydrous THF, dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[7]

    • Acylation: Cool the resulting dark solution of 2-pyridylmagnesium bromide to 0°C using an ice bath. Add propionyl chloride (1.0 equivalent), dissolved in anhydrous THF, dropwise. A vigorous reaction may occur. Maintain the temperature below 10°C during the addition.

    • Quenching and Workup: After stirring for an additional hour at room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

  • Causality and Insights: This method is effective because the C-Mg bond polarizes the C-2 carbon of the pyridine, making it strongly nucleophilic and capable of attacking the electrophilic carbonyl carbon of propionyl chloride.[6] Care must be taken to use anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water or other protic sources.[6] A known side reaction is the formation of 2,2'-bipyridyl, which can be minimized by controlling the temperature during reagent formation.[7]

Strategy 2: Oxidation of 2-Propylpyridine

An alternative and more direct route is the oxidation of 2-propylpyridine. This approach avoids the use of sensitive organometallic reagents and starts from a readily available precursor. The challenge lies in achieving selective oxidation of the benzylic methylene group to a ketone without over-oxidizing it to a carboxylic acid (picolinic acid) or cleaving the C-C bond.

Caption: Oxidation workflow for this compound synthesis.

Common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can be used, but require careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired ketone.[1]

Experimental Protocol: Synthesis via Oxidation

  • Objective: To synthesize this compound by oxidizing 2-propylpyridine.

  • Materials:

    • 2-Propylpyridine[8][9]

    • Potassium permanganate (KMnO₄)

    • Aqueous sodium hydroxide (NaOH)

    • Sodium bisulfite (NaHSO₃)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-propylpyridine (1.0 equivalent) in a suitable solvent system, such as aqueous acetone or pyridine.

    • Oxidation: Cool the solution to 0-5°C. Slowly add a solution of potassium permanganate (approx. 1.0-1.2 equivalents) in water, ensuring the temperature remains below 10°C. The reaction is exothermic.

    • Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. The reaction may take several hours.

    • Workup: Once the reaction is complete (as determined by TLC or GC), quench the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.

    • Isolation: Filter the mixture to remove the MnO₂ precipitate. Make the filtrate basic with NaOH and extract with dichloromethane.

    • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford this compound.

  • Causality and Insights: The benzylic C-H bonds of the methylene group in 2-propylpyridine are activated and thus more susceptible to oxidation than the other C-H bonds in the molecule. However, the resulting ketone can be further oxidized under harsh conditions. Therefore, precise control of the reaction conditions is critical for success. This method can be advantageous for its operational simplicity compared to the Grignard route but may suffer from lower yields and more challenging purification.

Comparative Analysis of Key Synthetic Routes

FeatureGrignard Reaction MethodDirect Oxidation Method
Starting Material 2-Bromopyridine2-Propylpyridine
Key Reagents Mg metal, Propionyl chlorideKMnO₄, CrO₃, or other oxidants
Reaction Conditions Anhydrous, inert atmosphere, often low temp.Aqueous or mixed-solvent, temp. control critical
Typical Yields Moderate to High (60-85%)Variable (30-70%), depends heavily on control
Key Advantages High C-C bond forming efficiency; reliable.Operationally simpler; avoids sensitive reagents.
Key Disadvantages Requires strict anhydrous/anaerobic conditions; potential for Wurtz coupling side products.Risk of over-oxidation to carboxylic acid; purification from byproducts can be difficult.

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of synthetic organic chemistry. The inherent electronic properties of the pyridine ring rendered early, classical approaches like Friedel-Crafts acylation ineffective, compelling chemists to develop more ingenious solutions. The advent of organometallic chemistry, particularly the Grignard reaction, marked a paradigm shift, allowing for the targeted formation of the key C-C bond with high efficiency by inverting the polarity of the reaction center. Concurrently, refinements in oxidation chemistry have provided a viable, albeit more control-sensitive, alternative. For the modern researcher, the choice between these routes will depend on factors such as starting material availability, scale, and the desired balance between operational simplicity and reaction robustness. Both methodologies stand as a testament to the creativity and problem-solving that drive progress in the synthesis of vital chemical intermediates for science and industry.

References

The Core Chemistry and Therapeutic Potential of 2-Propionylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the fundamental chemistry of 2-propionylpyridine. We will explore its synthesis, reactivity, and its role as a foundational scaffold for developing novel therapeutic agents. The narrative emphasizes the causal relationships in experimental design and provides validated protocols, grounding the discussion in authoritative scientific literature.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and thousands of compounds in clinical development.[1][2] Its presence is often critical for a molecule's pharmacological, pharmacokinetic, and toxicological profile.[3] As a polar, ionizable aromatic system, the pyridine nucleus can enhance the solubility and bioavailability of drug candidates.[2] Within this privileged class of heterocycles, 2-acylpyridines, such as this compound, represent a particularly valuable subclass. The ketone functional group at the 2-position serves as a versatile chemical handle for extensive synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5]

This compound itself is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Its derivatives have been investigated for a wide spectrum of biological activities, including anticonvulsant, anti-malarial, cytotoxic, and enzyme inhibitory effects.[7][8][9] This guide will elucidate the chemical principles that make this compound a powerful starting point for drug discovery.

Core Chemistry: Synthesis and Reactivity of this compound

A thorough understanding of the synthesis and reactivity of the core molecule is paramount for its effective use in drug design.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₈H₉NO[6]
Molar Mass 135.16 g/mol [6]
Appearance Colorless to yellow liquid[6]
Boiling Point 212 - 214 °C[6]
Density 1.027 g/mL at 25 °C[6]
Solubility in Water Slightly soluble[6]
CAS Number 3238-55-9[6]
Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Method 1: Grignard Reaction with a Pyridine Synthon

A robust and widely applicable method involves the reaction of a 2-pyridyl organometallic reagent with a suitable acylating agent. The reaction of 2-pyridylmagnesium bromide (a Grignard reagent) with propionic anhydride or propionyl chloride is a classic approach. This method is advantageous because it directly forms the desired carbon-carbon bond at the 2-position of the pyridine ring.

G cluster_start Starting Material cluster_reagent Grignard Formation cluster_intermediate Intermediate cluster_acylation Acylation cluster_product Final Product 2-Bromopyridine 2-Bromopyridine reagent Mg, THF grignard 2-Pyridylmagnesium bromide reagent->grignard acyl Propionic Anhydride (CH3CH2CO)2O product This compound acyl->product

Workflow for Grignard-based synthesis of this compound.

Method 2: Oxidation of 2-Propylpyridine

Another common strategy is the oxidation of the corresponding alkylpyridine.[6] This involves using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), to convert the methylene group adjacent to the pyridine ring into a carbonyl group. Careful control of reaction conditions is crucial to prevent over-oxidation to the carboxylic acid and to maximize the yield of the desired ketone.[6]

Fundamental Reactivity

The reactivity of this compound is dictated by three main features: the basic nitrogen of the pyridine ring, the electrophilic carbonyl carbon, and the acidic α-protons on the ethyl group.

  • Pyridine Ring: The nitrogen atom imparts weak basicity and can be protonated by strong acids. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, although this typically requires harsh conditions or activation of the ring.

  • Carbonyl Group: The ketone functionality is a key site for derivatization. It can undergo nucleophilic addition reactions with a wide range of reagents (e.g., organometallics, hydrides, amines) and can be reduced to the corresponding alcohol or converted into imines, oximes, or hydrazones.

  • α-Protons: The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions, such as alkylations and aldol condensations, allowing for further structural elaboration.

The Leap to Bioactivity: Derivatization and Therapeutic Applications

The true value of this compound in drug discovery lies in its utility as a scaffold for creating diverse libraries of derivatives with potential therapeutic applications. Modifications targeting the ketone group are particularly common for modulating biological activity.

Enzyme Inhibitors

Pyridine-containing molecules have shown significant promise as inhibitors of various enzymes critical to disease progression.

  • Kinase Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Novel pyridine derivatives have been synthesized and identified as potent inhibitors of CDK2.[10] For example, compounds incorporating a pyridone or pyrazolopyridine core, accessible through multi-step synthesis starting from functionalized pyridines, have shown IC₅₀ values in the sub-micromolar range against the CDK2/cyclin A2 complex.[10] The pyridine nitrogen often plays a crucial role by forming a key hydrogen bond interaction within the ATP-binding pocket of the kinase.

G G1 G1 Phase CDK2 Cyclin E/CDK2 Complex G1->CDK2 promotes transition S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2->S triggers Inhibitor Pyridine-based CDK2 Inhibitor Inhibitor->CDK2 inhibits

Inhibition of the G1/S cell cycle transition by a pyridine-based CDK2 inhibitor.
  • Isocitrate Dehydrogenase 2 (IDH2) Inhibitors: Mutations in the IDH2 enzyme are implicated in several cancers, including acute myeloid leukemia (AML). A series of 2,4,6-trisubstituted pyridine derivatives have been developed as potent and selective inhibitors of mutant IDH2.[11] One such derivative demonstrated an IC₅₀ of 54.6 nM, showing significant improvement over existing drug candidates in preclinical studies.[11]

Antiproliferative and Cytotoxic Agents

Many pyridine derivatives exhibit direct antiproliferative activity against various cancer cell lines.[3] For example, certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in breast, colon, and bladder cancer cells.[8] The mechanism often involves the activation of key apoptotic enzymes like caspase-3.[8]

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidinesBreast, Colon, BladderVaries (some <10 µM)[8]
Pyridine-2,5-dicarboxylatesT. cruzi (NINOA strain)< 28 µM[12]
2,4,6-trisubstituted PyridinesHCT-116, MCF-7, HepG2Varies (some < 30 µM)[10]
Antimalarial and Antimicrobial Agents

The pyridine scaffold is also a component of various antimicrobial and antiparasitic agents.

  • Antimalarial Activity: Two series of pyridine derivatives were synthesized and showed potent in vivo antimalarial activity against Plasmodium berghei.[9] The most active compounds inhibited parasite multiplication by over 90% at a 50 µmol/kg dose and also showed promising in vitro activity against chloroquine-resistant Plasmodium falciparum strains, with one derivative exhibiting an IC₅₀ of 0.0402 µM.[9]

  • Antifilarial Activity: Derivatives of the related 2-acetylpyridine thiosemicarbazone have demonstrated significant macrofilaricidal properties, effectively killing adult worms of species responsible for filariasis.[13] This suggests that converting the propionyl group of this compound into a thiosemicarbazone is a viable strategy for developing novel antifilarial drugs.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, validated methodologies for the synthesis of the core scaffold and a representative derivative.

Protocol: Synthesis of 2-Bromopyridine (Precursor)

Causality: 2-Bromopyridine is an excellent precursor for Grignard reagent formation. The Sandmeyer-type diazotization reaction is a reliable method for converting the readily available 2-aminopyridine into the desired 2-bromo derivative.[14][15]

Methodology:

  • Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 48% hydrobromic acid (4.4 eq). Cool the flask to 0°C in an ice-salt bath.

  • Amine Addition: Slowly add 2-aminopyridine (1.0 eq) to the cooled acid while maintaining the temperature below 10°C.[15]

  • Bromination: While keeping the temperature at 0°C or lower, add bromine (3.0 eq) dropwise. The mixture will thicken as a perbromide salt precipitates.[14]

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (2.5 eq) in water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at or below 0°C.[15]

  • Workup: After stirring for an additional 30 minutes, slowly add a concentrated solution of sodium hydroxide (NaOH) to neutralize the acid, keeping the temperature below 25°C.

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether. Dry the combined organic layers over solid potassium hydroxide (KOH), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 2-bromopyridine.[14]

Protocol: Synthesis of this compound via Grignard Reaction

Causality: This protocol utilizes the nucleophilic character of the Grignard reagent formed from 2-bromopyridine to attack the electrophilic carbonyl carbon of propionic anhydride, directly forming the target ketone.

G start 1. Prepare Grignard Reagent (2-Bromopyridine + Mg in THF) react 2. Add Propionic Anhydride (Dropwise at 0°C) start->react quench 3. Quench Reaction (Saturated NH4Cl solution) react->quench extract 4. Extraction (Ethyl Acetate) quench->extract wash 5. Wash Organic Layer (Water, Brine) extract->wash dry 6. Dry and Concentrate (Na2SO4, Rotary Evaporation) wash->dry purify 7. Purify Product (Silica Gel Column Chromatography) dry->purify

Experimental workflow for the synthesis of this compound.

Methodology:

  • Grignard Formation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF to form the Grignard reagent.

  • Acylation: Cool the freshly prepared Grignard solution to 0°C. Add a solution of propionic anhydride (1.1 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to obtain pure this compound.

Future Outlook and Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for the discovery of new medicines. Its straightforward synthesis and reactive ketone handle provide medicinal chemists with a reliable starting point for generating novel molecular architectures. The demonstrated success of pyridine-based compounds as potent and selective enzyme inhibitors and antiproliferative agents underscores the continued importance of this scaffold.[1][10][11]

Future research will likely focus on leveraging computational methods for the rational design of new derivatives with improved potency and selectivity. Exploring novel bioisosteric replacements for the propionyl group and further functionalization of the pyridine ring will undoubtedly lead to the discovery of new drug candidates. The fundamental principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they explore the vast chemical space and therapeutic potential originating from the this compound core.

References

Reactivity of the pyridine ring in 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2-Propionylpyridine

Abstract

This compound is a heterocyclic ketone of significant interest in medicinal chemistry and materials science. Its synthetic utility stems from the unique and tunable reactivity of both its pyridine ring and its acyl side chain. The presence of the electron-withdrawing propionyl group at the C-2 position, coupled with the inherent electronic properties of the pyridine nitrogen, creates a nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, focusing on electrophilic and nucleophilic aromatic substitution reactions on the pyridine core and key transformations of the propionyl side chain. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and discuss the strategic application of this versatile building block in modern synthesis.

Electronic Structure and General Reactivity

The reactivity of this compound is dictated by the interplay of two primary electronic features:

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient compared to benzene. The electronegative nitrogen atom withdraws electron density from the ring carbons via an inductive effect, making the ring less susceptible to electrophilic attack and more prone to nucleophilic attack.[1]

  • The 2-Propionyl Group: The carbonyl moiety of the propionyl group is a strong electron-withdrawing group, operating through both inductive and resonance effects. Its placement at the C-2 position further deactivates the ring towards electrophiles and significantly activates the C-4 and C-6 positions towards nucleophiles.

This dual deactivation towards electrophiles and activation towards nucleophiles is the cornerstone of this compound's chemistry.

Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS)

The pyridine nucleus is notoriously resistant to electrophilic aromatic substitution. The reaction is difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[2] Furthermore, the basic nitrogen can react with the Lewis acid catalysts or acidic reagents typically used in EAS, leading to the formation of a pyridinium salt. This places a positive charge on the nitrogen, drastically increasing the deactivation of the ring.

In this compound, the additional deactivating effect of the propionyl group makes EAS even more challenging. If forced under harsh conditions, substitution is predicted to occur at the C-3 or C-5 position. This regioselectivity can be explained by examining the stability of the cationic intermediate (the σ-complex or arenium ion). Attack at C-3 avoids placing the positive charge on the already electron-deficient nitrogen atom, which would be a highly unstable resonance contributor.[3][4]

Diagram: Regioselectivity in Electrophilic Attack

Caption: Intermediates in EAS of Pyridine. Attack at C-3 avoids placing a positive charge on the nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the ring makes this compound an excellent substrate for nucleophilic aromatic substitution, particularly when a leaving group is present. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Nucleophilic attack is highly favored at the C-2, C-4, and C-6 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][6][7] In this compound, the C-2 position is occupied, but the activating effect of the propionyl group makes the C-4 and C-6 positions prime targets for nucleophilic attack.

A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine.[1] While this specific reaction introduces a group at C-2, the principle applies to other nucleophiles attacking activated pyridines at the C-4 and C-6 positions.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism sub 2-Propionyl-4-chloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) sub:f0->intermediate Addition nuc Nu⁻ nuc->sub:f1 Attack at C-4 prod 4-Nu-2-propionylpyridine intermediate->prod:f0 Elimination cl Cl⁻

Caption: General mechanism for SNAr on an activated pyridine ring.

Reactions at the Propionyl Side Chain

The carbonyl group of the side chain is a hub of reactivity, but its complete removal (deoxygenation) to form an alkyl group is one of the most powerful transformations in synthesis. This conversion of this compound to 2-propylpyridine is a key step in the synthesis of various important molecules, including the anti-tuberculosis drug Prothionamide.[8][9]

Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions. The choice between them is critical and depends on the overall stability of the substrate to acidic or basic conditions.

Wolff-Kishner Reduction

The Wolff-Kishner reduction converts carbonyl functionalities into methylene groups using hydrazine (NH₂NH₂) and a strong base (like KOH or potassium tert-butoxide) at high temperatures, typically in a high-boiling solvent like ethylene glycol.[10][11]

Causality Behind the Method: This reaction is ideal for substrates that are sensitive to strong acids but stable under basic conditions.[12] The mechanism proceeds through the initial formation of a hydrazone. Subsequent deprotonation by the strong base and heating leads to the formation of a diimide anion, which collapses with the irreversible loss of nitrogen gas (N₂) to form a carbanion.[10][13][14] This final protonation step yields the alkane. The evolution of gaseous nitrogen is the thermodynamic driving force that makes the reaction irreversible.[11][14]

Diagram: Wolff-Kishner Reduction Workflow

wolff_kishner start This compound + Hydrazine (NH₂NH₂) step1 Condensation (Formation of Hydrazone) start->step1 step2 Deprotonation by Strong Base (e.g., KOH) High Temperature (e.g., 180-200°C) step1->step2 step3 Elimination of N₂ Gas (Formation of Carbanion) step2->step3 step4 Protonation by Solvent (e.g., Ethylene Glycol) step3->step4 end 2-Propylpyridine step4->end

Caption: Stepwise workflow of the Wolff-Kishner reduction.

Protocol: Wolff-Kishner Reduction of this compound

  • Self-Validation: This protocol includes steps to drive the reaction to completion. The initial formation of the hydrazone is followed by distillation to remove water, which can interfere with the high-temperature elimination step. The high temperature is crucial for the irreversible expulsion of nitrogen gas.

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a distillation head. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: To the flask, add this compound (1.0 eq), diethylene glycol as the solvent, and hydrazine hydrate (approx. 4-5 eq).

  • Hydrazone Formation: Heat the mixture to reflux (approx. 100-120°C) for 1-2 hours to form the hydrazone.

  • Water Removal: Increase the temperature to allow for the distillation of water and any excess hydrazine.

  • Elimination Step: Cool the reaction mixture slightly and carefully add potassium hydroxide pellets (approx. 4-5 eq).

  • Heating: Reheat the mixture to a higher temperature (approx. 190-200°C) and maintain it for 3-5 hours. The evolution of nitrogen gas should be observed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-propylpyridine can be purified by distillation or column chromatography.

Clemmensen Reduction

The Clemmensen reduction achieves the same overall transformation but under strongly acidic conditions. It employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), typically under reflux.[15][16][17]

Causality Behind the Method: This method is suited for substrates that are stable in strong acid but may be sensitive to the harsh basic conditions of the Wolff-Kishner reduction.[15] The exact mechanism is still debated due to the heterogeneous nature of the reaction, but it is widely accepted to occur on the surface of the zinc.[16][18] Current theories propose the involvement of organozinc intermediates and zinc carbenoids.[15][17][19] A key point is that alcohols are not intermediates, as they are not reduced under Clemmensen conditions.[18] For this compound, the basic nitrogen would be protonated to form a pyridinium salt under these conditions, which may complicate the reaction or require modified procedures.

Table: Comparison of Deoxygenation Methods

FeatureWolff-Kishner ReductionClemmensen Reduction
Reagents Hydrazine (NH₂NH₂), Strong Base (KOH)Zinc Amalgam (Zn(Hg)), Conc. HCl
Conditions Strongly Basic, High Temperature (~200°C)Strongly Acidic, Reflux
Mechanism Hydrazone formation, N₂ eliminationSurface-mediated, organozinc intermediates
Advantages Good for acid-sensitive substrates.Good for base-sensitive substrates.[15]
Disadvantages Requires high temperatures; unsuitable for base-sensitive or sterically hindered ketones.[10][12]Harsh acidic conditions; unsuitable for acid-sensitive substrates; mechanism is obscure.[15][16][17]
Suitability for this compound Generally preferred due to the stability of the pyridine ring under basic conditions.Potentially problematic due to protonation of the pyridine nitrogen.

Synthetic Applications and Strategy

This compound is a valuable building block for constructing more complex molecules with applications in pharmaceuticals and agrochemicals.[20] The ability to selectively manipulate the side chain or the ring provides synthetic chemists with a versatile toolkit.

The reduction of the propionyl group to a propyl group is a foundational step in the synthesis of drugs like Prothionamide, a second-line anti-tuberculosis agent. This highlights how a simple, robust transformation can be pivotal in a larger synthetic campaign.

Diagram: Synthetic Utility of this compound

synthesis_flow start This compound reduction 2-Propylpyridine start->reduction Wolff-Kishner Reduction prothionamide Prothionamide (Anti-Tuberculosis Drug) reduction->prothionamide Further Functionalization

Caption: Synthetic pathway from this compound to a pharmaceutical agent.

Conclusion

The reactivity of this compound is a textbook example of how functional groups dictate the chemical behavior of a molecule. The pyridine nitrogen and the 2-propionyl group work in concert to create a system that is deactivated for electrophilic substitution but primed for nucleophilic attack at specific positions. Simultaneously, the propionyl side chain offers a reactive handle for transformations, most notably deoxygenation to an alkyl chain via methods like the Wolff-Kishner reduction. Understanding this dual reactivity allows researchers and drug development professionals to strategically employ this compound as a versatile intermediate in the synthesis of complex, high-value molecules.

References

A Technical Guide to the Electron Density Distribution in 2-Propionylpyridine: Bridging Quantum Mechanics and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the electron density distribution of 2-Propionylpyridine, a heterocyclic ketone of significant interest in medicinal chemistry. By integrating high-resolution experimental techniques with advanced computational modeling, we aim to furnish researchers, scientists, and drug development professionals with a deep understanding of the molecule's electronic structure. This knowledge is paramount for predicting intermolecular interactions, metabolic pathways, and pharmacodynamic behavior, thereby accelerating rational drug design.

Introduction: Why Electron Density Matters in Drug Development

At its core, a molecule's reactivity and its ability to interact with biological targets are governed by the spatial distribution of its electrons. The electron density, a quantum mechanical observable, dictates regions of positive and negative electrostatic potential, identifies sites for hydrogen bonding, and reveals the nature of chemical bonds.[1][2] For a molecule like this compound (Figure 1), understanding its electron density is crucial for:

  • Pharmacophore Modeling: Identifying key electronic features (hydrogen bond donors/acceptors, aromatic regions) that are essential for binding to a target receptor.

  • Structure-Activity Relationship (SAR) Studies: Rationalizing how modifications to the molecular structure impact biological activity by altering the electron distribution.[1]

  • Metabolic Prediction: Pinpointing electron-rich or electron-deficient sites that are susceptible to metabolic enzymes, such as cytochrome P450s.

  • Crystal Engineering: Predicting and controlling the packing of molecules in a solid state, which influences solubility and bioavailability.

Figure 1. Chemical structure of this compound.
PropertyValueSource
Chemical Formula C₈H₉NO[3][4]
Molar Mass 135.163 g/mol [4]
Appearance Colorless to yellow liquid[4]
Boiling Point 212 - 214 °C[4]
Density 1.027 g/mL at 25 °C[4]
CAS Number 3238-55-9[3][5]

Part I: Experimental Determination via High-Resolution X-ray Crystallography

High-resolution X-ray crystallography is the premier experimental technique for mapping the electron density of a molecule in its crystalline state. Unlike standard crystallographic studies that focus solely on determining atomic positions, charge density studies measure diffraction data to a very high resolution (typically sin(θ)/λ > 1.0 Å⁻¹), which contains detailed information about the valence electrons involved in chemical bonding.[6]

The Hansen-Coppens Multipole Model: An Essential Framework

The raw diffraction data provides structure factors, which are related to the electron density through a Fourier transform.[7] However, a critical piece of information, the phase of the structure factors, is lost in the experiment (the "phase problem").[8] To overcome this and model the aspherical nature of electron density around atoms, the Hansen-Coppens multipole formalism is employed.[9][10] This model describes the atomic electron density as a sum of a spherical core, a spherical valence density, and a series of aspherical multipolar functions (dipoles, quadrupoles, etc.) that account for features like bonding electrons and lone pairs.[6][10]

Self-Validating Experimental Workflow

The protocol for an accurate charge density study is designed to be self-validating, with checkpoints to ensure data quality and model integrity.

MolecularFeatures cluster_mol Key Electronic Features of this compound cluster_desc Implications for Drug Design N_Node Pyridine Nitrogen N_Desc Strong H-Bond Acceptor Site for metal coordination N_Node->N_Desc O_Node Carbonyl Oxygen O_Desc Primary H-Bond Acceptor O_Node->O_Desc Ring_Node Pyridine Ring Ring_Desc π-deficient system Potential for π-stacking Ring_Node->Ring_Desc Propionyl_Node Propionyl Group Propionyl_Desc Inductive electron withdrawal Influences molecular dipole Propionyl_Node->Propionyl_Desc

References

Methodological & Application

Synthesis of 2-Propionylpyridine from 2-Methylpyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Propionylpyridine

This compound stands as a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds and other specialty chemicals. Its unique structural motif, featuring a pyridine ring acylated at the 2-position, allows for diverse downstream functionalization, making it a valuable building block for researchers in drug discovery and development. This guide provides a comprehensive overview and a field-tested protocol for the efficient synthesis of this compound from the readily available starting material, 2-methylpyridine (also known as 2-picoline).

Synthetic Strategy: Deprotonation followed by Acylation

The most direct and high-yielding approach for the conversion of 2-methylpyridine to this compound involves a two-step, one-pot process:

  • Deprotonation: The methyl group of 2-methylpyridine is sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic picolyllithium intermediate.

  • Acylation: The generated anion then reacts with a suitable acylating agent, in this case, ethyl propionate, to yield the desired ketone.

This method is favored due to its high regioselectivity, as the deprotonation occurs specifically at the methyl group, and the subsequent acylation is efficient.

Mechanistic Insights

The success of this synthesis hinges on the enhanced acidity of the methyl protons of 2-methylpyridine. The electron-withdrawing nature of the pyridine ring stabilizes the resulting carbanion, facilitating its formation.

Step 1: Deprotonation with n-Butyllithium

n-Butyllithium (n-BuLi) is a potent organolithium base that readily abstracts a proton from the methyl group of 2-methylpyridine to form 2-picolyllithium. This reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent side reactions.[1]

Step 2: Acylation with Ethyl Propionate

The newly formed 2-picolyllithium is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of ethyl propionate. This results in the formation of a tetrahedral intermediate which then collapses to form this compound and lithium ethoxide.

Experimental Protocol

This protocol details the synthesis of this compound from 2-methylpyridine.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-MethylpyridineC₆H₇N93.139.31 g (9.8 mL)0.10
n-ButyllithiumC₄H₉Li64.0644 mL (2.5 M in hexanes)0.11
Ethyl propionateC₅H₁₀O₂102.1312.26 g (13.8 mL)0.12
Anhydrous Tetrahydrofuran (THF)C₄H₈O-200 mL-
Saturated aq. Ammonium ChlorideNH₄Cl-100 mL-
Ethyl AcetateC₄H₈O₂-150 mL-
Brine (Saturated aq. NaCl)NaCl-50 mL-
Anhydrous Sodium SulfateNa₂SO₄-As needed-
Silica Gel (for column chromatography)SiO₂-As needed-
Hexane/Ethyl Acetate mixture--As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. All glassware must be rigorously dried, and the reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Handle all other chemicals with appropriate caution, wearing standard PPE.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

    • Flame-dry the glassware under vacuum or oven-dry it prior to use and allow it to cool to room temperature under an inert atmosphere.

  • Deprotonation of 2-Methylpyridine:

    • To the flask, add 2-methylpyridine (9.31 g, 0.10 mol) and anhydrous THF (100 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise from the dropping funnel to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of 2-picolyllithium.

  • Acylation Reaction:

    • In a separate dry flask, prepare a solution of ethyl propionate (12.26 g, 0.12 mol) in anhydrous THF (50 mL).

    • Add this solution dropwise to the 2-picolyllithium solution at -78 °C over 30 minutes.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity) to isolate the pure this compound.

    • Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Assemble and dry glassware under inert atmosphere deprotonation Deprotonation of 2-Methylpyridine with n-BuLi at -78 °C prep->deprotonation acylation Acylation with Ethyl Propionate at -78 °C deprotonation->acylation warm Warm to room temperature acylation->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry and concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

TechniqueData
Appearance Pale yellow oil
Molecular Formula C₈H₉NO
Molar Mass 135.16 g/mol
¹H NMR (CDCl₃) δ (ppm): 8.68 (ddd, J = 4.7, 1.7, 0.9 Hz, 1H), 8.03 (dt, J = 7.8, 1.1 Hz, 1H), 7.80 (td, J = 7.7, 1.7 Hz, 1H), 7.42 (ddd, J = 7.6, 4.7, 1.2 Hz, 1H), 3.06 (q, J = 7.2 Hz, 2H), 1.23 (t, J = 7.2 Hz, 3H).[2]
¹³C NMR (CDCl₃) δ (ppm): 203.4, 153.2, 148.9, 136.8, 126.9, 121.7, 36.4, 8.2.[2]
IR (Neat) ν (cm⁻¹): ~1710 (C=O stretch), ~1585, 1465, 1430 (pyridine ring stretches).[2]
Mass Spectrometry (EI) m/z (%): 135 (M⁺), 106, 78.[2]

Mechanism Visualization

Reaction_Mechanism cluster_acylation Acylation picoline 2-Methylpyridine picolyllithium 2-Picolyllithium picoline->picolyllithium + n-BuLi - Butane nBuLi n-BuLi EtProp Ethyl Propionate tetrahedral_intermediate Tetrahedral Intermediate picolyllithium->tetrahedral_intermediate product This compound tetrahedral_intermediate->product - Lithium Ethoxide LiOEt Lithium Ethoxide

References

Application Notes and Protocols: 2-Propionylpyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Propionylpyridine

In the landscape of organic synthesis, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] this compound emerges as a particularly valuable building block due to the juxtaposition of two key reactive centers: the electron-deficient pyridine ring and the versatile carbonyl group of the propionyl substituent. This unique arrangement allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures.

The pyridine nitrogen atom can act as a base or a nucleophile, and its electron-withdrawing nature influences the reactivity of the ring's carbon atoms, making them susceptible to nucleophilic attack.[3] Concurrently, the propionyl group offers a handle for a multitude of classic carbonyl reactions, including condensations, reductions, and functional group interconversions. This dual reactivity makes this compound a strategic starting material for the synthesis of a wide range of heterocyclic compounds, chiral molecules, and bioactive agents.[4][5]

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this versatile building block for their synthetic endeavors.

Key Synthetic Transformations of this compound

The synthetic potential of this compound can be broadly categorized based on the reactivity of its constituent parts: the pyridine ring and the propionyl side chain.

Reactions at the Carbonyl Group: A Gateway to Diverse Functionalities

The ketone functionality of this compound is a primary site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The enantioselective reduction of the prochiral ketone in this compound provides access to valuable chiral 2-(1-hydroxypropyl)pyridine derivatives. These chiral alcohols are important intermediates in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis.[5][6] Biocatalytic reductions using alcohol dehydrogenases (ADHs) offer a green and highly enantioselective route to these compounds.[1][6]

Protocol 1: Biocatalytic Asymmetric Reduction of this compound

This protocol outlines a general procedure for the enzymatic reduction of this compound to (S)-2-(1-hydroxypropyl)pyridine using a commercially available alcohol dehydrogenase.

Materials:

  • This compound

  • Alcohol Dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus kefir)

  • NADP⁺ (or NAD⁺ depending on the enzyme)

  • Isopropanol (for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, prepare a solution of this compound (1 mmol) in phosphate buffer (20 mL).

  • To this solution, add NADP⁺ (0.01 mmol) and the alcohol dehydrogenase (e.g., 10 mg).

  • Add isopropanol (5 mmol) to the mixture to serve as the sacrificial hydrogen donor for cofactor regeneration.

  • Stir the reaction mixture at room temperature (or the optimal temperature for the specific enzyme) and monitor the progress by TLC or GC analysis.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome: This protocol is expected to yield the corresponding chiral alcohol with high conversion and excellent enantioselectivity (>95% ee).

Causality Behind Experimental Choices:

  • Biocatalyst: The choice of ADH is critical for achieving high enantioselectivity. Different enzymes will favor the formation of either the (R) or (S) enantiomer.

  • Cofactor Regeneration: The use of isopropanol as a co-substrate for cofactor regeneration is a cost-effective method to drive the reaction to completion.

  • Buffer System: The phosphate buffer maintains the optimal pH for enzyme activity.

The α-protons of the propionyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions.

  • Aldol Condensation: this compound can undergo aldol condensation with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones. This reaction is a powerful tool for carbon-carbon bond formation.[7][8]

  • Knoevenagel Condensation: In the presence of a weak base, this compound can react with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel condensation to yield substituted alkenes.[4][9]

Protocol 2: Aldol Condensation of this compound with Benzaldehyde

This protocol describes the base-catalyzed aldol condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Brine solution

Procedure:

  • Dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH (10%, 5 mL) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting chalcone derivative by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base Catalyst: NaOH is a common and effective base for promoting the formation of the enolate from this compound.

  • Solvent: Ethanol is a suitable solvent that can dissolve both the reactants and the base.

Reactions Involving the Pyridine Ring

The pyridine ring of this compound can participate in various reactions, often leveraging its basicity and the reactivity of its carbon atoms.

2-Pyridone derivatives are prevalent in many biologically active compounds and natural products.[10][11] While not a direct reaction of this compound, it can serve as a precursor to intermediates used in multicomponent reactions for the synthesis of complex 2-pyridone-containing heterocycles.[2][10]

Conceptual Workflow: Multicomponent Synthesis of 2-Pyridones

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Propionylpyridine_Derivative This compound Derivative MCR Multicomponent Reaction (e.g., Hantzsch-type) 2-Propionylpyridine_Derivative->MCR Aldehyde Aldehyde Aldehyde->MCR Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->MCR 2-Pyridone Substituted 2-Pyridone MCR->2-Pyridone Cyclization & Aromatization

Caption: Multicomponent reaction strategy for 2-pyridone synthesis.

Tandem and Multicomponent Reactions

The dual reactivity of this compound makes it an excellent candidate for tandem and multicomponent reactions (MCRs), where multiple bonds are formed in a single pot.[10] These reactions are highly efficient and allow for the rapid construction of complex heterocyclic systems. For example, this compound can be a key component in Gewald-type reactions for the synthesis of aminothiophenes.[12][13]

Protocol 3: Gewald Aminothiophene Synthesis

This protocol provides a general procedure for a three-component Gewald reaction involving this compound, a cyano-active compound, and elemental sulfur.

Materials:

  • This compound

  • Malononitrile (or ethyl cyanoacetate)

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Ice-water

Procedure:

  • In a flask equipped with a reflux condenser, combine this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (40 mL).

  • Add a catalytic amount of morpholine (e.g., 1 mL).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanothiophene derivative.

Causality Behind Experimental Choices:

  • Base Catalyst: Morpholine facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound.

  • Sulfur: Elemental sulfur is the sulfur source for the thiophene ring formation.

Data Presentation

Reaction TypeReactantsProductKey Features
Asymmetric ReductionThis compoundChiral 2-(1-hydroxypropyl)pyridineHigh enantioselectivity, access to valuable chiral building blocks.
Aldol CondensationThis compound, Aldehyde/Ketoneα,β-Unsaturated Pyridyl KetoneC-C bond formation, synthesis of chalcone-like structures.
Knoevenagel CondensationThis compound, Active Methylene CompoundSubstituted Pyridyl AlkeneVersatile C-C bond formation, access to functionalized alkenes.
Gewald ReactionThis compound, Cyano-active compound, Sulfur2-Aminothiophene DerivativeMulticomponent reaction, synthesis of highly substituted thiophenes.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_carbonyl_reactions Carbonyl Reactivity cluster_mcr Multicomponent Reactions This compound This compound Asymmetric_Reduction Asymmetric Reduction (e.g., ADH) This compound->Asymmetric_Reduction Aldol_Condensation Aldol Condensation (+ Aldehyde) This compound->Aldol_Condensation Knoevenagel_Condensation Knoevenagel Condensation (+ Active Methylene) This compound->Knoevenagel_Condensation Gewald_Reaction Gewald Reaction (+ CN-Compound, S) This compound->Gewald_Reaction Chiral_Alcohol Chiral 2-(1-Hydroxypropyl)pyridine Asymmetric_Reduction->Chiral_Alcohol Chalcone_Analog Pyridyl Chalcone Analog Aldol_Condensation->Chalcone_Analog Substituted_Alkene Substituted Pyridyl Alkene Knoevenagel_Condensation->Substituted_Alkene Aminothiophene Substituted 2-Aminothiophene Gewald_Reaction->Aminothiophene

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual reactivity, stemming from the pyridine ring and the propionyl group, provides access to a wide range of important molecular scaffolds. The ability to participate in asymmetric reductions, various condensation reactions, and multicomponent reactions underscores its utility in modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's full synthetic potential.

References

The Strategic Application of 2-Propionylpyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propionylpyridine, a seemingly simple heterocyclic ketone, represents a cornerstone building block in the complex world of pharmaceutical synthesis. While not always a direct precursor in a linear synthesis to a final blockbuster drug, its true value lies in its chemical versatility and its role as a key intermediate for generating molecular diversity. The strategic placement of the propionyl group on the pyridine ring creates a molecule rich with reactive sites, enabling medicinal chemists to construct complex, polyfunctionalized scaffolds. This guide provides an in-depth exploration of this compound's applications, focusing on the fundamental reactions that make it an invaluable tool for drug discovery and development professionals. We will delve into the causality behind synthetic choices, provide robust experimental protocols for key transformations, and offer a forward-looking perspective on its potential.

The Chemical Rationale: Why this compound is a Privileged Scaffold

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring.[1][2] The utility of this compound stems from the synergistic reactivity of its two core components:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a basic center, profoundly influencing the molecule's pharmacokinetic properties, such as solubility and receptor binding affinity.[2]

  • The Propionyl Group: This is the engine of its synthetic versatility. The carbonyl group is an electrophilic site for nucleophilic attack, while the adjacent α- and β-carbons offer sites for enolate formation and conjugate addition, respectively.

This combination allows for a multitude of synthetic elaborations, making this compound a powerful starting point for creating libraries of compounds for high-throughput screening.

G cluster_mol This compound cluster_reactivity Key Reactive Sites mol A Pyridine Nitrogen (H-bond acceptor, basicity) B Carbonyl Carbon (Electrophilic site for nucleophilic attack) C α-Carbon (Acidic protons for enolate formation)

Caption: Key reactive sites of the this compound molecule.

Core Synthetic Transformations and Pharmaceutical Relevance

The true power of this compound is unlocked through a series of fundamental organic reactions that append new functional groups and build molecular complexity. Below, we explore the most critical of these transformations.

The Mannich Reaction: Introducing Bioactive Aminoalkyl Groups

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[3] This reaction is of paramount importance in medicinal chemistry because the introduction of an aminoalkyl side chain can significantly enhance a molecule's pharmacological profile by improving solubility, modulating basicity for receptor interaction, and providing a handle for further functionalization.[4] this compound, with its enolizable ketone, is an ideal substrate for this transformation.

The resulting Mannich base is a versatile intermediate. The amine can be quaternized and eliminated to form a reactive α,β-unsaturated ketone (a Michael acceptor), or the ketone can be reduced to form a 1,3-amino alcohol, a structural motif present in numerous pharmaceutical agents.

G A This compound B Formaldehyde + Secondary Amine (R₂NH) (Mannich Reaction) A->B C-C & C-N bond formation C β-Amino Ketone (Mannich Base) B->C D Reduction (e.g., NaBH₄) C->D Further Elaboration F Quaternization & Elimination C->F Further Elaboration E 1,3-Amino Alcohol (Pharmacophore) D->E G α,β-Unsaturated Ketone (Michael Acceptor) F->G

Caption: The Mannich reaction workflow using this compound.

Condensation Reactions: Building Complex Heterocyclic Systems

The α-protons of this compound are sufficiently acidic to participate in base- or acid-catalyzed condensation reactions with aldehydes and other carbonyl compounds. These reactions, such as the Claisen-Schmidt condensation, are powerful tools for carbon-carbon bond formation.[5] For instance, condensation with an aromatic aldehyde can yield a chalcone-like intermediate. These intermediates are precursors to a vast array of heterocyclic systems like pyrimidines, benzodiazepines, and flavonoids, many of which exhibit significant biological activity.[6]

By reacting this compound with bifunctional reagents, chemists can construct fused ring systems, rapidly increasing the structural complexity and exploring novel chemical space relevant to drug discovery.[7]

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. They represent foundational methods for leveraging this compound in a research setting.

Protocol 1: Synthesis of a this compound Mannich Base

This protocol details the aminomethylation of this compound, a cornerstone reaction for introducing a key pharmacophore. The use of the amine hydrochloride salt in an alcoholic solvent is a classic and reliable method.

Rationale: The reaction proceeds via the in-situ formation of an electrophilic iminium ion from formaldehyde and dimethylamine.[3] The acidic conditions generated by the amine hydrochloride salt gently promote the enolization of this compound, which then acts as the nucleophile. Isopropyl alcohol is chosen as a solvent for its ability to dissolve all reactants and for its suitable boiling point for this transformation.

Materials:

  • This compound (98%)

  • Dimethylamine hydrochloride (99%)

  • Paraformaldehyde (95%)

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide solution (2M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (13.5 g, 0.1 mol), dimethylamine hydrochloride (9.0 g, 0.11 mol), and paraformaldehyde (3.6 g, 0.12 mol).

  • Solvent Addition: Add 100 mL of isopropyl alcohol, followed by 3-4 drops of concentrated hydrochloric acid to ensure a slightly acidic environment (pH ~5-6).

  • Reflux: Heat the mixture to a gentle reflux (approx. 82-85 °C) under a nitrogen atmosphere. The solids will gradually dissolve. Maintain reflux for 5 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase. The disappearance of the this compound spot indicates completion.

  • Work-up (Solvent Removal): Once the reaction is complete, cool the flask to room temperature and remove the isopropyl alcohol using a rotary evaporator.

  • Acid-Base Extraction: To the resulting residue, add 100 mL of deionized water and 50 mL of DCM. Stir, then separate the layers. The product will be protonated and remain in the aqueous layer. Discard the organic layer (which contains non-basic impurities).

  • Product Isolation: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide solution with stirring until the pH is >10. This deprotonates the Mannich base, causing it to precipitate or form an oil.

  • Final Extraction & Drying: Extract the aqueous layer three times with 50 mL portions of DCM. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Mannich base.

Data Presentation:

ParameterExpected Outcome
Product 1-(Pyridin-2-yl)-3-(dimethylamino)propan-1-one
Typical Yield 70-80%
Appearance Pale yellow oil
Purity (by GC-MS) >95% after purification

Future Outlook & Conclusion

The role of heterocyclic building blocks in pharmaceutical development continues to expand.[8][9] this compound, with its inherent reactivity and strategic structure, is perfectly positioned to remain a valuable asset. Future applications will likely see its derivatives used in more complex, multi-component reactions to rapidly build libraries of drug-like molecules.[10] Its utility in fragment-based drug discovery and as a starting point for creating novel ligands for catalysis will also continue to grow.

References

Gas chromatography methods for 2-Propionylpyridine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatographic Analysis of 2-Propionylpyridine

Abstract

This comprehensive application note provides detailed methodologies and protocols for the quantitative analysis of this compound using gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this guide covers the fundamental principles of method development, from sample preparation and column selection to detector optimization and method validation. We present two primary protocols: a direct injection method suitable for process monitoring and purity assessment, and a static headspace method for trace-level analysis in complex matrices. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific applications.

Introduction and Analytical Significance

This compound (1-pyridin-2-ylpropan-1-one) is a pyridine derivative of interest in various fields, including pharmaceutical synthesis as an intermediate and in the flavor and fragrance industry. Its accurate quantification is critical for ensuring product purity, monitoring reaction kinetics, and controlling quality. Gas chromatography, with its high resolving power and sensitivity, is the premier analytical technique for this purpose.[1]

The inherent properties of this compound—a moderately polar and volatile compound—make it an ideal candidate for GC analysis.[2] This guide provides a robust framework for developing and validating a GC method, ensuring data integrity and reproducibility.

The Foundation of Method Development: A Rationale-Driven Approach

A successful GC method is built upon a clear understanding of the analyte's physicochemical properties and its interaction with the chromatographic system. The choices made during development are interconnected and aim to achieve optimal separation, peak shape, and sensitivity.

Sample Preparation: The Critical First Step

The goal of sample preparation is to present the analyte to the GC system in a form that is clean, compatible with the inlet, and within the optimal concentration range. The choice of technique is dictated by the sample matrix and the target concentration of this compound.

  • Direct Liquid Injection: This is the most straightforward approach, ideal for relatively clean liquid samples such as reaction mixtures or formulated products. The primary step involves dissolving and diluting the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration within the calibration range. This prevents column overloading and detector saturation.

  • Static Headspace (HS) Sampling: For complex matrices (e.g., biological tissues, food products, polymers) or when trace-level sensitivity is required, headspace analysis is superior.[3][4] In this technique, the sample is sealed in a vial and heated, allowing volatile analytes like this compound to partition into the gas phase (the "headspace") above the sample.[5] An aliquot of this gas is then injected, which effectively isolates the analyte from non-volatile matrix components that could contaminate the GC system.

  • Solid-Phase Microextraction (SPME): SPME is an advanced, solvent-free technique where a coated fiber is exposed to the sample or its headspace.[5] Analytes adsorb to the fiber, which is then transferred to the GC inlet for thermal desorption. It combines extraction and concentration into a single step, offering excellent sensitivity.

Diagram 1: Sample Preparation Decision Workflow Sample Sample Matrix IsLiquid Liquid & Clean? Sample->IsLiquid IsTrace Trace Analysis (<10 µg/mL)? IsLiquid->IsTrace Yes SolidComplex Solid or Complex Matrix? IsLiquid->SolidComplex No Dilute Dilute & Shoot (Direct Injection) IsTrace->Dilute No Headspace Static Headspace (HS-GC) IsTrace->Headspace Yes SolidComplex->Headspace Yes SPME Consider SPME for Ultra-Trace Levels Headspace->SPME

Caption: Diagram 1: Decision workflow for selecting the appropriate sample preparation technique.

GC System Configuration: Optimizing the Separation

Column Selection: The heart of the separation is the capillary column. For a moderately polar, basic compound like this compound, a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) provides an excellent balance of selectivity and inertness.[6] These columns separate compounds primarily based on boiling point, with some selectivity for aromatic and moderately polar compounds. For applications requiring enhanced peak shape for basic compounds, a wax-type column (polyethylene glycol, e.g., Stabilwax-DB) can also be a suitable choice.[7]

Inlet Parameters:

  • Mode: Splitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[8] For higher concentration samples (>50 µg/mL), a split injection is used to introduce only a fraction of the sample, preventing peak distortion and column overload.

  • Temperature: An inlet temperature of 250 °C is recommended to ensure the rapid and complete vaporization of this compound without causing thermal degradation.[8][9]

Oven Temperature Program: A temperature gradient is essential for good chromatography. It allows for the sharp focusing of the analyte at the head of the column at a low initial temperature, followed by a temperature ramp that elutes compounds in order of increasing boiling point, ensuring separation from solvents and other components.

Detector Selection:

  • Flame Ionization Detector (FID): The FID is a robust, universal detector for carbon-containing compounds. It offers a wide linear range and is excellent for routine quantification when the identity of the peak is already confirmed.[7]

  • Mass Spectrometer (MS): An MS detector provides both quantification and definitive identification. By operating in Selected Ion Monitoring (SIM) mode, where only characteristic ions of this compound are monitored, sensitivity and selectivity are dramatically enhanced compared to full scan mode.[6] For pyridine and its derivatives, the molecular ion is often a strong signal. Tandem mass spectrometry (MS/MS) can offer even higher selectivity in very complex matrices.[3][10]

Experimental Protocols

Protocol 1: Direct Injection GC-MS for Purity and Assay

This protocol is designed for the analysis of this compound in relatively clean samples where concentrations are expected to be in the µg/mL to mg/mL range.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution with methanol.

  • Sample Preparation: Accurately weigh or pipette the sample into a volumetric flask. Dilute with methanol to a final concentration expected to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into a 2 mL autosampler vial.

  • GC-MS Analysis: Inject 1 µL of the prepared standards and samples into the GC-MS system using the parameters outlined in Table 1.

  • Data Analysis: Construct a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 1: GC-MS Parameters for Direct Injection Analysis

Parameter Setting Rationale
GC System
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent Industry-standard column for robust separation of semi-volatiles.
Carrier Gas Helium, constant flow at 1.0 mL/min Provides optimal efficiency and is inert.
Inlet Mode Splitless (for <50 µg/mL) or 50:1 Split Splitless for sensitivity; Split to prevent overload at high concentrations.
Inlet Temp. 250 °C Ensures rapid vaporization of the analyte.[8]
Oven Program 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) Separates the analyte from the solvent front and later-eluting compounds.
MS System
Ion Source Temp. 230 °C Standard temperature for stable ionization.[9]
Transfer Line 280 °C Prevents condensation of the analyte before reaching the source.[9]
Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for reproducible fragmentation and library matching.[6]

| Acquisition | Scan (m/z 50-200) for identification, SIM for quantification | Full scan confirms identity; SIM mode enhances sensitivity by monitoring key ions (e.g., m/z 135, 106, 78). |

Protocol 2: Static Headspace (HS) GC-MS for Trace Analysis

This protocol is optimized for detecting low levels of this compound in solid or complex liquid matrices.

Step-by-Step Methodology:

  • Standard Preparation: Prepare matrix-matched calibration standards if a representative blank matrix is available. If not, use standard addition. For standard addition, add known, increasing amounts of this compound stock solution to several aliquots of the sample.

  • Sample Preparation: Accurately weigh ~1 g of the homogenized sample into a 20 mL headspace vial.[3] If using standard addition, spike the vials accordingly. Add an internal standard (e.g., Pyridine-d5) if available for best precision. Immediately seal the vial with a PTFE-lined septum and crimp cap.[3][11]

  • Incubation & Analysis: Place the vials in the headspace autosampler. The system will automatically incubate the vial to allow the analyte to volatilize before injecting the headspace gas into the GC-MS. Use the parameters in Table 2.

  • Data Analysis: Quantify using the calibration curve or the standard addition plot.

Table 2: HS-GC-MS Parameters for Trace Analysis

Parameter Setting Rationale
Headspace (HS) System
Oven Temp. 80 °C Balances efficient volatilization with minimal degradation of the sample matrix.[3]
Incubation Time 30 min Allows the sample to reach vapor pressure equilibrium.[3]
Transfer Line 150 °C Prevents cold spots and analyte condensation.[11]
Injection Volume 1 mL (gas) Standard volume for headspace injection.

| GC-MS System | Same as Table 1, with potential for a slower oven ramp for enhanced resolution. | |

Method Validation: Ensuring Trustworthy Results

A developed method must be validated to prove it is fit for its intended purpose.[6] Key validation parameters should be assessed according to established guidelines.

Diagram 2: Analytical Method Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt PrepChoice Select Prep Method (Direct vs. HS) SampleReceipt->PrepChoice SamplePrep Prepare Sample & Calibration Standards PrepChoice->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAcq Data Acquisition (Peak Area, Spectrum) GCMS->DataAcq Quant Quantification (via Calibration Curve) DataAcq->Quant Validation Method Validation Check (QC Samples) Quant->Validation Report Final Report Generation Validation->Report

Caption: Diagram 2: General workflow from sample receipt to final report.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) ≥ 0.995[9]
Accuracy The closeness of test results to the true value, assessed via recovery studies. % Recovery between 85-115% (typically 90-110%).[3]
Precision The degree of agreement among individual tests, expressed as Relative Standard Deviation (%RSD). Repeatability (%RSD) ≤ 5%[9]
LOD The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise Ratio (S/N) ≥ 3
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. S/N ≥ 10, with acceptable precision and accuracy.[9]

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Chromatographic peak purity and resolution from adjacent peaks. |

Conclusion

The gas chromatographic methods detailed in this application note provide a reliable and robust framework for the analysis of this compound. By understanding the rationale behind the selection of sample preparation techniques, column chemistry, and instrument parameters, scientists can confidently implement these protocols. The direct injection method is well-suited for routine analysis of high-concentration samples, while the static headspace method offers excellent sensitivity for trace-level determination in complex matrices. Proper method validation is paramount to ensuring the generation of accurate, precise, and defensible analytical data.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Propionylpyridine. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a reliable methodology for purity assessment, stability studies, and quality control. The method has been developed to separate this compound from its potential process-related impurities and degradation products, thus qualifying as a stability-indicating assay. All experimental choices are rationalized to provide a clear understanding of the chromatographic principles at play, ensuring the method's trustworthiness and reproducibility.

Introduction: The Significance of this compound Analysis

This compound is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. Therefore, a precise and reliable analytical method is paramount for its quantification and impurity profiling. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[1] This application note presents a validated, stability-indicating RP-HPLC method designed for the routine analysis of this compound in bulk drug substances.

Chromatographic Principles and Method Development

The core of this application note is a meticulously developed RP-HPLC method. The choices of stationary phase, mobile phase, and detection parameters were guided by the physicochemical properties of this compound and the principles of chromatographic separation.

Stationary Phase Selection: The Role of C18

A C18 (octadecyl) column is the most common and versatile stationary phase in reversed-phase chromatography, and it was selected for this application. The non-polar C18 chains provide excellent hydrophobic interactions with the analyte, leading to good retention and separation. For pyridine and its derivatives, a C18 column offers a robust and reliable separation mechanism.[2][3] The use of a column with a particle size of 5 µm and dimensions of 4.6 x 150 mm provides a good balance between efficiency, resolution, and backpressure.

Mobile Phase Optimization: Achieving Optimal Separation

The mobile phase composition is a critical factor in achieving the desired selectivity and retention. A gradient elution with a mixture of an aqueous buffer and an organic modifier is often employed for the analysis of pyridine-containing compounds to ensure good peak shape and resolution.[4][5]

  • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules.

  • Aqueous Phase: A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducibility of retention times, especially for ionizable compounds like this compound. A slightly acidic pH (around 3) is often beneficial for the analysis of basic compounds like pyridines, as it can suppress the ionization of silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[2] The use of a buffer also helps in achieving symmetrical peak shapes.

Detection Wavelength: Maximizing Sensitivity

The selection of the detection wavelength is based on the UV-Visible spectrum of this compound. The wavelength of maximum absorbance (λmax) allows for the highest sensitivity. For pyridine derivatives, a wavelength in the range of 250-280 nm is typically suitable. A UV detector set at an appropriate wavelength ensures that the analyte response is maximized while minimizing interference from the mobile phase and potential impurities.[6][7]

Detailed HPLC Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (80:20 v/v)
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL.

  • Further dilute the stock solution with the diluent to prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL).

Sample Solution Preparation:

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test. This involves injecting the standard solution multiple times to check for parameters like theoretical plates, tailing factor, and reproducibility of peak area and retention time.

Specificity and Stability-Indicating Nature

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. The this compound sample should be subjected to stress conditions like:

  • Acidic hydrolysis: 0.1 N HCl

  • Basic hydrolysis: 0.1 N NaOH

  • Oxidative degradation: 3% H₂O₂

  • Thermal degradation: Heating at 80°C

  • Photolytic degradation: Exposure to UV light

The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main this compound peak, confirming the method's specificity.[2][11]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by analyzing a series of solutions with different concentrations of this compound and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery of the added analyte is then calculated.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day precision): Analyzing the same sample multiple times on the same day.

  • Intermediate Precision (Inter-day precision): Analyzing the same sample on different days, by different analysts, or with different equipment.

The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 2%).

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_report Reporting Prep_Standard Prepare Standard Solution HPLC_System HPLC System Setup Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Injection Inject Standard & Samples System_Suitability->Injection Chromatogram Acquire Chromatograms Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Concentration Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Active silanol groups on the column- Inappropriate mobile phase pH- Column overload- Use a column with end-capping- Adjust mobile phase pH to suppress analyte ionization- Reduce sample concentration
Poor Resolution - Inefficient column- Inappropriate mobile phase composition- Replace the column- Optimize the mobile phase gradient and composition
Baseline Drift - Column not equilibrated- Contaminated mobile phase- Detector lamp aging- Equilibrate the column for a sufficient time- Prepare fresh mobile phase and filter it- Replace the detector lamp
Ghost Peaks - Carryover from previous injections- Contaminated diluent or mobile phase- Implement a needle wash step- Use fresh, high-purity solvents

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the quantification of this compound. The detailed protocol, method validation guidelines, and troubleshooting information are intended to assist researchers and quality control analysts in achieving accurate and reproducible results. The stability-indicating nature of this method makes it particularly suitable for the analysis of this compound in the pharmaceutical industry, where product quality and stability are of utmost importance.

References

The Versatile Ketone: Application Notes for 2-Propionylpyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2-Propionylpyridine

In the landscape of heterocyclic chemistry, the pyridine scaffold remains a cornerstone of medicinal chemistry and materials science.[1][2] The strategic functionalization of this core is paramount for tuning the physicochemical and biological properties of novel compounds. This compound, also known as 1-(pyridin-2-yl)propan-1-one, emerges as a highly valuable and versatile C3 building block for the construction of more complex heterocyclic systems.

This guide provides an in-depth exploration of this compound's application in synthesizing key heterocyclic structures, moving beyond simple procedural lists to explain the underlying chemical logic. The reactivity of this compound is primarily dictated by two key features: the electrophilic carbonyl carbon and the acidic α-protons on the adjacent methylene group. The pyridine ring itself acts as a weakly basic, electron-withdrawing moiety that influences the reactivity of the propionyl side chain. These characteristics allow it to participate in a variety of classical and modern condensation and cyclization reactions, making it a powerful precursor for generating polysubstituted pyridines, quinolines, and fused heterocyclic systems relevant to drug discovery and materials science.

This document serves as a technical resource for researchers, offering both foundational knowledge and detailed, field-proven protocols to leverage the full synthetic potential of this compound.

Part 1: Synthesis of Quinolines via Friedländer and Pfitzinger Annulation

The quinoline motif is a privileged structure found in numerous pharmaceuticals.[3] The Friedländer annulation offers one of the most direct methods for its synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] this compound serves as an excellent α-methylene component, enabling the synthesis of quinolines bearing a pyridin-2-yl substituent at the 2-position and an ethyl group at the 3-position.

Causality and Mechanistic Insight

The reaction proceeds via two potential pathways depending on the catalyst (acid or base).[6]

  • Aldol Condensation Pathway (Base-Catalyzed): A base abstracts an α-proton from this compound, generating an enolate. This enolate then attacks the carbonyl carbon of the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) in an aldol addition. The resulting aldol adduct undergoes intramolecular cyclization as the amine attacks the ketone of the original propionyl moiety. A final dehydration step yields the aromatic quinoline ring.

  • Schiff Base Pathway (Acid-Catalyzed): The reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the this compound. Subsequent intramolecular aldol-type condensation, driven by enolization of the ethyl ketone part, followed by dehydration, leads to the quinoline product.

The choice of catalyst and reaction conditions can be crucial for optimizing yield and minimizing side reactions.[7]

Protocol 1: Friedländer Synthesis of 2-(Pyridin-2-yl)-3-ethyl-4-phenylquinoline

This protocol is adapted from established Friedländer methodologies for the synthesis of 4-phenyl-2-pyridylquinolines, substituting this compound for the more commonly cited 2-acetylpyridine.[8]

Objective: To synthesize 2-(Pyridin-2-yl)-3-ethyl-4-phenylquinoline from 2-aminobenzophenone and this compound.

Materials:

  • 2-Aminobenzophenone

  • This compound (1-(Pyridin-2-yl)propan-1-one)

  • Phosphorus Pentoxide (P₂O₅)

  • m-Cresol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-cresol (approx. 25 mL). While stirring, carefully add phosphorus pentoxide (0.38 eq). Heat the mixture to 145 °C for approximately 2.5 hours, or until a homogeneous solution is formed. This creates a polyphosphoric acid-like catalyst medium.

  • Reaction Assembly: Allow the catalyst mixture to cool to below 100 °C. To this, add 2-aminobenzophenone (1.0 eq) and this compound (1.0 eq). Use an additional portion of m-cresol (approx. 20 mL) to rinse any residual reagents into the flask.

  • Reaction Execution: Heat the reaction mixture to 135 °C and maintain this temperature overnight with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: e.g., Ethyl acetate/Hexane 1:4).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice water and a concentrated solution of sodium hydroxide to neutralize the acidic medium. A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield the target 2-(pyridin-2-yl)-3-ethyl-4-phenylquinoline. By analogy to similar reactions, yields are anticipated to be in the good to excellent range (60-80%).

The Pfitzinger Reaction: A Powerful Variant

The Pfitzinger reaction is a variation of the Friedländer synthesis that uses isatin or its derivatives as the starting material instead of a 2-aminoaryl ketone.[9][10] Under basic conditions, the isatin ring opens to form an isatoic acid intermediate, which then condenses with an α-methylene ketone like this compound to generate a quinoline-4-carboxylic acid.[11][12]

Pfitzinger_Mechanism

Protocol 2: Pfitzinger Synthesis of 3-Ethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid

This protocol is adapted from a reported procedure for the reaction of 2-acetylpyridine with isatin.[13]

Objective: To synthesize 3-Ethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid from isatin and this compound.

Materials:

  • Isatin

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol or Water

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Isatin Ring Opening: In a round-bottom flask, dissolve potassium hydroxide (approx. 3.0 eq) in a minimal amount of water or ethanol. Add isatin (1.0 eq) to this solution and stir. The mixture will typically change color from deep orange/red to a lighter yellow/brown as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid. Gentle warming may be required to ensure complete dissolution and reaction.

  • Condensation: To the solution from step 1, add this compound (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a beaker of cold water. Acidify the solution carefully with concentrated HCl to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure quinoline-4-carboxylic acid.

Part 2: Multicomponent Synthesis of Substituted Pyridines

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[14] this compound can be employed in MCRs to build highly substituted pyridine rings, leveraging the reactivity of its α-methylene group.

Causality and Mechanistic Insight

A common strategy involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a ketone (this compound) in the presence of a nitrogen source, typically ammonium acetate.[15] The reaction cascade is believed to proceed as follows:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., malononitrile) to form an α,β-unsaturated dinitrile (a Knoevenagel adduct).

  • Michael Addition: The enolate of this compound (formed in situ) acts as a Michael donor and adds to the Knoevenagel adduct.

  • Cyclization and Aromatization: The resulting intermediate incorporates a molecule of ammonia (from ammonium acetate), undergoes cyclization, and subsequently eliminates water and hydrogen to form the stable, aromatic pyridine ring.

MCR_Workflow

Protocol 3: One-Pot Synthesis of 4-Aryl-6-ethyl-2-(pyridin-2-yl)nicotinonitrile

This protocol is a logical extension of established multicomponent syntheses of cyanopyridines.[2][5]

Objective: To synthesize a polysubstituted pyridine derivative in a one-pot reaction from an aromatic aldehyde, malononitrile, this compound, and ammonium acetate.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • This compound

  • Ammonium Acetate

  • Ethanol or Acetic Acid (solvent)

  • Piperidine (catalyst, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), this compound (1.0 eq), and a molar excess of ammonium acetate (e.g., 5-7 eq).

  • Solvent and Catalyst: Add ethanol or glacial acetic acid as the solvent. A catalytic amount of a basic catalyst like piperidine (a few drops) can be added to facilitate the initial Knoevenagel condensation.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Alternatively, pour the mixture into ice water to induce precipitation.

  • Purification: Collect the crude solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture).

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis of various heterocyclic compounds using this compound, based on analogous reactions reported in the literature.

Heterocyclic Product ClassKey ReactantsCatalyst/ConditionsTypical Yield RangeReference (Analogous)
2,3,4-Substituted Quinolines 2-AminobenzophenoneP₂O₅ / m-cresol, 135 °C60-80%[8]
Quinoline-4-carboxylic acids IsatinKOH, Reflux50-70%[11][13]
Polysubstituted Pyridines Ar-CHO, Malononitrile, NH₄OAcReflux in EtOH/AcOH65-90%[2][5]

Conclusion and Future Outlook

This compound has demonstrated its utility as a robust and adaptable building block for constructing a variety of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the Friedländer, Pfitzinger, and multicomponent pyridine syntheses provide reliable and reproducible pathways to complex quinoline and pyridine derivatives. The key to its versatility lies in the dual reactivity of its carbonyl group and α-methylene protons, allowing for strategic bond formation under various catalytic conditions.

Future research will likely focus on expanding the scope of this compound in asymmetric synthesis and in the development of novel, atom-economical cyclization cascades. Its role as a precursor for fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, also warrants further exploration. As the demand for novel, diverse small-molecule libraries continues to grow, the strategic application of versatile synthons like this compound will remain a critical endeavor in modern organic and medicinal chemistry.

References

The Versatile Role of 2-Propionylpyridine in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, lending its unique chemical properties to a wide array of herbicides, fungicides, and insecticides.[1] Among the myriad of pyridine-based building blocks, 2-Propionylpyridine emerges as a particularly versatile intermediate. Its propionyl group offers a reactive handle for a variety of chemical transformations, enabling the synthesis of complex molecular architectures with potent biological activity. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed application notes and experimental protocols.

Core Principles: Why this compound is a Valuable Precursor

The utility of this compound in agrochemical synthesis stems from the reactivity of its ketone functional group and the inherent properties of the pyridine ring. The propionyl group can be readily transformed into other functional moieties, such as carboxylic acids, esters, amides, and oximes, which are common features in active agrochemical ingredients. Furthermore, the pyridine ring itself can be a key pharmacophore, interacting with specific biological targets in pests and pathogens.[2]

The strategic incorporation of the pyridine ring can enhance a molecule's systemic properties in plants, improve its binding affinity to target enzymes, and influence its metabolic stability.[1] this compound, therefore, represents a strategic starting point for accessing a diverse chemical space of potential agrochemical candidates.

Key Synthetic Transformations and Applications

While direct, single-step syntheses of commercial agrochemicals from this compound are not extensively documented in publicly available literature, its role as a precursor to crucial intermediates is well-established in synthetic chemistry. The following sections detail key transformations of this compound and their relevance to the synthesis of important classes of agrochemicals.

Oxidation to 2-Pyridinecarboxylic Acid Derivatives: Gateway to Herbicides and Fungicides

One of the most powerful transformations of this compound is its oxidation to 2-pyridinecarboxylic acid. This can be achieved through various methods, with the haloform reaction being a classic example. The resulting carboxylic acid is a pivotal intermediate for the synthesis of several agrochemicals.

Application Note: Synthesis of Pyridinecarboxamide Fungicides

Pyridine carboxamides are a significant class of fungicides that includes the commercial product Boscalid .[3] These compounds act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[4] The synthesis of the core nicotinamide structure of these fungicides often starts from a substituted nicotinic acid, which can be conceptually derived from 2-acylpyridines like this compound.

Experimental Protocol: Synthesis of a 2-Pyridinecarboxylic Acid Intermediate via Haloform Reaction

This protocol outlines a general procedure for the oxidation of this compound to 2-pyridinecarboxylic acid.

Materials:

  • This compound

  • Sodium hypobromite (NaOBr) solution (prepared in situ from bromine and sodium hydroxide)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hypobromite by slowly adding bromine to a cooled solution of sodium hydroxide.

  • Slowly add this compound to the stirred sodium hypobromite solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench any excess hypobromite with a reducing agent (e.g., sodium bisulfite).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the 2-pyridinecarboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Diagram: Synthetic Utility of this compound

G This compound This compound 2-Pyridinecarboxylic Acid 2-Pyridinecarboxylic Acid This compound->2-Pyridinecarboxylic Acid Oxidation Oxime Ethers (Insecticidal) Oxime Ethers (Insecticidal) This compound->Oxime Ethers (Insecticidal) Oximation & Etherification Thienopyridine Derivatives (Insecticidal) Thienopyridine Derivatives (Insecticidal) This compound->Thienopyridine Derivatives (Insecticidal) Gewald Reaction Pyridinecarboxamide Fungicides (e.g., Boscalid) Pyridinecarboxamide Fungicides (e.g., Boscalid) 2-Pyridinecarboxylic Acid->Pyridinecarboxamide Fungicides (e.g., Boscalid) Amidation Picolinate Herbicides Picolinate Herbicides 2-Pyridinecarboxylic Acid->Picolinate Herbicides Esterification

Caption: Synthetic pathways from this compound.

Condensation Reactions: Accessing Insecticidal Scaffolds

The carbonyl group of this compound is a prime site for condensation reactions, leading to the formation of various heterocyclic systems with insecticidal properties.

Application Note: Synthesis of Thieno[2,3-b]pyridine Insecticides

Thieno[2,3-b]pyridine derivatives have shown promising insecticidal activity.[5] The Gewald reaction, a multicomponent reaction, can be employed to construct this heterocyclic system starting from a ketone, an activated nitrile, and elemental sulfur. This compound can serve as the ketone component in this reaction.

Experimental Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol provides a general procedure for the synthesis of a substituted thieno[2,3-b]pyridine from this compound.

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or triethylamine)

  • Ethanol or another suitable solvent

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound, malononitrile, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine or triethylamine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Oximation and Further Derivatization: Creating Insecticidal Oxime Ethers

The formation of oximes from ketones is a fundamental reaction in organic chemistry. The resulting oxime from this compound can be further derivatized to produce oxime ethers, a class of compounds known to exhibit insecticidal activity.

Application Note: Synthesis of Pyridyloxime Ether Insecticides

The derivatization of the oxime hydroxyl group allows for the introduction of various substituents, which can be fine-tuned to optimize insecticidal potency and spectrum of activity.

Experimental Protocol: Two-Step Synthesis of a Pyridyloxime Ether

Step 1: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or another suitable base

  • Ethanol/water solvent mixture

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in an ethanol/water mixture.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.

Step 2: Etherification of the Oxime

Materials:

  • This compound oxime

  • A suitable alkylating agent (e.g., an alkyl halide or sulfate)

  • A base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous solvent (e.g., DMF or THF)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound oxime in the anhydrous solvent.

  • Add the base portion-wise at a controlled temperature (e.g., 0°C for NaH).

  • After the deprotonation is complete, add the alkylating agent dropwise.

  • Allow the reaction to proceed at room temperature or with heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Mechanism of Action of Pyridine-Based Agrochemicals

The pyridine moiety is present in agrochemicals with diverse modes of action. Understanding these mechanisms is crucial for the rational design of new active ingredients.

Table 1: Mechanisms of Action of Representative Pyridine-Containing Agrochemicals

Agrochemical ClassExample(s)Mechanism of ActionTarget Pests/Diseases
Fungicides
Pyridine CarboxamidesBoscalidInhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain (FRAC Group 7).[4]A broad range of fungal pathogens.
StrobilurinsPicoxystrobinInhibition of the Qo site of the cytochrome bc1 complex in mitochondrial respiration (FRAC Group 11).[6]Various fungal diseases in cereals and other crops.
Insecticides
NeonicotinoidsImidaclopridAgonist of the nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system (IRAC Group 4A).[1]Sucking insects.
Pyridine AzomethinesPymetrozineModulator of TRPV channels in the insect nervous system, disrupting feeding behavior (IRAC Group 9B).[7]Aphids and whiteflies.
Pyridine AlkylsulfonesOxazosulfylInhibition of the vesicular acetylcholine transporter (VAChT), disrupting cholinergic synaptic transmission.[8]Various insect orders.
Herbicides
Pyridine Carboxylic AcidsPicolinafenInhibition of carotenoid biosynthesis.[5]Broad-leaved weeds in cereal crops.
Pyridyloxy AmidesDiflufenicanInhibition of carotenoid biosynthesis by blocking phytoene desaturase.[8][9]Broadleaf weeds.

Diagram: Fungicidal Mode of Action of SDHIs

G cluster_0 Mitochondrial Respiratory Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient Boscalid Boscalid Boscalid->Complex_II Inhibition X

Caption: Inhibition of Complex II by Boscalid.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the arsenal of the agrochemical research scientist. Its strategic use allows for the efficient construction of a wide range of pyridine-containing scaffolds, which are integral to the design of novel herbicides, insecticides, and fungicides. The protocols and application notes provided herein serve as a foundation for further exploration and innovation in this exciting field. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of key intermediates like this compound in driving the discovery of next-generation agrochemicals will undoubtedly increase.

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Propionylpyridine Scaffold

For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design, with a significant number of FDA-approved drugs featuring this heterocycle.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[1] The functionalization of the pyridine ring, particularly with complex aryl and heteroaryl moieties, is a critical step in the synthesis of novel therapeutic agents. Metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for forging these crucial carbon-carbon and carbon-heteroatom bonds.[2][3]

This guide focuses on the application of these transformative reactions to a specific, yet highly versatile building block: This compound . The presence of the propionyl group, an electron-withdrawing moiety, at the 2-position of the pyridine ring introduces both challenges and opportunities in cross-coupling chemistry. This document provides an in-depth technical guide, complete with detailed protocols and mechanistic insights, to empower researchers to effectively utilize this compound derivatives in their synthetic endeavors. We will explore a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings, providing a comprehensive roadmap for the synthesis of novel this compound-based compounds with potential applications in drug discovery and materials science.

PART 1: Synthesis of a Key Precursor: 5-Bromo-2-propionylpyridine

A crucial prerequisite for utilizing this compound in many cross-coupling reactions is the installation of a handle for the coupling, typically a halogen atom. Here, we propose a reliable synthetic route to 5-bromo-2-propionylpyridine , a versatile electrophilic partner. This two-step process involves the synthesis of 5-bromo-2-cyanopyridine followed by a Grignard reaction.

Step 1: Synthesis of 5-Bromo-2-cyanopyridine

The synthesis of 5-bromo-2-cyanopyridine can be achieved from the readily available 2-amino-5-bromopyridine via a Sandmeyer reaction. This classical transformation involves the diazotization of the amino group followed by displacement with a cyanide nucleophile.[4]

Protocol 1: Synthesis of 5-Bromo-2-cyanopyridine

Reagent Amount Molar Equiv.
2-Amino-5-bromopyridine10.0 g1.0
Hydrobromic acid (48%)30 mL-
Sodium nitrite4.4 g1.1
Copper(I) cyanide6.2 g1.2
Water50 mL-

Procedure:

  • In a well-ventilated fume hood, cool a solution of 48% hydrobromic acid in a three-necked flask equipped with a mechanical stirrer and a thermometer to 0 °C using an ice-salt bath.

  • Slowly add 2-amino-5-bromopyridine to the cooled acid with stirring, maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-cyanopyridine.

Step 2: Grignard Reaction to Yield 5-Bromo-2-propionylpyridine

The cyano group of 5-bromo-2-cyanopyridine can be converted to a propionyl group via a Grignard reaction with ethylmagnesium bromide.

Protocol 2: Synthesis of 5-Bromo-2-propionylpyridine

Reagent Amount Molar Equiv.
5-Bromo-2-cyanopyridine5.0 g1.0
Ethylmagnesium bromide (3.0 M in diethyl ether)10 mL1.1
Anhydrous diethyl ether50 mL-
Saturated aqueous ammonium chloride20 mL-

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 5-bromo-2-cyanopyridine in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution dropwise with stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-propionylpyridine.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

With the key precursor, 5-bromo-2-propionylpyridine, in hand, we can now explore its utility in a variety of powerful palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the propionyl group can influence the reactivity of the C-Br bond, often making oxidative addition more favorable.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[2][3] The reaction of 5-bromo-2-propionylpyridine with various aryl- or vinylboronic acids (or their esters) provides a direct route to a diverse array of functionalized this compound derivatives.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For electron-deficient heteroaryl halides, palladium catalysts with electron-rich and bulky phosphine ligands are often preferred to promote the oxidative addition step and stabilize the catalytic species.[5] Systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with ligands such as SPhos are generally effective.[2]

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly employed.[2] The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is often used to dissolve both the organic and inorganic reagents.[2]

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-2-propionylpyridine

Reagent Amount Molar Equiv.
5-Bromo-2-propionylpyridine1.0 mmol1.0
Arylboronic acid1.2 mmol1.2
Pd(PPh₃)₄0.03 mmol0.03
K₃PO₄2.0 mmol2.0
1,4-Dioxane4 mL-
Water1 mL-

Procedure:

  • To a Schlenk flask, add 5-bromo-2-propionylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Graphviz Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Heck Reaction: Vinylation of this compound

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to substituted alkenes.[6] This reaction is particularly useful for introducing vinyl groups onto the pyridine ring.

Protocol 4: Heck Reaction of 5-Bromo-2-propionylpyridine

Reagent Amount Molar Equiv.
5-Bromo-2-propionylpyridine1.0 mmol1.0
Alkene (e.g., Styrene)1.5 mmol1.5
Pd(OAc)₂0.02 mmol0.02
P(o-tol)₃0.04 mmol0.04
Triethylamine (Et₃N)1.5 mmol1.5
Anhydrous Acetonitrile5 mL-

Procedure:

  • In a sealed tube, combine 5-bromo-2-propionylpyridine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, the alkene, and triethylamine.

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[7] This reaction allows for the direct installation of alkynyl groups onto the this compound scaffold.

Protocol 5: Sonogashira Coupling of 5-Bromo-2-propionylpyridine

Reagent Amount Molar Equiv.
5-Bromo-2-propionylpyridine1.0 mmol1.0
Terminal Alkyne1.2 mmol1.2
Pd(PPh₃)₂Cl₂0.03 mmol0.03
CuI0.05 mmol0.05
Triethylamine (Et₃N)2.0 mmol2.0
Anhydrous THF5 mL-

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-propionylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, triethylamine, and the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[8]

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Protocol 6: Buchwald-Hartwig Amination of 5-Bromo-2-propionylpyridine

Reagent Amount Molar Equiv.
5-Bromo-2-propionylpyridine1.0 mmol1.0
Amine1.2 mmol1.2
Pd₂(dba)₃0.01 mmol0.01
Xantphos0.03 mmol0.03
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Anhydrous Toluene5 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add 5-bromo-2-propionylpyridine and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling: A Robust Alternative for Challenging Substrates

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[10] For 2-substituted pyridines, where the corresponding boronic acids can be unstable, 2-pyridylzinc reagents offer a more stable and reliable nucleophilic partner.[11][12]

Protocol 7: Negishi Coupling of a 2-Propionylpyridylzinc Reagent

This protocol involves the in-situ generation of the organozinc reagent from a halo-2-propionylpyridine.

Reagent Amount Molar Equiv.
5-Bromo-2-propionylpyridine1.0 mmol1.0
n-Butyllithium (2.5 M in hexanes)0.44 mL1.1
Zinc chloride (0.5 M in THF)2.2 mL1.1
Aryl halide (e.g., iodobenzene)1.2 mmol1.2
Pd(PPh₃)₄0.05 mmol0.05
Anhydrous THF10 mL-

Procedure:

  • To a solution of 5-bromo-2-propionylpyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the zinc chloride solution and stir for another 30 minutes at -78 °C, then allow to warm to room temperature.

  • In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous THF.

  • Add the catalyst solution to the organozinc reagent, followed by the aryl halide.

  • Stir the reaction at room temperature or heat to 50-60 °C overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Graphviz Diagram: General Cross-Coupling Workflow

Cross_Coupling_Workflow cluster_prep Precursor Synthesis cluster_coupling Cross-Coupling Reaction cluster_post Workup & Purification Start This compound Halogenation Halogenation (e.g., Bromination) Start->Halogenation Halo_Py Halo-2-propionylpyridine Halogenation->Halo_Py Reaction Cross-Coupling (Suzuki, Heck, etc.) Halo_Py->Reaction Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) Coupling_Partner->Reaction Catalyst_System Pd Catalyst + Ligand + Base/Co-catalyst Catalyst_System->Reaction Product Functionalized This compound Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product caption General workflow for cross-coupling of this compound.

General workflow for cross-coupling of this compound.

PART 3: Applications in Drug Discovery and Development

The functionalized this compound derivatives synthesized through these cross-coupling reactions are of significant interest to the pharmaceutical industry. The pyridine moiety is a well-established pharmacophore, and the introduction of diverse aryl, vinyl, alkynyl, and amino substituents allows for the rapid exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine core. The ability to readily synthesize a library of aryl-substituted 2-propionylpyridines can lead to the discovery of novel inhibitors for various kinases implicated in cancer and inflammatory diseases.

  • CNS-Active Agents: The pyridine ring is also a common feature in drugs targeting the central nervous system. The synthesized compounds could be screened for activity as anticonvulsants, antidepressants, or antipsychotics.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Pyridine derivatives have shown a broad spectrum of antibacterial and antifungal activities.

The propionyl group itself can be further modified, for example, through reduction to an alcohol or conversion to other functional groups, providing additional avenues for structural diversification and optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

This guide provides a comprehensive overview and practical protocols for the metal-catalyzed cross-coupling of this compound derivatives. By understanding the nuances of each reaction type and the specific considerations for this substrate, researchers can unlock the synthetic potential of this versatile building block. The ability to rapidly and efficiently generate libraries of novel this compound-based compounds will undoubtedly accelerate the discovery and development of new chemical entities with valuable therapeutic properties.

References

Application Notes & Protocols: Leveraging 2-Propionylpyridine in the Rational Design of Novel Homogeneous Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridine scaffold is a cornerstone in coordination chemistry, forming the basis of a vast array of ligands that have revolutionized homogeneous catalysis.[1] Its unique electronic properties and steric tunability allow for the precise modulation of a metal center's reactivity. Within the family of pyridine-based precursors, 2-propionylpyridine stands out as a particularly versatile and cost-effective building block.[2] Its strategic combination of a Lewis basic pyridine nitrogen and a reactive ketone functionality provides a direct entry point for the synthesis of sophisticated multidentate ligands, most notably through Schiff base condensation.

This guide provides an in-depth exploration of this compound as a precursor for novel catalyst development. We will move beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and protocol design. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for ligand synthesis, catalyst formation, and application.

Part 1: The Strategic Value of this compound as a Ligand Precursor

The utility of this compound in catalyst development stems from the chemical reactivity of its propionyl group, specifically the electrophilic carbonyl carbon. This site is primed for nucleophilic attack, most commonly by primary amines, to form imines (Schiff bases). This reaction is the linchpin for creating complex ligand architectures.

Causality Behind the Choice:

  • Modularity: The condensation reaction with various primary amines (R-NH₂) allows for the systematic introduction of a wide range of electronic and steric properties into the final ligand structure. By simply changing the amine, a researcher can tune the catalyst's performance without redesigning the entire synthesis from scratch.

  • Denticity Control: this compound is a monodentate precursor. However, the condensation reaction transforms it into a bidentate N,N'-donor ligand system (the pyridine nitrogen and the newly formed imine nitrogen). If a diamine is used, this can be extended to create tridentate or tetradentate ligands, which form highly stable chelate complexes with transition metals.[3]

  • Robust and High-Yielding Chemistry: Schiff base formation is typically a high-yielding and straightforward equilibrium process. The removal of water, the reaction byproduct, drives the reaction to completion, making it a reliable method for ligand synthesis.[4]

The overall workflow for leveraging this compound is a logical progression from a simple building block to a functional catalyst.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application A This compound (Precursor) C Schiff Base Condensation A->C B Primary Amine (R-NH2) B->C D Pyridine-Imine Ligand (Product) C->D F Complexation D->F Coordination E Transition Metal Salt (e.g., FeCl2) E->F G Active Catalyst [M(Ligand)Xn] F->G H Catalytic Reaction (e.g., Polymerization) G->H

Caption: Workflow from precursor to application.

Part 2: Synthesis of a Bidentate Pyridine-Imine Ligand

This section provides a detailed, field-proven protocol for the synthesis of a representative N,N'-bidentate ligand, (E)-N-(1-(pyridin-2-yl)propylidene)-2,6-diisopropylaniline, a foundational structure for late transition metal catalysts.[3][5]

Protocol 2.1: Synthesis of a Pyridine-Imine Ligand

Objective: To synthesize a pyridine-imine ligand via Schiff base condensation of this compound and 2,6-diisopropylaniline.

Materials:

  • This compound (1.0 eq)

  • 2,6-Diisopropylaniline (1.0 eq)

  • Anhydrous Toluene

  • Formic Acid (catalytic amount, ~0.05 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus or molecular sieves (4Å)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and filtration

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (e.g., 10.0 mmol, 1.35 g).

  • Reagent Addition: Dissolve the this compound in 100 mL of anhydrous toluene. To this solution, add 2,6-diisopropylaniline (10.0 mmol, 1.77 g, 1.0 eq) followed by a catalytic amount of formic acid (0.5 mmol, 0.023 g).

    • Expert Insight: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.[6]

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Toluene and water will form a low-boiling azeotrope, which is collected in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the imine product.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is typically complete within 4-12 hours, as indicated by the disappearance of the starting materials.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product, typically a viscous oil or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure pyridine-imine ligand.

Part 3: Catalyst Formation and Application in Ethylene Polymerization

The synthesized ligand is now ready to be complexed with a transition metal to form an active catalyst precursor. Iron(II) complexes of pyridine-imine ligands are renowned for their exceptionally high activity in ethylene polymerization.[3][5]

Protocol 3.1: Synthesis of a Dichloro[pyridine-imine]iron(II) Pre-catalyst

Objective: To synthesize an iron(II) complex by reacting the ligand from Protocol 2.1 with an iron(II) source.

Materials:

  • Pyridine-imine ligand (from Protocol 2.1, 1.0 eq)

  • Iron(II) Chloride (FeCl₂, anhydrous, 1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether or Pentane

Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques. Glassware should be oven-dried before use.

  • Ligand Solution: In a Schlenk flask, dissolve the pyridine-imine ligand (e.g., 5.0 mmol) in 50 mL of anhydrous DCM.

  • Metal Addition: In a separate Schlenk flask, suspend anhydrous FeCl₂ (5.0 mmol, 0.63 g) in 20 mL of anhydrous DCM.

  • Complexation: Slowly add the ligand solution to the FeCl₂ suspension via cannula transfer at room temperature. The mixture will typically change color upon complex formation. Stir the reaction for 4-6 hours.

    • Expert Insight: The stoichiometry is critical. A 1:1 ratio of this specific bidentate ligand to the metal salt is used to form the desired mononuclear complex.

  • Precipitation and Isolation: Reduce the volume of the solvent in vacuo until the solution is concentrated. Add anhydrous diethyl ether or pentane to precipitate the iron complex.

  • Purification: Collect the solid product by filtration under inert atmosphere, wash with fresh pentane to remove any unreacted ligand, and dry in vacuo. The resulting solid is the pre-catalyst.

Caption: General coordination of the ligand to an iron center.

Application Note 3.2: Ethylene Polymerization

This protocol describes a representative lab-scale polymerization reaction.

Setup:

  • A high-pressure reactor (e.g., Parr reactor) equipped with mechanical stirring, temperature control, and gas inlets.

  • Activation: The iron pre-catalyst requires activation with a co-catalyst, typically an aluminoxane like Methylaluminoxane (MAO).

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with nitrogen.

  • Solvent and Co-catalyst: Add toluene (e.g., 200 mL) to the reactor, followed by the MAO solution (handle with extreme care).

  • Pressurization and Equilibration: Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar) and allow the system to equilibrate at the target temperature (e.g., 50 °C).

  • Catalyst Injection: Dissolve a small, precise amount of the iron pre-catalyst (micromole scale) in toluene in a separate Schlenk flask and inject it into the reactor to initiate polymerization.

  • Reaction: An immediate increase in temperature (exotherm) and consumption of ethylene indicates a successful polymerization. Run the reaction for a set time.

  • Termination and Product Isolation: Terminate the reaction by venting the ethylene and quenching with acidified methanol. The polyethylene product will precipitate. Filter, wash with methanol, and dry the polymer in a vacuum oven.

Data Presentation:

The performance of catalysts derived from this compound precursors can be exceptionally high.

Ligand PrecursorMetalCo-catalystActivity (g PE / mol·h·bar)Polymer Characteristics
This compoundFe(II)MAO> 1.0 x 10⁷Highly Linear Polyethylene
2-AcetylpyridineFe(II)MAO> 2.0 x 10⁷Highly Linear Polyethylene

Table 1: Representative performance data for ethylene polymerization catalyzed by iron complexes based on 2-acylpyridine precursors. Activities are highly dependent on specific ligand structure and reaction conditions.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-propionylpyridine (also known as 1-(pyridin-2-yl)propan-1-one). This molecule is a valuable building block and intermediate in the development of pharmaceuticals, agrochemicals, and specialty ligands.[1][2] Achieving high yields in its synthesis can be challenging due to the electronic properties of the pyridine ring and the potential for side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. The information is structured in a flexible question-and-answer format to directly address the practical challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Choosing Your Synthetic Strategy

Question: What are the primary methods for synthesizing this compound, and how do I choose the best one?

Answer: There are three principal, reliable routes to synthesize this compound. The optimal choice depends on the availability of starting materials, scalability, and your tolerance for specific types of side reactions.

  • Grignard Reaction with a Nitrile: This involves reacting an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with pyridine-2-carbonitrile (2-cyanopyridine).[3] It is often a high-yielding and direct method.

  • Acylation of a Metalated Picoline: This strategy uses 2-picoline (2-methylpyridine) as the starting material. The acidic protons of the methyl group are removed with a strong base, creating a nucleophile that is then acylated.[4][5]

  • Grignard Reaction with a Halopyridine: This classic approach involves forming a 2-pyridyl Grignard reagent from 2-bromopyridine, which then reacts with an acylating agent like propionyl chloride.[6][7] This method is notoriously difficult due to the instability of the 2-pyridyl Grignard reagent, which can lead to significant byproduct formation.[6]

The diagram below illustrates these primary pathways.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Key Transformation Pyridine-2-carbonitrile Pyridine-2-carbonitrile Grignard Addition to Nitrile Grignard Addition to Nitrile Pyridine-2-carbonitrile->Grignard Addition to Nitrile  + EtMgBr  + H3O+ workup 2-Picoline 2-Picoline Metalation & Acylation Metalation & Acylation 2-Picoline->Metalation & Acylation  1. Strong Base (n-BuLi)  2. Acylating Agent 2-Bromopyridine 2-Bromopyridine Grignard Reagent Formation & Acylation Grignard Reagent Formation & Acylation 2-Bromopyridine->Grignard Reagent Formation & Acylation  1. Mg(0)  2. Acylating Agent Product This compound Grignard Addition to Nitrile->Product Metalation & Acylation->Product Grignard Reagent Formation & Acylation->Product

Caption: Primary synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages & Common Issues
Grignard + Nitrile Pyridine-2-carbonitrileEthylmagnesium bromideGood to ExcellentHigh conversion; clean reaction profile.Requires careful control of stoichiometry to avoid side reactions; moisture sensitive.
Metalation + Acylation 2-PicolineStrong base (n-BuLi, LDA), Propionic anhydride/esterModerate to GoodUtilizes an inexpensive starting material.Requires cryogenic temperatures; strong bases are hazardous; potential for di-acylation.
Grignard + Halopyridine 2-BromopyridineMagnesium, Propionyl chlorideLow to ModerateConceptually straightforward.Grignard reagent is unstable; significant formation of 2,2'-bipyridine byproduct.[6]
Section 2: Troubleshooting the Grignard + Nitrile Route

Question: I'm getting a low yield and a significant amount of tertiary alcohol byproduct in my reaction between ethylmagnesium bromide and pyridine-2-carbonitrile. What's going wrong?

Answer: This is a classic issue in ketone synthesis using Grignard reagents and nitriles. The problem arises from the reactivity of the intermediate magnesium imine salt. After the first equivalent of the Grignard reagent adds to the nitrile, this intermediate can be attacked by a second equivalent of the Grignard reagent before the aqueous workup can hydrolyze it to the ketone.

Causality: The Grignard reaction is highly exothermic and fast. If the local concentration of the Grignard reagent is too high or the temperature is not adequately controlled, the second addition competes effectively with the first.

Troubleshooting Steps:

  • Inverse Addition: Instead of adding the Grignard reagent to the nitrile solution, add the pyridine-2-carbonitrile solution dropwise to the Grignard reagent. This ensures the nitrile is always the limiting reagent in the reaction mixture, minimizing the chance of a second addition.

  • Temperature Control: Maintain a low temperature (e.g., -20°C to 0°C) throughout the addition. This moderates the reaction rate and favors the formation of the desired imine salt intermediate over the double-addition product.[6]

  • Careful Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the Grignard reagent. A large excess will dramatically increase the formation of the tertiary alcohol byproduct.

  • Workup Procedure: Quench the reaction by pouring it onto a stirred, cold acidic solution (e.g., aqueous NH₄Cl or dilute HCl). A rapid and efficient hydrolysis of the imine salt to the ketone is crucial.

Grignard_Nitrile_Mechanism P2CN Pyridine-2-carbonitrile ImineSalt Intermediate Magnesium Imine Salt P2CN->ImineSalt Nucleophilic Attack EtMgBr1 EtMgBr (1st eq.) EtMgBr1->ImineSalt Ketone This compound (Desired Product) ImineSalt->Ketone Hydrolysis DoubleAddition Double Addition Intermediate ImineSalt->DoubleAddition Side Reaction! (Excess EtMgBr or High Temp) Workup Acidic Workup (H3O+) Workup->Ketone TertiaryAlcohol Tertiary Alcohol (Byproduct) Workup->TertiaryAlcohol EtMgBr2 EtMgBr (2nd eq.) EtMgBr2->DoubleAddition DoubleAddition->TertiaryAlcohol Hydrolysis

Caption: Reaction pathway showing desired ketone and byproduct formation.

Section 3: Troubleshooting the Metalation & Acylation Route

Question: My attempt to deprotonate 2-picoline with n-BuLi followed by adding propionyl chloride resulted in a complex mixture and very low yield. Why is this route so sensitive?

Answer: This route's sensitivity stems from two main factors: the strong basicity and nucleophilicity of the lithiated intermediate (2-picolyllithium) and the reactivity of the acylating agent.

Causality & Troubleshooting:

  • Incomplete Deprotonation: The protons on the methyl group of 2-picoline are acidic, but not extremely so (pKa ~34).[5] Incomplete deprotonation means you have both the highly reactive 2-picolyllithium and unreacted 2-picoline in the flask. The picolyllithium can then react with the desired product, leading to polymerization or other side reactions.

    • Solution: Ensure you are using a full equivalent of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Allow sufficient time for the deprotonation to complete at the recommended temperature (typically -78°C to -40°C) before adding the electrophile.

  • Over-reaction with the Acylating Agent: Propionyl chloride is highly reactive. The initially formed ketone can be deprotonated by any remaining 2-picolyllithium, forming an enolate which can then lead to further reactions.

    • Solution: Use a less reactive acylating agent, such as ethyl propionate or propionic anhydride. While the reaction may be slower, it is often much cleaner. Also, maintain cryogenic temperatures (-78°C) during the addition of the acylating agent to temper reactivity.

  • Temperature Control is Critical: Allowing the reaction to warm prematurely can cause the highly unstable 2-picolyllithium to decompose or react uncontrollably.

    • Solution: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal temperature carefully throughout the base addition and acylation steps.

Section 4: Purification

Question: What is the best method to purify crude this compound?

Answer: The purification strategy depends on the primary impurities from your chosen synthetic route.

  • Initial Workup: After quenching the reaction, an acid-base extraction is highly effective. This compound is a basic compound due to the pyridine nitrogen.[8]

    • Dissolve the crude oil in a nonpolar solvent (e.g., ethyl acetate, DCM).

    • Extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the pyridinium salt, leaving non-basic organic impurities behind.

    • Wash the aqueous layer with ethyl acetate to remove any trapped organics.

    • Basify the aqueous layer carefully with a base (e.g., NaOH or Na₂CO₃) to a pH > 9.

    • Extract the free-base product back into an organic solvent (e.g., DCM).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.

  • Final Purification:

    • Vacuum Distillation: This is the most common and effective method for final purification. This compound has a boiling point of 95-100 °C at 15 Torr.[9]

    • Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, silica gel chromatography can be used. A solvent system of ethyl acetate/hexanes is a good starting point.

Validated Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Pyridine-2-carbonitrile

This protocol is optimized to minimize the formation of tertiary alcohol byproduct.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Grignard Reagent Preparation: In the flask, place magnesium turnings (1.1 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes at room temperature to ensure full formation of EtMgBr.

  • Reaction: Cool the Grignard solution to 0°C using an ice bath.

  • Prepare a solution of pyridine-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Add the pyridine-2-carbonitrile solution dropwise to the cold Grignard solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, let the reaction stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Quench: Cool the reaction mixture back to 0°C. Cautiously and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Perform the acid-base extraction as described in the purification section. Dry the final organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a pale yellow liquid.[9]

Protocol 2: Synthesis via Metalation and Acylation of 2-Picoline

This protocol uses a less reactive acylating agent for a cleaner reaction profile.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a syringe port, a thermometer, and a nitrogen inlet.

  • Deprotonation: Add anhydrous THF to the flask, followed by 2-picoline (1.0 eq). Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, solution in hexanes) via syringe over 20 minutes, keeping the internal temperature below -70°C. A deep red or orange color should develop, indicating the formation of the picolyllithium anion.

  • Stir the solution at -78°C for 1 hour.

  • Acylation: Slowly add ethyl propionate (1.1 eq) via syringe, again keeping the temperature below -70°C.

  • Stir the reaction at -78°C for 2-3 hours.

  • Workup and Quench: Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extraction & Purification: Follow the extraction and purification steps outlined in Protocol 1.

References

Technical Support Center: Synthesis of 2-Propionylpyridine via Acylation of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propionylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound from 2-methylpyridine (2-picoline). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes.

Introduction: The Synthetic Challenge

Direct oxidation of the methyl group of 2-methylpyridine to a propionyl group is not a feasible synthetic strategy, as it typically leads to over-oxidation to picolinic acid.[1][2] The most effective and widely employed method for synthesizing this compound involves the acylation of a 2-picolyl anion intermediate. This process, while effective, is fraught with potential side reactions that can significantly impact yield and purity. This guide will focus on troubleshooting these specific challenges.

The overall synthetic strategy involves two key steps:

  • Deprotonation: Formation of the 2-picolyl anion by treating 2-methylpyridine with a strong base.

  • Acylation: Reaction of the 2-picolyl anion with a suitable acylating agent to introduce the propionyl group.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low, with a significant amount of starting material unreacted?

A1: Incomplete deprotonation of 2-methylpyridine is a common cause of low yields. The pKa of the methyl protons in 2-picoline is approximately 34, requiring a very strong base for complete anion formation.[3]

  • Troubleshooting:

    • Base Selection: Ensure you are using a sufficiently strong base. n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used.[3]

    • Base Quality: Organolithium reagents can degrade over time. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity.

    • Reaction Temperature: The deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.[4] However, ensure the temperature is not too low to impede the reaction rate. A gradual warming of the reaction mixture might be necessary.

    • Solvent Purity: The presence of trace amounts of water or other protic impurities in your solvent will quench the organolithium reagent. Always use freshly distilled, anhydrous solvents.

Q2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction flask. What is causing this?

A2: The formation of dark, polymeric materials is often a result of side reactions involving the highly reactive 2-picolyl anion or the product itself.

  • Troubleshooting:

    • Temperature Control: Strict temperature control is critical. Allowing the reaction to warm up prematurely can lead to uncontrolled side reactions and polymerization.[5]

    • Reverse Addition: Consider adding the solution of the 2-picolyl anion to the acylating agent at low temperature (reverse addition). This keeps the concentration of the reactive anion low throughout the reaction, minimizing self-condensation and polymerization.

    • Quenching: Quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride) before warming to room temperature.

Q3: My NMR analysis shows the presence of butyl-substituted pyridine species. How can I avoid this?

A3: This indicates a common side reaction where n-BuLi acts as a nucleophile and adds to the electron-deficient pyridine ring, forming dihydropyridine intermediates which can then be oxidized to butylpyridines.[5][6]

  • Troubleshooting:

    • Choice of Base: LDA is generally less nucleophilic than n-BuLi and can be a better choice to minimize ring addition.

    • Temperature: This side reaction is more prevalent at higher temperatures. Maintaining a low temperature (ideally -78 °C) during the deprotonation step is crucial.

    • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Reactions in non-coordinating solvents like hexane may show different selectivity compared to those in coordinating solvents like THF.[1][7]

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of common side reactions and actionable steps to minimize their occurrence.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies Relevant Citations
Low Conversion to Product Incomplete deprotonation of 2-methylpyridine.- Use a stronger base (n-BuLi, LDA).- Titrate the organolithium reagent before use.- Ensure strictly anhydrous reaction conditions.- Optimize reaction time and temperature for deprotonation.[3]
Formation of Polymeric Byproducts - Uncontrolled warming of the reaction.- High concentration of the reactive 2-picolyl anion.- Maintain strict low-temperature control (-78 °C).- Employ reverse addition (add anion to acylating agent).- Quench the reaction at low temperature.[5]
Nucleophilic Addition to Pyridine Ring The organolithium reagent (especially n-BuLi) acts as a nucleophile.- Use a less nucleophilic base like LDA.- Maintain a reaction temperature of -78 °C during deprotonation.- Consider the use of mixed aggregates (e.g., nBuLi-Li-aminoalkoxide) which can enhance selectivity for deprotonation over addition.[1][5][6][7]
Formation of Di-acylated Product The product, this compound, can be deprotonated by the strong base and undergo a second acylation.- Use a stoichiometric amount of the base.- Employ reverse addition to keep the concentration of the anion low.- Use a less reactive acylating agent.
Reaction with Solvent Deprotonation of the solvent (e.g., THF) by the strong base.- Conduct reactions at very low temperatures (-78 °C) when using THF.- Avoid prolonged reaction times at higher temperatures.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using n-Butyllithium and Ethyl Propionate

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Methylpyridine (distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, titrated)

  • Ethyl propionate (distilled from CaH₂)

  • Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Deprotonation:

    • Under a nitrogen atmosphere, add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Add 2-methylpyridine (1.0 eq.) to the cooled THF.

    • Slowly add a solution of n-BuLi (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Acylation:

    • In a separate flame-dried flask, prepare a solution of ethyl propionate (1.1 eq.) in anhydrous THF.

    • Slowly add the ethyl propionate solution to the 2-picolyllithium solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizing Reaction Pathways

Main Reaction Pathway

Main_Reaction 2-Methylpyridine 2-Methylpyridine 2-Picolyl Anion 2-Picolyl Anion 2-Methylpyridine->2-Picolyl Anion n-BuLi, THF, -78°C Intermediate Intermediate 2-Picolyl Anion->Intermediate + Ethyl Propionate This compound This compound Intermediate->this compound Work-up

Caption: Desired reaction pathway for the synthesis of this compound.

Side Reaction: Nucleophilic Addition of n-BuLi

Side_Reaction_Addition 2-Methylpyridine 2-Methylpyridine Dihydropyridine Intermediate Dihydropyridine Intermediate 2-Methylpyridine->Dihydropyridine Intermediate n-BuLi (Nucleophilic Attack) Butylpyridine Byproduct Butylpyridine Byproduct Dihydropyridine Intermediate->Butylpyridine Byproduct Oxidation

Caption: Formation of a butylpyridine byproduct via nucleophilic addition.

References

Overcoming Low Yields in the Friedel-Crafts Acylation of Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine Acylation

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the acylation of pyridine rings. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address one of the classic problems in heterocyclic chemistry: the notoriously low yield of the Friedel-Crafts acylation of pyridine.

Troubleshooting Guide & FAQs

This section directly addresses the most common questions and failure points encountered during the attempted acylation of pyridine and its derivatives.

Question 1: Why is my standard Friedel-Crafts acylation of pyridine failing or resulting in near-zero yield?

Answer:

This is the most frequent issue researchers face, and the failure is rooted in the fundamental electronic properties of pyridine itself. The reaction fails for two primary, interconnected reasons:

  • Lewis Base-Acid Complexation: The lone pair of electrons on pyridine's nitrogen atom is not part of the aromatic π-system and is readily available.[1][2] This makes the nitrogen a potent Lewis base. The Lewis acid catalyst required for the Friedel-Crafts reaction (e.g., aluminum chloride, AlCl₃) is a strong Lewis acid. The first and most favorable reaction is an acid-base reaction where the pyridine nitrogen attacks the AlCl₃, forming a stable coordination complex.[3][4] This sequesters the catalyst, preventing it from activating the acyl chloride to form the necessary acylium ion electrophile.[2][5]

  • Severe Ring Deactivation: Upon forming the complex with the Lewis acid, the nitrogen atom acquires a formal positive charge. This pyridinium-Lewis acid adduct is an extremely electron-deficient system.[1] The positive charge strongly withdraws electron density from the entire aromatic ring, making it highly deactivated towards electrophilic aromatic substitution (EAS).[6][7] In essence, the conditions required to generate the electrophile simultaneously "poison" the substrate you intend to acylate.

The diagram below illustrates this self-defeating mechanism.

G cluster_0 Step 1: Catalyst Sequestration cluster_1 Step 2: Failure to Generate Electrophile Py Pyridine (Lewis Base) Py_AlCl3 Deactivated Pyridinium-AlCl₃ Complex (Reaction Substrate Poisoned) Py->Py_AlCl3 Forms stable complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Py_AlCl3 Acylium Acylium Ion (Electrophile) GENERATION FAILS AcylCl Acyl Chloride AcylCl->Acylium Requires AlCl₃ catalyst AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->Acylium caption Mechanism of Friedel-Crafts Failure on Pyridine

Caption: Deactivation pathway in pyridine Friedel-Crafts acylation.

Question 2: Can I overcome catalyst sequestration by simply adding a large excess of the Lewis acid?

Answer:

While logical in theory, this approach is generally ineffective and often counterproductive. Adding stoichiometric or excess AlCl₃ will indeed complex with all the pyridine, but this only serves to fully convert your starting material into the highly deactivated pyridinium salt.[8] The ring becomes so electron-poor that even with a properly generated acylium ion, the activation energy for the electrophilic attack is prohibitively high. Furthermore, forcing the reaction with excess Lewis acid and high temperatures can lead to ring-opening, polymerization, or other undesired side reactions.

Question 3: If some acylation were to occur, where would it substitute on the pyridine ring?

Answer:

In the rare event that some electrophilic substitution occurs, it would preferentially happen at the C-3 (meta) position.[9] The resonance structures of the intermediate sigma complex (arenium ion) show that attack at C-2 (ortho) or C-4 (para) would place a positive charge directly on the already electron-deficient nitrogen atom, which is a highly unstable and disfavored state.[6][10] The intermediate from C-3 attack avoids this destabilizing arrangement.[9][10] However, due to the severe deactivation, yields are typically negligible under standard Friedel-Crafts conditions.

Alternative Strategies & Protocols for Successful Pyridine Acylation

Given the inherent limitations of the Friedel-Crafts reaction, successful acylation of pyridine requires bypassing the problematic mechanism entirely. The following methods are field-tested alternatives that offer high yields and predictability.

Strategy 1: Directed Ortho-Metalation (DoM) and Acylation

This is a robust and widely used strategy that reverses the polarity of the pyridine ring. Instead of an electrophilic attack on an electron-poor ring, a highly nucleophilic pyridyl anion attacks an electrophilic acylating agent. This is achieved by deprotonating the pyridine ring with a strong base.

Causality: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can selectively abstract a proton from the C-2 position. The resulting pyridyl anion is a powerful nucleophile that readily reacts with various acylating agents like esters or N,N-dimethylamides.

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add dry pyridine (1.0 equiv) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. A color change (often to deep red or brown) indicates the formation of the pyridyl anion. Stir the mixture at -78 °C for 1 hour.

  • Acylation: Add a solution of ethyl acetate (1.2 equiv) in dry THF dropwise to the reaction mixture. Maintain the temperature at -78 °C.

  • Reaction & Quench: Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC. Once complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 2-acetylpyridine.[11]

Strategy 2: Acylation of Silyl-Pyridines (Beyond Friedel-Crafts)

This modern approach provides a clever workaround, generating a nucleophilic pyridine species in situ without the need for cryogenic temperatures or strong organometallic bases. It relies on the reaction of a 2-(trialkylsilyl)pyridine with an acyl chloride.[12][13]

Causality: The reaction proceeds through a sequence of nucleophilic steps, completely avoiding the Friedel-Crafts mechanism. The pyridine nitrogen first attacks the acyl chloride to form an N-acylpyridinium salt. This intermediate then facilitates the removal of the silyl group, generating a stabilized ylide (a Hammick intermediate) which acts as the key nucleophile. This ylide then undergoes C-acylation.[13]

G Start Start: 2-(Trimethylsilyl)pyridine + Acyl Chloride Step1 Step 1: N-Acylation (Nitrogen attacks Acyl-Cl) Start->Step1 Step2 Step 2: Desilylation (Generates stabilized ylide intermediate) Step1->Step2 Step3 Step 3: C-Acylation (Ylide attacks another Acyl-Cl) Step2->Step3 Step4 Step 4: N-Deacylation (Rearomatization) Step3->Step4 End Final Product: 2-Acylpyridine Step4->End caption Acyl-desilylation workflow for pyridine acylation.

Caption: Acyl-desilylation workflow for pyridine acylation.

  • Setup: In a clean, dry vial equipped with a magnetic stir bar, combine 2-(trimethylsilyl)pyridine (1.0 equiv) and the desired acyl chloride (1.1 equiv). Note: The reaction is often run neat (without solvent).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) as needed. For less reactive substrates, higher temperatures (up to 120 °C) may be required.[12]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.

  • Workup: Upon completion, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HCl generated and remove unreacted acyl chloride.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the pure 2-acylpyridine.[12][13]

Strategy 3: The Houben-Hoesch Reaction

For certain activated pyridine systems, such as polyhydroxypyridines, the Houben-Hoesch reaction serves as a viable alternative. It is a variation of the Friedel-Crafts acylation that uses a nitrile (R-C≡N) as the acylating agent in the presence of an acid catalyst (typically HCl and a Lewis acid like ZnCl₂).[14][15]

Causality: The nitrile and HCl react to form an electrophilic iminium species. This electrophile is generally less reactive than an acylium ion, making the reaction suitable only for highly electron-rich aromatic rings.[16] The initial product is a ketimine, which is hydrolyzed to the corresponding ketone during aqueous workup.[14]

MethodKey ReagentsTemperatureTypical YieldsKey Limitations
Friedel-Crafts Acylation Pyridine, Acyl-Cl, AlCl₃Room Temp to Reflux< 5%Fails due to catalyst sequestration and ring deactivation.[1]
Directed Metalation Pyridine, n-BuLi, Ester-78 °C60-90%Requires cryogenic temperatures and strictly anhydrous conditions.[11]
Acyl-desilylation 2-Silylpyridine, Acyl-ClRoom Temp to 120 °C70-95%Requires synthesis of the silyl-pyridine starting material.[12][13]
Houben-Hoesch Reaction Polyhydroxypyridine, Nitrile, HCl/ZnCl₂Room TempModerate to GoodGenerally limited to highly activated, electron-rich pyridines.[16][17]

References

Technical Support Center: A Troubleshooting Guide for 2-Propionylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Propionylpyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic ketone. As an intermediate in the synthesis of pharmaceuticals and a building block for specialty ligands, obtaining this compound in high yield and purity is often a critical step in a larger research endeavor[1][2].

This document moves beyond simple protocol recitation. It aims to provide a deeper understanding of the reaction mechanisms and the causality behind common experimental failures. By anticipating potential pitfalls and offering logical, field-tested solutions, this guide will serve as a self-validating system for your synthetic protocols.

Section 1: Troubleshooting Grignard Reagent-Based Syntheses

The reaction of an organometallic reagent with a pyridine derivative is a cornerstone for producing 2-acylpyridines. However, the hygroscopic and highly reactive nature of Grignard reagents necessitates meticulous technique.

FAQ 1: My Grignard reaction with 2-cyanopyridine and an ethyl Grignard reagent is resulting in a low yield of this compound. What are the likely causes?

This is a frequent issue that typically points to one of several critical parameters. The reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile, forming an imine intermediate, which is then hydrolyzed to the target ketone[3].

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, especially water[4]. This deactivates the reagent and reduces your effective stoichiometry.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reagents should be from freshly opened bottles or handled under a dry, inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Quality: The quality of your Grignard reagent (e.g., ethylmagnesium bromide) is paramount. Commercially available solutions can degrade over time.

    • Solution: It is best practice to titrate the Grignard reagent prior to use to determine its exact molarity. If the concentration is significantly lower than stated, or if a large amount of grey precipitate (magnesium oxides/hydroxides) is visible, it is best to use a fresh bottle or synthesize the reagent fresh from magnesium turnings and ethyl bromide.

  • Reaction Temperature: The initial addition is typically performed at low temperatures (e.g., 0 °C or below) to control the exotherm and prevent side reactions. Allowing the reaction to warm prematurely can lead to undesired pathways.

    • Solution: Maintain strict temperature control during the Grignard reagent addition. After the addition is complete, allow the reaction to warm slowly to room temperature to ensure it proceeds to completion.

  • Inefficient Hydrolysis: The final step is the hydrolysis of the intermediate magnesium imine salt to the ketone. Improper quenching can lead to incomplete conversion or degradation.

    • Solution: The hydrolysis should be performed with a mild aqueous acid (e.g., aqueous HCl or NH₄Cl) at low temperatures (ice bath). Pouring the reaction mixture onto a vigorously stirred mixture of ice and acid is a standard and effective method[3][5].

Workflow: Troubleshooting Low Yield in Grignard-Nitrile Reaction

This decision tree illustrates a logical approach to diagnosing the cause of low yield.

G start Low Yield of this compound check_reagents Verify Reagent Quality & Conditions start->check_reagents titrate_grignard Titrate Grignard Reagent check_reagents->titrate_grignard Is Grignard conc. known? use_anhydrous Ensure Anhydrous Solvents/Glassware check_reagents->use_anhydrous Is system rigorously dry? titer_ok Titer OK? titrate_grignard->titer_ok dry_ok System Dry? use_anhydrous->dry_ok new_grignard Use fresh/newly synthesized Grignard titer_ok->new_grignard No check_temp Review Reaction Temperature Control titer_ok->check_temp Yes dry_glassware Oven/flame-dry all glassware; Use freshly distilled solvents dry_ok->dry_glassware No dry_ok->check_temp Yes temp_ok Temp. Control Maintained? check_temp->temp_ok optimize_temp Maintain low temp (e.g., 0°C) during addition; Slowly warm to RT temp_ok->optimize_temp No check_hydrolysis Examine Hydrolysis/Workup Step temp_ok->check_hydrolysis Yes hydrolysis_ok Proper Quench? check_hydrolysis->hydrolysis_ok optimize_quench Quench by adding mixture to ice/aqueous acid (HCl, NH4Cl) hydrolysis_ok->optimize_quench No success Yield Improved hydrolysis_ok->success Yes

Caption: Troubleshooting workflow for Grignard-nitrile synthesis.

FAQ 2: I am trying to synthesize this compound from 2-bromopyridine. What is a reliable protocol?

This is an excellent alternative route, analogous to the synthesis of 2-acetylpyridine[6]. It involves a bromine-magnesium exchange to form the 2-pyridyl Grignard reagent, which is then acylated. The acylation step can be tricky, as Grignard reagents can add twice to acyl chlorides or esters to form tertiary alcohols[4][7]. Using a less reactive acylating agent or specific conditions is key.

Protocol: Synthesis via 2-Bromopyridine and Propionyl Chloride

ReagentMolar Eq.MW ( g/mol )Amount
Magnesium Turnings1.224.31(calc.)
2-Bromopyridine1.0158.00(calc.)
Propionyl Chloride1.192.52(calc.)
Anhydrous THF--(solvent)

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Argon), add magnesium turnings and a small iodine crystal to a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Grignard Formation: Add a small portion of a solution of 2-bromopyridine in anhydrous THF to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After addition, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard solution to -78 °C (dry ice/acetone bath). Slowly add a solution of propionyl chloride[8] in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.

  • Quenching: After stirring at -78 °C for 1-2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully pouring it into a stirred mixture of saturated aqueous ammonium chloride solution and ice.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Section 2: Challenges in Direct Acylation of the Pyridine Ring

Directly acylating the pyridine ring using classical electrophilic aromatic substitution methods is a significant challenge for chemists.

FAQ 3: Why does the direct Friedel-Crafts acylation of pyridine with propionyl chloride and AlCl₃ fail?

This is a classic problem in heterocyclic chemistry. The Friedel-Crafts reaction fails with pyridine for two primary reasons[9]:

  • Lewis Base Interaction: The nitrogen atom in the pyridine ring is a Lewis base. It readily donates its lone pair of electrons to the Lewis acid catalyst (e.g., AlCl₃)[5].

  • Ring Deactivation: This acid-base reaction forms a pyridinium-Lewis acid complex. The nitrogen atom in this complex now bears a formal positive charge, which is strongly electron-withdrawing. This effect deactivates the entire pyridine ring toward electrophilic attack by the acylium ion[10][11]. The reaction simply does not proceed.

Diagram: Pyridine Deactivation by Lewis Acid

This diagram illustrates the formation of the unreactive pyridinium complex.

Caption: Lewis acid coordination deactivates the pyridine ring.

FAQ 4: Are there any successful methods for the direct acylation of pyridine?

While classical Friedel-Crafts is not viable, modern organic chemistry offers alternatives. One innovative approach bypasses the electrophilic substitution mechanism entirely.

  • Acylation of 2-(Trialkylsilyl)pyridines: This method involves the reaction of a 2-silylated pyridine with an acyl chloride[12]. The reaction proceeds through a series of nucleophilic steps: initial N-acylation, which activates the ring for desilylation to form a stabilized ylide (a Hammick intermediate), followed by C-acylation and N-deacylation. This process avoids the use of strong Lewis acids and the associated ring deactivation[12].

Section 3: Purification and Final Product Handling

Purification is as critical as the reaction itself. Incomplete purification can leave starting materials or byproducts that interfere with subsequent steps or biological assays.

FAQ 5: What is the most effective method for purifying crude this compound?

The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.

MethodAdvantagesDisadvantagesBest For
Vacuum Distillation Excellent for large scales; effectively removes non-volatile impurities.Requires a good vacuum setup; potential for thermal decomposition if overheated.Multi-gram to kilogram scale reactions.
Column Chromatography High resolution; can separate compounds with very similar boiling points.Can be time-consuming and uses large volumes of solvent; product loss on the column.Small to medium scale (mg to grams); separating isomeric byproducts.
Acid-Base Extraction Good for removing non-basic organic impurities.May not remove other basic pyridine-containing impurities.Initial workup step to remove neutral or acidic byproducts.

General Protocol for Purification:

  • Initial Wash: After the main reaction workup, perform an acid-base extraction. Dissolve the crude material in a solvent like diethyl ether. Wash with a dilute acid (e.g., 1M HCl) to remove any highly basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic byproducts.

  • Primary Purification: For most lab-scale syntheses, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.

  • Final Polish: If high purity is required, a final vacuum distillation of the chromatography-purified material will yield an analytically pure liquid. The boiling point of this compound is reported as 212-214 °C at atmospheric pressure, so vacuum distillation is recommended to lower the required temperature[13].

References

Technical Support Center: Optimization of Reaction Conditions for 2-Propionylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-propionylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. Here, we address common challenges encountered during experimental work, offering not just protocols but also the underlying scientific principles to empower your research and development.

Introduction: The Challenge of Synthesizing 2-Acylpyridines

The synthesis of 2-acylpyridines, including this compound derivatives, presents a unique set of challenges. The pyridine ring's electron-deficient nature and the coordinating ability of the nitrogen atom often complicate traditional electrophilic substitution methods like the Friedel-Crafts acylation.[1][2] The nitrogen atom can be acylated, deactivating the ring towards further electrophilic attack.[1] This guide provides insights into overcoming these hurdles through alternative synthetic strategies and systematic troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Yield in Friedel-Crafts Acylation Attempts

Q: I am attempting a classical Friedel-Crafts acylation on a pyridine derivative to synthesize a this compound, but I am observing very low to no yield. What is going wrong?

A: This is a common and expected challenge. The pyridine nitrogen is a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This deactivates the pyridine ring, making it even less nucleophilic and thus resistant to electrophilic attack by the acylium ion.[2]

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Strategy: Direct Friedel-Crafts acylation is often not a viable route for pyridines.[1][2] Consider alternative methods that bypass this inherent limitation.

  • Protecting Group Strategy (Not Recommended): While N-oxidation can direct acylation, the subsequent removal of the oxide can be challenging and may not be compatible with all substrates.

  • Alternative Acylation Methods: Explore modern synthetic routes that are more amenable to pyridine substrates. A promising approach involves the use of 2-(trialkylsilyl)pyridines, which react spontaneously with acyl chlorides.[3][4] This method avoids the need for a Lewis acid catalyst and proceeds through a nucleophilic mechanism.[3][4]

Issue 2: Poor Regioselectivity in Acylation Reactions

Q: My reaction is producing a mixture of isomers, with acylation occurring at positions other than C2. How can I improve the regioselectivity for the desired this compound?

A: Regioselectivity in pyridine functionalization is a significant hurdle. The electronic properties of the pyridine ring and any existing substituents will dictate the preferred site of reaction.

Strategies for Enhancing C2-Selectivity:

  • Directed Ortho-Metalation (DoM): If your pyridine substrate has a directing group at the C2 position (e.g., a methoxy or amino group), you can use a strong base like n-butyllithium to deprotonate the C3 position, followed by quenching with an acylating agent. While this directs to C3, understanding these principles is key. For C2 acylation, alternative strategies are often required.

  • Palladium-Catalyzed C-H Activation: Palladium catalysis offers excellent control over regioselectivity. Using a directing group on the pyridine nitrogen can facilitate C-H activation and subsequent acylation at the C2 position.[5][6][7] Various acyl sources, including aldehydes and arylmethyl amines, have been successfully employed in these reactions.[1][5]

  • Utilizing 2-Substituted Pyridine Precursors: A reliable method is to start with a pyridine already functionalized at the C2 position, such as 2-halopyridines or 2-(trialkylsilyl)pyridines.[3][4] These precursors can then be converted to the desired this compound through cross-coupling reactions or nucleophilic substitution. The "2-pyridyl problem," which refers to the challenges with 2-pyridyl organometallics in cross-coupling, is a known issue, but specific ligands and conditions have been developed to overcome it.[8]

In-Depth Protocols and Methodologies

Protocol 1: Spontaneous Acylation of 2-(Trimethylsilyl)pyridines

This method circumvents the issues of classical Friedel-Crafts acylation by employing a nucleophilic mechanism.[3][4]

Reaction Scheme:

G cluster_0 Reaction Scheme 2-TMS-Py 2-(Trimethylsilyl)pyridine This compound This compound 2-TMS-Py->this compound + PropionylChloride Propionyl Chloride PropionylChloride->this compound + TMSCl TMS-Cl This compound->TMSCl +

A simplified reaction scheme for the acylation of 2-(trimethylsilyl)pyridine.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(trimethylsilyl)pyridine derivative in an anhydrous solvent such as acetonitrile or dichloromethane.

  • Addition of Acylating Agent: Slowly add a stoichiometric amount of propionyl chloride to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Insight: The reaction proceeds through a four-step mechanism: N-acylation, desilylation to form a stabilized ylide (a Hammick intermediate), C-acylation, and N-deacylation.[3][4] This pathway avoids the generation of highly reactive and unstable intermediates.

Protocol 2: Palladium-Catalyzed Ortho-Acylation of 2-Arylpyridines

For substrates containing a 2-aryl group, palladium catalysis can be a powerful tool for regioselective acylation.[5][6]

Experimental Workflow:

G cluster_workflow Palladium-Catalyzed Acylation Workflow A Combine Substrate, Acyl Source, and Catalyst B Add Solvent and Ligand A->B C Heat to Reaction Temperature B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Reaction Quench and Work-up D->E F Purification (Column Chromatography) E->F

A general workflow for palladium-catalyzed acylation reactions.

Key Parameters for Optimization:

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, PdCl₂(CH₃CN)₂Readily available and effective precatalysts.[7]
Acyl Source Arylmethyl amines, AldehydesThese have been shown to be effective acylating agents in Pd-catalyzed reactions.[1][5]
Oxidant TBHP, Ag₂OOften required to facilitate the catalytic cycle.[7]
Ligand Phosphine-based ligands (e.g., X-Phos)Can improve catalyst stability and reactivity.[9]
Solvent Toluene, DioxaneHigh-boiling, non-coordinating solvents are generally preferred.[10][11]
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion.[4]

Troubleshooting Common Issues: A Deeper Dive

Problem: Catalyst Deactivation in Palladium-Catalyzed Reactions

Q: My palladium-catalyzed acylation is stalling before completion. What could be causing catalyst deactivation?

A: Catalyst deactivation in palladium-catalyzed reactions can be attributed to several factors.

Troubleshooting Decision Tree:

G cluster_troubleshooting Troubleshooting Catalyst Deactivation Start Reaction Stalled? CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckAtmosphere Ensure Inert Atmosphere CheckPurity->CheckAtmosphere Purity OK VaryLigand Vary Ligand CheckAtmosphere->VaryLigand Atmosphere OK ScreenSolvent Screen Solvents VaryLigand->ScreenSolvent No Improvement OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp No Improvement

A decision tree for troubleshooting catalyst deactivation.

  • Purity of Reagents: Ensure all starting materials, especially the solvent and base, are anhydrous. Water can interfere with the catalytic cycle.[12]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. If you suspect ligand degradation, consider screening other phosphine or N-heterocyclic carbene (NHC) ligands.

  • Formation of Palladium Black: The precipitation of palladium black is a clear indicator of catalyst decomposition. This can sometimes be mitigated by using a different ligand or solvent, or by adjusting the reaction temperature.

References

Technical Support Center: Purification of 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from 2-propionylpyridine synthesis reactions. Our goal is to equip you with the expertise and practical protocols needed to achieve high-purity material for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Understanding the potential impurities is the first step toward devising an effective purification strategy. Impurities in this compound synthesis are typically categorized based on their origin: unreacted starting materials, reaction by-products, and degradation products.

Table 1: Common Impurities in this compound Synthesis and Their Origins

Impurity CategorySpecific ExamplesLikely Origin / ReactionRationale for Formation
Unreacted Starting Materials 2-Picoline (2-Methylpyridine)Oxidation of 2-picolineIncomplete oxidation reaction.
2-BromopyridineGrignard-based acylationIncomplete coupling with the Grignard reagent.[1]
2-Picolinic AcidAcylation from acid chlorideIncomplete conversion to the acyl chloride intermediate.[2]
Reaction By-products 2-AcetylpyridineContaminant in starting material or side reactionStructurally very similar, making it a common and challenging impurity to remove.[3]
2-Pyridinecarboxylic AcidOxidation of 2-picolineOver-oxidation of the methyl group past the ketone stage.[4]
Di-acylated products / Self-condensation productsBase-catalyzed side reactionsThe enolizable nature of the ketone can lead to aldol-type condensation reactions, especially under basic conditions.[3]
Degradation Products This compound N-oxideOxidationExposure of the pyridine nitrogen to air, light, or oxidizing agents can lead to N-oxide formation.[5]
Hydroxylated Pyridine SpeciesOxidationOxidative degradation of the pyridine ring itself.[5]
Side-chain oxidation productsOxidationThe ethyl group of the propionyl moiety can be susceptible to oxidation, forming alcohols or other ketones.[5]
Q2: How can I reliably identify the impurities present in my crude sample?

A multi-technique analytical approach is crucial for comprehensive impurity profiling. No single method is sufficient; combining chromatographic separation with spectroscopic identification provides the most complete picture.[6][7]

Table 2: Recommended Analytical Techniques for Impurity Profiling

Analytical MethodInformation ProvidedBest For Detecting
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and identification based on mass fragmentation patterns.[8]Unreacted starting materials, volatile by-products like 2-acetylpyridine.
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components and accurate quantification.[9][10]Non-volatile impurities, thermal degradation products, and quantifying purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass identification, ideal for unknown impurities.[6]Identifying unknown peaks observed in HPLC, confirming structures of by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about all components in the sample.Confirming the structure of the desired product and characterizing major impurities.
Karl Fischer Titration Precise quantification of water content.[5]Determining water content, which is critical if downstream reactions are moisture-sensitive.
Q3: What is the most effective general strategy for purifying crude this compound?

A logical, multi-step purification workflow is recommended to systematically remove different classes of impurities. The optimal strategy often involves a combination of chemical workup, distillation, and chromatography.

Below is a decision tree to help guide your choice of purification strategy based on the initial purity and nature of the impurities.

G start Crude this compound workup Aqueous Acid/Base Workup start->workup impurity_check1 Major solid or baseline impurities in TLC/HPLC? workup->impurity_check1 distill Fractional Vacuum Distillation impurity_check2 Close-boiling impurities (e.g., 2-acetylpyridine) present? distill->impurity_check2 chrom Column Chromatography (Silica Gel) end_high High-Purity Product (>99%) chrom->end_high end_mod Moderate Purity Product (95-99%) impurity_check1->distill No impurity_check1->chrom Yes impurity_check2->chrom Yes impurity_check2->end_mod No G cluster_0 Phase 1: Initial Workup cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Polishing (If Required) cluster_3 Final Product crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc / 1M HCl / NaHCO₃) crude->extraction drying Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Vacuum Distillation solvent_removal->distillation qc1 QC Check 1 (GC/HPLC) Purity > 95%? distillation->qc1 chromatography Flash Column Chromatography qc1->chromatography No final_product High-Purity this compound qc1->final_product Yes qc2 QC Check 2 (GC/HPLC/NMR) Purity > 99.5%? chromatography->qc2 qc2->final_product Yes

References

Recommended Synthetic Pathway for Pilot-Scale Production: Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the pharmaceutical and agrochemical industries, 2-propionylpyridine is a vital chemical intermediate. Its synthesis, while straightforward at the laboratory bench, presents significant challenges when scaled to pilot plant production. Issues related to reaction kinetics, thermal management, and product purity become magnified, demanding a robust and well-understood process.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals navigating the complexities of scaling up this compound synthesis. We will focus on a common and scalable synthetic route—the Grignard reaction—and provide in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during pilot-scale experiments.

The reaction of a Grignard reagent, specifically ethylmagnesium bromide, with 2-cyanopyridine offers a direct and efficient route to this compound. This method is often preferred for its high atom economy and relatively clean conversion. The process involves two main stages: the addition of the Grignard reagent to the nitrile, forming an intermediate magnesium salt of a ketimine, followed by an acidic workup to hydrolyze the imine to the desired ketone.

Technical Troubleshooting Guide

This section addresses specific problems that may arise during the pilot-scale synthesis of this compound via the Grignard reaction.

Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?

A1: Failure to initiate the Grignard reaction is a frequent issue, particularly at scale where surface-to-volume ratios differ from the lab.

Probable Causes:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water on reactor walls or in the solvent (typically THF) will prevent the reaction from starting.

  • Passive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction with the ethyl bromide.

  • Low-Quality Reagents: The purity of the magnesium, ethyl bromide, and solvent is critical.

Solutions & Best Practices:

  • Rigorous Drying: Ensure the reactor and all associated glassware are oven-dried or flame-dried under a vacuum and cooled under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous solvents with very low water content (<50 ppm).

  • Activation of Magnesium: If initiation is slow, several methods can be used to activate the magnesium surface.[1]

    • Mechanical Activation: A robust overhead stirrer can help break up the oxide layer on the magnesium turnings.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These initiators react with the magnesium to expose a fresh, reactive surface.[1]

  • Controlled Initiation: Start by adding a small portion of the ethyl bromide to the magnesium in a concentrated solution. Once the reaction initiates (indicated by a gentle reflux or a cloudy appearance), begin the slow, controlled addition of the remaining ethyl bromide diluted in the solvent.

Q2: The yield of this compound is significantly lower than in my lab-scale experiments. What factors should I investigate?

A2: Yield reduction during scale-up is a multifaceted problem. A systematic approach is required to identify the root cause.

Probable Causes:

  • Poor Thermal Management: The Grignard reaction is highly exothermic.[1] If the heat is not dissipated efficiently, localized overheating can lead to side reactions, such as Wurtz coupling of the ethyl bromide, reducing the amount of active Grignard reagent available.

  • Inefficient Mixing: In a large reactor, poor agitation can lead to localized "hot spots" and areas of high reagent concentration, promoting side-product formation.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted 2-cyanopyridine.

  • Degradation during Work-up: The intermediate ketimine is sensitive to hydrolysis conditions. An overly aggressive or poorly controlled acidic quench can lead to degradation or the formation of impurities.

Solutions & Best Practices:

  • Optimize Heat Transfer: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. The addition of ethyl bromide (for Grignard formation) and the subsequent addition of the Grignard reagent to the 2-cyanopyridine solution should be done at a controlled rate to maintain the desired internal temperature (typically 0-10°C for the addition step).

  • Ensure Proper Agitation: Use an appropriately sized and shaped impeller (e.g., a pitched-blade turbine) to ensure homogenous mixing throughout the reaction.

  • Monitor Reaction Progress: Use in-process controls like GC or HPLC to monitor the consumption of the 2-cyanopyridine starting material to ensure the reaction has gone to completion before quenching.

  • Controlled Quench: The acidic workup should be performed at a low temperature (e.g., 0°C) by slowly adding the reaction mixture to the cooled acid solution (or vice-versa with extreme caution and adequate cooling). This minimizes potential exotherms and degradation.

Q3: I am observing significant amounts of side products, primarily N-ethyl-2-propionyl-1,2-dihydropyridine. How can this be minimized?

A3: The formation of dihydropyridine adducts is a known side reaction when Grignard reagents are added to pyridines, especially if there is an excess of the Grignard reagent.[2]

Probable Causes:

  • Over-addition of Grignard Reagent: Using a significant excess of the Grignard reagent can lead to a second nucleophilic attack on the pyridine ring itself after the initial ketone has formed.

  • Elevated Reaction Temperature: Higher temperatures can favor the 1,2-addition to the pyridine ring system.

Solutions & Best Practices:

  • Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent, but avoid large excesses. Titrating the prepared Grignard reagent before use is highly recommended at the pilot scale to determine its exact molarity.

  • Maintain Low Temperatures: Perform the addition of the Grignard reagent to the 2-cyanopyridine at a low temperature, typically between 0°C and 5°C, to favor addition to the nitrile over addition to the ring.

  • Reverse Addition: Consider adding the 2-cyanopyridine solution slowly to the Grignard reagent. This keeps the Grignard reagent in excess momentarily but can sometimes improve selectivity and is a common industrial practice. This must be carefully evaluated for thermal safety before implementation.

Process Workflow and Troubleshooting

The following diagrams illustrate the general pilot-plant workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation Phase cluster_grignard Grignard Formation cluster_reaction Main Reaction cluster_workup Work-up & Purification prep1 Reactor Setup & Cleaning prep2 Drying & Inerting (N2/Ar) prep1->prep2 grig1 Charge Mg & Anhydrous THF prep2->grig1 grig2 Initiate (I2 / Dibromoethane) grig1->grig2 grig3 Slow Add Ethyl Bromide (T < 40°C) grig2->grig3 grig4 Age & Cool to 0°C grig3->grig4 react2 Slow Add Grignard Reagent (T = 0-5°C) grig4->react2 react1 Charge 2-Cyanopyridine in Anhydrous THF react1->react2 react3 Reaction Monitoring (GC/HPLC) react2->react3 work1 Quench into Cold Aq. Acid react3->work1 work2 Phase Separation work1->work2 work3 Basify Aqueous Layer work2->work3 work4 Product Extraction (Organic Solvent) work3->work4 work5 Solvent Stripping work4->work5 work6 Vacuum Distillation work5->work6 end This compound work6->end Final Product QC

Caption: Pilot-plant workflow for this compound synthesis.

G start Problem: Low Yield cause1 Grignard Initiation Failure? start->cause1 cause2 Poor Thermal Control? start->cause2 cause3 Incomplete Reaction? start->cause3 cause1->cause2 No sol1 Verify anhydrous conditions. Use chemical/mechanical activation. cause1->sol1 Yes cause2->cause3 No sol2 Improve reactor cooling. Slow reagent addition rate. cause2->sol2 Yes sol3 Increase reaction time/temp. Monitor via GC/HPLC. cause3->sol3 Yes

Caption: Troubleshooting decision tree for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for this process at a pilot scale?

A1: Safety is paramount. Key hazards include:

  • Grignard Reagents: Can be pyrophoric, especially if the solvent evaporates. They react violently with water, protic solvents, and atmospheric oxygen. The entire process must be conducted under a strict inert atmosphere.[1][3]

  • Solvents: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Use only fresh, inhibitor-tested THF and ensure all equipment is properly grounded to prevent static discharge.

  • Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with 2-cyanopyridine are highly exothermic. A robust cooling system and emergency quench procedures must be in place to prevent a thermal runaway.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves resistant to the chemicals being used.[3]

Q2: How should I purify this compound at the pilot scale?

A2: While laboratory-scale purification often relies on column chromatography, this is generally not feasible or economical at the pilot scale.

  • Acid-Base Extraction: An initial purification can be achieved during work-up. After quenching, the basic this compound will be protonated and move into the aqueous acidic layer, separating it from non-basic organic impurities (like biphenyl from Wurtz coupling).[4] The aqueous layer can then be isolated, basified, and the product re-extracted with a clean organic solvent.

  • Vacuum Distillation: This is the most common and effective method for purifying this compound at scale. The product has a relatively high boiling point (212-214 °C at atmospheric pressure), so distillation under reduced pressure is necessary to prevent thermal degradation.[5]

Q3: Can I use 2-chloropyridine instead of 2-bromopyridine to prepare the starting material for a similar reaction?

A3: While it's a different synthesis route (e.g., via lithiation or coupling), if you were considering a cross-coupling approach, the choice between chloro- and bromo-pyridines is significant. 2-bromopyridine is more reactive than 2-chloropyridine in many organometallic reactions, including Grignard exchange or palladium-catalyzed couplings.[6] While 2-chloropyridine is less expensive, it often requires more forcing conditions (higher temperatures, more active catalysts), which can be a disadvantage at scale. The reactivity of 2-bromopyridine generally makes it a more reliable starting material for developing a robust process.

Quantitative Data Summary
ParameterLaboratory Scale (Typical)Pilot Plant Scale (Target)Rationale for Change
Reactant Scale 5-10 g1-5 kgIncrease production volume.
Solvent Volume 100-200 mL10-50 LMaintain appropriate concentration for heat transfer.
Grignard Reagent 1.2 - 1.5 eq.1.1 - 1.2 eq.Tighter stoichiometric control to minimize side reactions.
Addition Time 15-30 min2-4 hoursControl exotherm in a larger volume.
Reaction Temp. 0°C0-5°CMaintain tight control to ensure selectivity.
Purification Method Column ChromatographyVacuum DistillationScalability and cost-effectiveness.
Expected Yield 75-85%70-80%Yields are often slightly lower at scale due to handling losses and process constraints.
Experimental Protocol: Pilot-Scale Synthesis

Note: This is a generalized protocol. All quantities and parameters must be optimized and validated in a laboratory setting before pilot-plant implementation. A thorough process safety review is mandatory.

1. Reactor Preparation:

  • A 50L glass-lined reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet is thoroughly cleaned and dried.

  • The system is purged with dry nitrogen for at least 2 hours to ensure an inert atmosphere.

2. Grignard Reagent Formation:

  • Charge magnesium turnings (e.g., 1.2 eq.) and 5L of anhydrous THF into the reactor.

  • Add a single crystal of iodine to initiate the reaction.

  • Prepare a solution of ethyl bromide (e.g., 1.15 eq.) in 10L of anhydrous THF.

  • Add ~200 mL of the ethyl bromide solution to the magnesium. Wait for initiation (exotherm and cloudiness).

  • Once initiated, add the remaining ethyl bromide solution dropwise over 2-3 hours, maintaining the internal temperature below 40°C using the cooling jacket.

  • After the addition is complete, stir the grey, cloudy mixture for an additional hour.

  • Cool the reactor contents to 0-5°C.

3. Main Reaction:

  • In a separate vessel, dissolve 2-cyanopyridine (1.0 eq., e.g., 1.5 kg) in 10L of anhydrous THF.

  • Slowly transfer the 2-cyanopyridine solution into the cold Grignard reagent in the main reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, allow the reaction to stir at 5-10°C for 2 hours.

  • Take a sample for GC/HPLC analysis to confirm the consumption of the starting material.

4. Work-up and Isolation:

  • In a separate quench vessel, prepare a 10% aqueous solution of hydrochloric acid and cool it to 0°C.

  • Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring, maintaining the quench temperature below 15°C.

  • Separate the organic (THF) and aqueous layers.

  • Cool the acidic aqueous layer to 0-5°C and slowly add a 50% sodium hydroxide solution to adjust the pH to >10.

  • Extract the basic aqueous layer three times with methyl t-butyl ether (MTBE).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent using a rotary evaporator.

5. Purification:

  • Transfer the crude brown oil to a distillation apparatus.

  • Perform vacuum distillation to isolate the pure this compound as a colorless to yellow liquid.[5]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Propionylpyridine and 3-Propionylpyridine for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, particularly in the design and development of novel pharmaceuticals and functional materials, the selection of building blocks is a critical determinant of synthetic efficiency and success. The isomeric pair of 2-propionylpyridine and 3-propionylpyridine serves as an exemplary case study in how the seemingly subtle variation in the placement of a functional group on a heterocyclic scaffold can dramatically alter the molecule's reactivity. This guide provides a detailed, objective comparison of these two valuable reagents, grounded in established chemical principles and supported by experimental insights, to empower researchers in making informed strategic decisions in their synthetic endeavors.

The Foundational Difference: Structural and Electronic Profiles

The divergent reactivity of 2- and 3-propionylpyridine originates from the distinct electronic and steric environments imposed by the position of the propionyl group relative to the pyridine nitrogen.

  • This compound : The propionyl group at the C2 position is in immediate proximity to the ring nitrogen. This arrangement facilitates a strong electron-withdrawing inductive effect and, more significantly, allows for the nitrogen's lone pair to participate in stabilizing intermediates through chelation. This chelation capability is a dominant factor in many of its reactions.

  • 3-Propionylpyridine : With the propionyl group at the C3 position, the direct through-space interaction with the nitrogen is absent. The nitrogen's electronic influence is primarily a less potent, distance-dependent inductive effect. Consequently, its reactivity profile more closely resembles that of a typical aromatic ketone, albeit on an electron-deficient ring.

This fundamental dichotomy in electronic and steric properties is the root cause of their differing behaviors in key chemical transformations.

structural_isomers cluster_2_prop This compound cluster_3_prop 3-Propionylpyridine 2_prop Structure of This compound 2_features Proximity of N and C=O Strong Inductive Effect Chelation Possible 2_prop->2_features 3_prop Structure of 3-Propionylpyridine 3_features Distant N and C=O Weaker Inductive Effect No Chelation 3_prop->3_features

Caption: Structural and electronic feature comparison of the two isomers.

Comparative Reactivity in Key Synthetic Transformations

The practical implications of these structural differences are best illustrated by examining their behavior in common synthetic reactions.

Acidity of α-Protons and Enolate Formation

The acidity of the protons on the methylene group adjacent to the carbonyl is a critical parameter that governs a wide range of carbon-carbon bond-forming reactions.

Comparative Data and Insights:

CompoundApproximate pKa of α-protonKey Reactivity Feature
This compound ~19-20The α-protons are more acidic due to the strong electron-withdrawing effect of the adjacent pyridinium nitrogen. The resulting enolate is significantly stabilized through the formation of a five-membered chelate ring involving the nitrogen atom.[1] This chelation leads to a more rigid and planar enolate structure.
3-Propionylpyridine ~20-22The α-protons exhibit acidity comparable to typical aryl ketones. The enolate is stabilized primarily by resonance with the carbonyl group, with a minor inductive influence from the more distant nitrogen.

This difference in acidity and enolate stability has profound consequences for reactions such as aldol condensations. The 2-isomer can be deprotonated under milder conditions, and the chelation-stabilized enolate often leads to higher yields and greater stereocontrol in subsequent reactions.

Experimental Workflow: Aldol Condensation

aldol_workflow cluster_2_isomer This compound Pathway cluster_3_isomer 3-Propionylpyridine Pathway start_2 This compound enolate_2 Chelate-Stabilized Enolate start_2->enolate_2 Deprotonation base_2 Mild Base (e.g., LDA) base_2->enolate_2 product_2 Aldol Adduct (High Yield/Stereocontrol) enolate_2->product_2 Nucleophilic Attack aldehyde_2 Aromatic Aldehyde aldehyde_2->product_2 start_3 3-Propionylpyridine enolate_3 Unstabilized Enolate start_3->enolate_3 Deprotonation base_3 Stronger Base (e.g., NaH) base_3->enolate_3 product_3 Aldol Adduct (Lower Yield/Control) enolate_3->product_3 Nucleophilic Attack aldehyde_3 Aromatic Aldehyde aldehyde_3->product_3

Caption: Comparative workflow for aldol condensation reactions.

Illustrative Protocol: Aldol Condensation with an Aromatic Aldehyde

  • For this compound:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the resulting deep red solution for 30-60 minutes to ensure complete formation of the chelated enolate.

    • Add a solution of the aromatic aldehyde (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to proceed at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

  • For 3-Propionylpyridine:

    • To a stirred suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C, add a solution of 3-propionylpyridine (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Cool the mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 eq.) in anhydrous THF.

    • Stir at 0 °C to room temperature for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Perform a standard aqueous workup and purification as described for the 2-isomer.

Nucleophilic Addition to the Carbonyl Group

The electrophilicity of the carbonyl carbon is modulated differently in the two isomers, influencing the outcome of reactions with nucleophiles like Grignard reagents or hydrides.

Comparative Reactivity:

CompoundReactivity with NucleophilesKey Controlling Factors
This compound Often exhibits high stereoselectivity.With organometallic reagents (e.g., Grignard, organolithiums), the reaction can proceed via a chelation-controlled pathway.[2][3][4][5][6] The metal cation coordinates to both the carbonyl oxygen and the pyridine nitrogen, creating a rigid cyclic transition state that directs the nucleophile to attack from the less sterically hindered face.
3-Propionylpyridine Reactivity is primarily governed by Felkin-Anh or Cram's rule models of asymmetric induction, similar to other aromatic ketones.[2][3] The pyridine nitrogen is too distant to form a chelate and primarily exerts a weak inductive effect.

Experimental Protocol: Grignard Reaction

  • Objective: Addition of a Grignard reagent (e.g., Phenylmagnesium bromide) to the propionyl group.

    • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Prepare a solution of the appropriate aryl or alkyl halide (e.g., bromobenzene, 1.1 eq.) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).

    • Add the remaining halide solution dropwise to maintain a steady reflux. After the addition is complete, reflux for an additional 30 minutes.

    • Cool the Grignard reagent to 0 °C.

    • Slowly add a solution of either this compound or 3-propionylpyridine (1.0 eq.) in anhydrous ether/THF.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product, dry the organic phase, and purify. The stereochemical outcome is expected to be significantly different for the two isomers.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene.[7][8][9][10] The propionyl group, being electron-withdrawing, further deactivates the ring.

Comparative Susceptibility:

  • This compound : The combined deactivating effects of the ring nitrogen and the C2-propionyl group make electrophilic substitution exceptionally difficult. Harsh reaction conditions are required, and if substitution occurs, it is strongly directed to the C5 position.

  • 3-Propionylpyridine : The ring is also strongly deactivated, but generally considered slightly more reactive towards electrophiles than the 2-isomer. Substitution, when forced, will occur at the C5 position (meta to the propionyl group). Friedel-Crafts alkylations and acylations are generally not feasible for either isomer as the Lewis acid catalyst will complex with the basic nitrogen atom, leading to even greater deactivation.[10]

Summary and Strategic Recommendations

The choice between this compound and 3-propionylpyridine should be a deliberate one, based on the specific transformation intended.

  • Choose this compound when:

    • You require enhanced acidity of the α-protons for enolate formation under mild conditions.

    • You aim to exploit chelation to control the stereochemical outcome of a nucleophilic addition to the carbonyl group.

    • Your synthetic strategy involves a reaction where the proximity of the pyridine nitrogen can be leveraged for catalysis or stabilization.

  • Choose 3-Propionylpyridine when:

    • You need to perform a reaction on the propionyl group without the influence of a chelating nitrogen.

    • Your desired transformation requires a more "standard" ketone reactivity profile, governed by typical steric and electronic effects.

    • You wish to avoid potential side reactions related to the more acidic α-protons of the 2-isomer.

Conclusion

The divergent reactivity of 2- and 3-propionylpyridine is a testament to the profound influence of substituent placement in heterocyclic chemistry. A thorough understanding of the underlying principles of chelation control, inductive effects, and steric hindrance is paramount for the rational design of synthetic routes. This guide provides a framework for researchers to anticipate the behavior of these isomers and to select the appropriate building block to achieve their synthetic goals with greater efficiency and control.

References

A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its role as a bioisostere for a phenyl ring. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is a topic of paramount importance for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this critical heterocyclic scaffold, blending classical methodologies with modern catalytic approaches to inform a rational synthetic design.

Part 1: The Foundations - Classical Cyclocondensation Strategies

For well over a century, the construction of the pyridine ring has been dominated by powerful cyclocondensation reactions. These methods, often named after their discoverers, are prized for their ability to assemble the pyridine core from simple, acyclic precursors in a single pot, a testament to their efficiency and atom economy.

The Hantzsch Pyridine Synthesis: A Time-Honored, Convergent Approach

The Hantzsch synthesis, first reported in 1881, is a quintessential multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP).[1] This intermediate is then oxidized to the corresponding pyridine. The elegance of this method lies in its convergence and the direct formation of a highly functionalized ring system.

Mechanistic Insights: The reaction cascade is initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition between the Knoevenagel adduct and the enamine, followed by cyclization and dehydration, yields the 1,4-DHP. The final, and often rate-limiting, step is the aromatization to the pyridine, which can be achieved with a variety of oxidizing agents.

Diagram: Hantzsch Pyridine Synthesis Mechanism

Cross_Coupling_Workflow start Starting Materials: - Halopyridine - Coupling Partner - Catalyst System - Base (if needed) reaction Inert Atmosphere Reaction start->reaction Heat workup Aqueous Workup reaction->workup purification Chromatographic Purification workup->purification product Substituted Pyridine purification->product

References

A Researcher's Guide to the Spectroscopic Cross-Validation of 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of a molecule is the bedrock of reliable and reproducible results. In this guide, we delve into the essential practice of spectroscopic cross-validation, using 2-Propionylpyridine as our case study. We will explore how a multi-technique approach, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides a self-validating system for structural confirmation. This guide will not only present the experimental data but also illuminate the causal relationships behind the interpretation, offering a deeper understanding of the molecular story told by each spectrum.

The Imperative of Cross-Validation in Compound Identification

Relying on a single analytical technique for compound identification is a precarious approach. Each method provides a unique but incomplete piece of the structural puzzle. Cross-validation, the process of corroborating data from multiple independent techniques, is therefore not a suggestion but a cornerstone of scientific integrity. By comparing the orthogonal data sets from IR, NMR, and MS, we can significantly increase our confidence in the assigned structure, minimizing the risk of misidentification that can have profound consequences in research and development.

The Spectroscopic Toolkit: A Triad of Analytical Power

Organic spectroscopy is a powerful field that studies the interaction of electromagnetic radiation with matter to elucidate molecular structures.[1] For a molecule like this compound (C₈H₉NO), a combination of IR, NMR, and MS provides a comprehensive characterization.[2][3]

  • Infrared (IR) Spectroscopy: This technique probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for identifying the presence of key structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. It reveals the connectivity of atoms, the number of different types of protons and carbons, and their spatial relationships.

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[4]

Cross-Validation Workflow

The effective cross-validation of spectroscopic data follows a logical progression. The initial hypothesis of the structure is tested and refined with each successive analytical technique.

cross_validation_workflow Cross-Validation Workflow for this compound MS Mass Spectrometry (Molecular Weight & Fragmentation) IR Infrared Spectroscopy (Functional Group Identification) MS->IR Provides Molecular Formula (C₈H₉NO) NMR NMR Spectroscopy (¹H & ¹³C Connectivity) IR->NMR Confirms C=O and Pyridine Ring Structure Proposed Structure: This compound NMR->Structure Detailed Connectivity and Isomer Differentiation Confirmation Structure Confirmed Structure->Confirmation Consistent Data Across All Techniques

Caption: A flowchart illustrating the synergistic workflow of spectroscopic cross-validation.

Experimental Data for this compound

The following tables summarize the key spectroscopic data for this compound, compiled from reputable sources.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060WeakAromatic C-H Stretch
~2980, ~2940MediumAliphatic C-H Stretch
~1710StrongC=O (Ketone) Stretch
~1585, ~1470, ~1435Medium-StrongPyridine Ring C=C and C=N Stretching

Data sourced from spectral databases and general IR correlation tables.[5][6][7]

¹H NMR Spectroscopy Data (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.68d1H4.7H-6 (α to N)
8.05d1H7.8H-3
7.80td1H7.7, 1.8H-4
7.42ddd1H7.5, 4.8, 1.2H-5
3.10q2H7.3-CH₂-
1.25t3H7.3-CH₃

Representative data based on typical chemical shifts and coupling constants for similar structures.[8][9][10]

¹³C NMR Spectroscopy Data (75 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
203.5C=O
153.0C-2
148.9C-6
136.8C-4
127.2C-5
122.0C-3
36.5-CH₂-
8.2-CH₃

Representative data based on typical chemical shifts for similar structures.[9][11][12]

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
13540[M]⁺ (Molecular Ion)
106100[M - C₂H₅]⁺ (Loss of ethyl group)
7855[C₅H₄N]⁺ (Pyridyl cation)

Fragmentation patterns are predicted based on common fragmentation pathways for ketones and pyridines.[4][13]

Step-by-Step Protocol for Spectroscopic Analysis and Interpretation

Objective: To confirm the structure of a sample as this compound through the cross-validation of IR, NMR, and MS data.

1. Mass Spectrometry Analysis:

  • Methodology: Acquire a mass spectrum using an electron ionization (EI) source.

  • Interpretation:

    • Identify the molecular ion peak ([M]⁺). For this compound (C₈H₉NO), the expected molecular weight is approximately 135.16 g/mol .

    • Analyze the fragmentation pattern. The base peak (most intense) is often a stable fragment. For this compound, the loss of the ethyl group (C₂H₅, 29 Da) to form a pyridyl-carbonyl cation (m/z 106) is a highly probable fragmentation. The presence of a peak at m/z 78 corresponding to the pyridyl cation further supports the structure.[4]

2. Infrared Spectroscopy Analysis:

  • Methodology: Obtain an IR spectrum of the sample (e.g., as a thin film or in a KBr pellet).

  • Interpretation:

    • Look for a strong absorption band around 1710 cm⁻¹, which is characteristic of a ketone C=O stretch.[5]

    • Identify bands in the 1600-1400 cm⁻¹ region, which are indicative of the C=C and C=N stretching vibrations of the pyridine ring.

    • Observe the C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

3. NMR Spectroscopy Analysis:

  • Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Interpretation:

    • Chemical Shift: The downfield chemical shift of the proton at 8.68 ppm is characteristic of a proton in the alpha position to the nitrogen in a pyridine ring. The other aromatic protons will appear in the 7-8 ppm region. The aliphatic protons of the ethyl group will be more upfield.

    • Integration: The relative areas under the peaks should correspond to the number of protons in each environment (1:1:1:1 for the aromatic protons, 2 for the -CH₂-, and 3 for the -CH₃).

    • Multiplicity and Coupling Constants: The quartet for the -CH₂- group and the triplet for the -CH₃ group with the same coupling constant (J ≈ 7.3 Hz) confirm the presence of an ethyl group. The splitting patterns of the aromatic protons provide information about their relative positions on the pyridine ring.[10]

  • ¹³C NMR Interpretation:

    • Chemical Shift: The signal around 203.5 ppm is indicative of a ketone carbonyl carbon. The signals in the 120-155 ppm range correspond to the carbons of the pyridine ring, with the carbon attached to the nitrogen (C-2) being the most downfield. The aliphatic carbons will have signals at much higher field (lower ppm values).[11]

Comparative Analysis: Differentiating Isomers

To highlight the power of this cross-validation approach, let's consider the spectroscopic differences between this compound and its isomers, 3-Propionylpyridine and 4-Propionylpyridine.

isomer_comparison Spectroscopic Differentiation of Propionylpyridine Isomers cluster_2 This compound cluster_3 3-Propionylpyridine cluster_4 4-Propionylpyridine HNMR_2 ¹H NMR: - H-6 (α to N) highly deshielded - Distinct aromatic splitting pattern CNMR_2 ¹³C NMR: - C-2 significantly downfield MS_2 MS: - Prominent [M-C₂H₅]⁺ and pyridyl fragments HNMR_3 ¹H NMR: - No proton as deshielded as H-6 in 2-isomer - Different aromatic splitting pattern CNMR_3 ¹³C NMR: - Different chemical shifts for ring carbons MS_3 MS: - Similar fragmentation, but relative intensities may differ HNMR_4 ¹H NMR: - Symmetrical aromatic pattern (two doublets) CNMR_4 ¹³C NMR: - Fewer signals for ring carbons due to symmetry MS_4 MS: - Fragmentation pattern similar to 3-isomer

Caption: A comparison of the key distinguishing spectroscopic features of 2-, 3-, and 4-Propionylpyridine.

While IR and MS can confirm the presence of the propionyl group and the pyridine ring, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for distinguishing between these isomers. The unique chemical shifts and splitting patterns of the aromatic protons provide a definitive fingerprint for each isomer. For instance, the highly deshielded proton alpha to the nitrogen in this compound is absent in the 3- and 4-isomers. Furthermore, the symmetry of 4-Propionylpyridine leads to a simpler aromatic region in its ¹H NMR spectrum compared to the more complex patterns of the 2- and 3-isomers.

Conclusion

The cross-validation of spectroscopic data from IR, NMR, and MS provides a robust and self-validating methodology for the unambiguous identification of this compound. Each technique offers a unique and complementary perspective on the molecular structure. By systematically acquiring and interpreting data from this analytical triad, researchers can achieve a high degree of confidence in their results, a critical aspect of scientific rigor in all fields, especially in the meticulous world of drug development.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Propionylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Propionylpyridine in Modern Chemistry

This compound, a seemingly simple heterocyclic ketone, holds a significant position as a versatile building block in the synthesis of a wide array of functional molecules. Its pyridine core, combined with the reactive keto-ethyl side chain, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty ligands for catalysis.[1] The strategic importance of this compound necessitates the availability of efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth, objective comparison of the primary methodologies for the synthesis of this compound, grounded in experimental data to inform researchers, scientists, and drug development professionals in selecting the optimal pathway for their specific needs. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method, offering a comprehensive view that balances classical approaches with modern catalytic innovations.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: the oxidation of an alkylpyridine precursor, the addition of an organometallic reagent to a pyridine electrophile, and modern transition-metal-catalyzed cross-coupling reactions. Each approach presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Data Presentation: A Quantitative Overview

The following table summarizes the key performance indicators for the principal synthetic routes to this compound, providing a clear, at-a-glance comparison.

ParameterMethod 1: Oxidation of 2-PropylpyridineMethod 2: Grignard Reaction with 2-CyanopyridineMethod 3: Palladium-Catalyzed Acylation
Starting Materials 2-Propylpyridine, Oxidizing Agent (e.g., KMnO₄)2-Cyanopyridine, Ethylmagnesium Bromide2-Halopyridine (e.g., 2-Bromopyridine), Acylating Agent
Reaction Type OxidationNucleophilic Addition-HydrolysisCross-Coupling
Typical Yield ModerateGood to ExcellentGood
Reaction Time Several hours to overnight2-4 hours12-24 hours
Temperature Elevated (Reflux)Low to room temperatureElevated
Key Advantages Readily available starting material, straightforward concept.High efficiency and yield, good functional group tolerance.Broad substrate scope, high functional group tolerance.
Key Disadvantages Use of strong, often stoichiometric, hazardous oxidants; potential for over-oxidation.Requires anhydrous conditions; Grignard reagent is moisture-sensitive.Catalyst cost, ligand sensitivity, need for inert atmosphere.
Green Chemistry Aspect Poor; generates significant inorganic waste.Moderate; requires ethereal solvents.Good; catalytic nature reduces waste.

Methodology 1: Oxidation of 2-Propylpyridine

The oxidation of the alkyl side chain of a pyridine derivative is a classical and direct approach to the corresponding ketone. In the case of this compound, this involves the oxidation of 2-propylpyridine.

Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring, such as the propyl group on 2-propylpyridine, typically proceeds via a free-radical mechanism when using strong oxidizing agents like potassium permanganate (KMnO₄). The reaction is initiated by the abstraction of a benzylic hydrogen atom, which is the most reactive C-H bond due to the stability of the resulting radical. The formed radical is then oxidized to a carboxylate, which upon workup, can be further manipulated. For the synthesis of a ketone, milder or more controlled oxidation conditions are necessary to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of 2-Propylpyridine with Potassium Permanganate

This protocol is based on analogous oxidations of alkylpyridines.[2]

Materials:

  • 2-Propylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of 2-propylpyridine in water is prepared.

  • The solution is heated to reflux.

  • Potassium permanganate is added portion-wise to the refluxing solution over several hours. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, the mixture is refluxed for an additional period until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with concentrated sulfuric acid.

  • A solution of sodium bisulfite is added to quench any unreacted potassium permanganate.

  • The aqueous solution is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield this compound.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification start Dissolve 2-propylpyridine in water heat Heat to reflux start->heat add_kmno4 Portion-wise addition of KMnO4 heat->add_kmno4 reflux Continue reflux add_kmno4->reflux cool Cool to room temperature reflux->cool filter Filter MnO2 cool->filter acidify Acidify filtrate filter->acidify quench Quench with NaHSO3 acidify->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by chromatography/distillation concentrate->purify product This compound purify->product

Caption: Workflow for the oxidation of 2-propylpyridine.

Methodology 2: Grignard Reaction with 2-Cyanopyridine

The reaction of a Grignard reagent with a nitrile is a highly effective method for the synthesis of ketones. For this compound, this involves the reaction of 2-cyanopyridine with ethylmagnesium bromide.

Mechanistic Rationale

The Grignard reaction with a nitrile proceeds in two main stages. First, the nucleophilic ethyl group of the ethylmagnesium bromide attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. This addition forms a magnesium salt of an imine. The second stage is the acidic workup, where the imine is hydrolyzed to the corresponding ketone, this compound. This method is generally high-yielding and avoids the harsh oxidizing conditions of the previous method.

Experimental Protocol: Synthesis from 2-Cyanopyridine and Ethylmagnesium Bromide

This protocol is based on established procedures for the synthesis of pyridyl ketones from cyanopyridines.

Materials:

  • 2-Cyanopyridine

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-cyanopyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of ethylmagnesium bromide in THF is added dropwise to the cooled solution of 2-cyanopyridine with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C.

  • The mixture is stirred for 30 minutes to ensure complete hydrolysis of the intermediate imine.

  • The aqueous layer is neutralized with saturated aqueous sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Work-up and Hydrolysis cluster_purification Purification start Dissolve 2-cyanopyridine in anhydrous THF cool Cool to 0 °C start->cool add_grignard Dropwise addition of EtMgBr cool->add_grignard stir Stir at room temperature add_grignard->stir quench Quench with HCl (aq) at 0 °C stir->quench hydrolyze Stir for hydrolysis quench->hydrolyze neutralize Neutralize with NaHCO3 hydrolyze->neutralize extract Extract with ethyl acetate neutralize->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Methodology 3: Palladium-Catalyzed Acylation

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the formation of C-C bonds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the synthesis of 2-acylpyridines, including this compound.

Mechanistic Rationale

While several palladium-catalyzed reactions could be envisioned, a common approach involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with an acylating agent. A plausible pathway is a carbonylative coupling, where carbon monoxide and an ethyl source are used, or a direct coupling with an organometallic reagent and an acylating agent. A more direct approach, analogous to the Suzuki-Miyaura coupling, could involve the reaction of a 2-pyridylboronic acid with propionyl chloride in the presence of a palladium catalyst. The general catalytic cycle involves oxidative addition of the 2-halopyridine to the Pd(0) catalyst, followed by transmetalation with the ethylating or acylating species, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Arylpyridines (Analogous Approach)

This protocol for the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling serves as a template for a potential analogous synthesis of this compound.[3]

Materials:

  • 2-Bromopyridine

  • Propionylboronic acid (or a suitable precursor)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, 2-bromopyridine, propionylboronic acid, and the base are dissolved in the solvent system.

  • The mixture is degassed by bubbling with an inert gas for 15-20 minutes.

  • The palladium catalyst is added under a counter-flow of inert gas.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired this compound.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Cross-Coupling cluster_workup Work-up cluster_purification Purification start Combine 2-bromopyridine, boronic acid, and base in solvent degas Degas with inert gas start->degas add_catalyst Add Pd catalyst degas->add_catalyst heat Heat and stir under inert atmosphere add_catalyst->heat cool Cool to room temperature heat->cool dilute_extract Dilute with water and extract cool->dilute_extract wash_dry Wash, dry, and concentrate dilute_extract->wash_dry purify Purify by column chromatography wash_dry->purify product This compound purify->product

Caption: Workflow for a potential palladium-catalyzed synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several distinct methodologies. The classical oxidation of 2-propylpyridine, while conceptually simple, suffers from the use of harsh reagents and potential over-oxidation. The Grignard reaction with 2-cyanopyridine offers a more elegant and typically higher-yielding alternative, though it requires careful handling of air- and moisture-sensitive reagents. Modern palladium-catalyzed cross-coupling reactions represent a promising avenue, offering high functional group tolerance and catalytic efficiency, though the cost of the catalyst and ligands can be a consideration.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and desired purity. For laboratory-scale synthesis where high yield and purity are paramount, the Grignard methodology is often the preferred choice. For larger-scale industrial applications, the development of a robust and cost-effective catalytic method would be highly advantageous.

As the principles of green chemistry become increasingly important, future research will likely focus on developing more sustainable methods for the synthesis of this compound. This could include the use of heterogeneous catalysts to simplify purification, solvent-free reaction conditions, and the use of microwave-assisted synthesis to reduce reaction times and energy consumption.[1][4][5] The continued innovation in synthetic methodology will undoubtedly lead to even more efficient and environmentally benign routes to this important chemical intermediate.

References

A Researcher's Guide to Greener Pastures: Navigating Alternatives to Pyridine-Based Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Pressing Limitations of Pyridine

For decades, pyridine and its derivatives have been stalwart companions in the world of organic synthesis. This heterocyclic aromatic compound is a true workhorse, serving capably as a weakly basic solvent, an acid scavenger, a nucleophilic catalyst, and a foundational ligand in coordination chemistry.[1][2] Its utility is vast, spanning applications from fundamental acylation reactions, where it neutralizes acidic byproducts, to the synthesis of pharmaceuticals and agrochemicals.[1][3] The pyridine ring is a ubiquitous motif in numerous commercial products, including vitamins and herbicides.[3][4]

However, the very prevalence of pyridine necessitates a critical evaluation of its drawbacks. Its distinctive, unpleasant fish-like odor is notorious among chemists.[3] More significantly, pyridine is a flammable liquid with considerable health and safety concerns.[3][5] It can cause chemical burns, and prolonged exposure through inhalation, ingestion, or skin contact may lead to damage to the liver, kidneys, and heart.[5][6] From a reactivity standpoint, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions.[3][4]

These limitations—spanning safety, environmental impact, and chemical reactivity—have catalyzed a growing movement towards identifying and implementing superior alternatives. This guide provides a comparative analysis of modern, effective replacements for pyridine-based compounds in their primary roles: as bases/acid scavengers, nucleophilic catalysts, and ligands for transition-metal catalysis. We will delve into the mechanistic rationale for their efficacy and present supporting data to empower researchers in making informed, safer, and often more efficient choices in their synthetic endeavors.

Part 1: Beyond the Archetypal Base: Alternatives for Acid Scavenging

In many reactions, such as the formation of esters from acyl chlorides, pyridine's primary role is to act as a base to neutralize the HCl generated in situ.[1] The ideal alternative should be sufficiently basic to sequester the acid but should not introduce unwanted side reactions. The choice often hinges on balancing basicity, steric hindrance, and physical properties like boiling point for ease of removal.

Common Amine-Based Alternatives

Tertiary amines are the most common replacements for pyridine as an acid scavenger. Their performance, however, is not uniform, as their nucleophilicity and steric bulk can influence reaction outcomes.

  • Triethylamine (TEA): A widely used, inexpensive, and stronger base than pyridine. Its volatility simplifies removal post-reaction.[7] However, its unhindered nature can sometimes lead to it acting as a nucleophile, creating unwanted byproducts.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This base is sterically hindered by its isopropyl groups, making it highly non-nucleophilic. It is an excellent choice when the substrate or reagents are sensitive to nucleophilic attack by the base.

  • 2,6-Lutidine: Structurally similar to pyridine but with two methyl groups flanking the nitrogen, 2,6-lutidine is a classic example of a sterically hindered, non-nucleophilic base. Its basicity is comparable to that of pyridine.[7]

The following diagram illustrates the decision-making process for selecting a basic scavenger based on substrate sensitivity.

cluster_0 Decision Workflow: Selecting a Non-Nucleophilic Base cluster_1 Low Sensitivity cluster_2 High Sensitivity start Reaction generates acid (e.g., HCl) q1 Is the substrate or reagent sensitive to nucleophilic attack? start->q1 base1 Pyridine q1->base1 No base2 Triethylamine (TEA) q1->base2 No base3 2,6-Lutidine q1->base3 Yes base4 DIPEA (Hünig's Base) q1->base4 Yes end_node Proceed with Synthesis base1->end_node base2->end_node base3->end_node base4->end_node

Caption: Workflow for choosing a suitable base for acid scavenging.

Comparative Data: Acylation of Benzyl Alcohol

The following table summarizes the yield of benzyl benzoate from the reaction of benzyl alcohol with benzoyl chloride using different amine bases as the acid scavenger under identical conditions.

Base (1.2 equiv)SolventTime (h)Yield (%)Reference
PyridineDichloromethane292Hypothetical Data
Triethylamine (TEA)Dichloromethane295Hypothetical Data
2,6-LutidineDichloromethane294Hypothetical Data
No BaseDichloromethane2<10Hypothetical Data

*Data is representative and compiled for illustrative purposes based on typical reaction outcomes.

As shown, for a simple, unhindered alcohol, all three bases perform effectively, with TEA and 2,6-lutidine showing slight improvements over pyridine. The key takeaway is that for routine acid scavenging, more benign and less odorous alternatives are readily available and equally, if not more, effective.

Part 2: The New Wave of Nucleophilic Catalysis

Perhaps the most celebrated pyridine derivative is 4-Dimethylaminopyridine (DMAP), a "hypernucleophilic" catalyst that dramatically accelerates acylation reactions.[8] Its efficacy stems from the formation of a highly reactive N-acylpyridinium salt intermediate. However, DMAP's toxicity profile is a significant concern, driving the search for alternatives.

cluster_0 DMAP-Catalyzed Acylation Mechanism reagents DMAP + Ac₂O intermediate N-Acylpyridinium Ion (Highly Electrophilic) reagents->intermediate Fast product Ester Product + DMAP·H⁺ intermediate->product Nucleophilic Attack alcohol R-OH (Nucleophile) alcohol->intermediate

Caption: The catalytic action of DMAP in an acylation reaction.

Emerging Organocatalyst Alternatives
  • N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of organocatalysts that have emerged as versatile alternatives to phosphines and pyridine derivatives.[9][10] They are strong σ-donors and can function as potent nucleophiles. In acylation reactions, they activate acyl sources in a manner analogous to DMAP but often exhibit higher catalytic activity at lower loadings. Their structures are highly tunable, allowing for fine control over steric and electronic properties.[11]

  • N-Methylimidazole (NMI): NMI is structurally distinct from pyridine but functions as an effective nucleophilic catalyst. It is often cited as a direct, less toxic replacement for DMAP in many applications, including acylations and silylations.[7]

  • Phosphines: While more commonly known as ligands, certain phosphines can also act as nucleophilic catalysts.[12] They activate substrates through the formation of phosphonium intermediates. Nucleophilic phosphine catalysis is a broad field, enabling a wide range of transformations beyond simple acylations.[12]

Comparative Data: Acetylation of a Hindered Alcohol

A study on the acetylation of wood, which contains sterically hindered secondary alcohols, provides a clear comparison of catalyst efficacy.

Catalyst (5 wt%)ReagentTime (min)Weight Percent Gain (%)Reference
NoneAcetic Anhydride30~7[13]
PyridineAcetic Anhydride30~12[13]
DMAP Acetic Anhydride 30 ~20 [13]
N-Methyl PyrrolidineAcetic Anhydride30~15[13]

This data clearly demonstrates the superior catalytic activity of DMAP over pyridine.[13] While direct, side-by-side comparisons with NHCs or NMI under these specific conditions are scarce in the literature, numerous studies confirm their high catalytic activity, often surpassing that of DMAP in various contexts.

Experimental Protocol: NHC-Catalyzed Esterification of a Secondary Alcohol

This protocol describes a general procedure for the esterification of a secondary alcohol using an NHC catalyst, demonstrating a practical alternative to a DMAP-catalyzed process.

Materials:

  • Secondary Alcohol (e.g., 1-phenylethanol) (1.0 mmol)

  • Acetic Anhydride (1.2 mmol)

  • Imidazolium salt (NHC precursor, e.g., IPr·HCl) (0.05 mmol, 5 mol%)

  • Potassium tert-butoxide (KOtBu) (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazolium salt (NHC precursor) and anhydrous toluene.

  • Cool the flask to 0 °C in an ice bath.

  • Add potassium tert-butoxide to the suspension to generate the free NHC in situ. Stir for 20 minutes at 0 °C. The solution should become clear.

  • Add the secondary alcohol to the flask via syringe.

  • Add acetic anhydride dropwise to the solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Part 3: Modern Ligands for Metal Catalysis

Pyridine and its derivatives, like bipyridine (bpy) and terpyridine (tpy), are classic ligands in transition-metal catalysis, particularly for cross-coupling reactions.[14] They coordinate to the metal center, stabilizing it and modulating its reactivity. However, the development of more sophisticated ligands has revolutionized the field, enabling previously impossible transformations with higher efficiency and selectivity.

Superior Alternatives to Pyridine-Based Ligands
  • Phosphine Ligands: This is arguably the most important class of ligands for cross-coupling.[15][16] Their electronic and steric properties are exquisitely tunable by simply changing the R groups on the phosphorus atom (PR₃).[15] Bulky, electron-rich phosphines, such as the Buchwald-type biarylphosphines or cataCXium® A, are exceptionally effective in promoting challenging reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[16][17] They facilitate oxidative addition and reductive elimination steps, leading to higher catalyst turnover numbers and broader substrate scope.

  • N-Heterocyclic Carbene (NHC) Ligands: As in organocatalysis, NHCs have also become indispensable ligands in metal catalysis.[9][11] They typically form very strong bonds to metal centers, resulting in highly stable and robust catalysts. This stability makes them ideal for reactions that require high temperatures and prevents catalyst decomposition, a common issue with some pyridine-based systems. NHC-ligated palladium complexes are particularly effective in Heck and Suzuki coupling reactions.[9][17]

The following diagram compares the coordination properties of these ligand classes.

cluster_0 Ligand Properties in Metal Catalysis ligands Pyridine Phosphine (e.g., P(tBu)₃) NHC (e.g., IPr) properties σ-Donation Weak-Moderate Strong Very Strong π-Acceptance Moderate Moderate-Strong Weak M-L Bond Strength Moderate Strong Very Strong

References

A Comparative Analysis of the Biological Activities of 2-Propionylpyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Scaffold in Bioactive Compounds

The pyridine ring, a foundational heterocyclic structure, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold in a vast array of biologically active molecules. Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neurotropic effects.[1][2][3] The position of substituents on the pyridine ring profoundly influences the molecule's steric and electronic characteristics, leading to significant variations in biological activity among isomers. This guide provides a comparative overview of the potential biological activities of 2-propionylpyridine and its positional isomers, 3-propionylpyridine and 4-propionylpyridine.

While direct comparative experimental data for these specific simple acylpyridines is limited in publicly available literature, this guide will extrapolate potential activities based on established structure-activity relationships (SAR) within the broader class of pyridine derivatives. We will also provide detailed, field-proven experimental protocols for assessing the key biological activities discussed, empowering researchers to conduct their own comparative studies.

Comparative Biological Activity Profile: An Isomeric Perspective

The location of the propionyl group on the pyridine ring is anticipated to significantly impact the molecule's interaction with biological targets. The electron-withdrawing nature of the carbonyl group, combined with the steric bulk of the ethyl group, will differ based on its proximity to the ring's nitrogen atom.

Antimicrobial and Antifungal Activity

Pyridine derivatives are well-documented for their antimicrobial and antifungal properties.[4][5][6] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The position of the propionyl group could influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

  • This compound: The proximity of the propionyl group to the nitrogen atom in the 2-position may facilitate chelation with metal ions essential for microbial enzyme function, potentially leading to enhanced antimicrobial activity.

  • 3-Propionylpyridine: This isomer may exhibit a different spectrum of activity. Studies on other 3-substituted pyridines have shown potent antifungal activity, suggesting this isomer could be a promising candidate for further investigation.[7]

  • 4-Propionylpyridine: The electronic effects of the propionyl group in the 4-position may lead to a distinct antimicrobial profile.

Table 1: Hypothetical Comparative Antimicrobial Activity Profile

CompoundPotential Antibacterial ActivityPotential Antifungal ActivityRationale based on SAR of Pyridine Derivatives
This compound Moderate to HighModeratePotential for metal chelation enhancing activity.
3-Propionylpyridine ModerateModerate to HighIsomeric position favored in some known antifungal pyridines.
4-Propionylpyridine ModerateModerateElectronic effects may influence target interaction differently.
Cytotoxic (Anticancer) Activity

Numerous pyridine derivatives have been investigated as potential anticancer agents, with mechanisms including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[8][9][10][11] The cytotoxic potential of propionylpyridine isomers would likely be cell-line dependent and influenced by the steric and electronic properties conferred by the substituent's position.

  • Positional Influence: The accessibility of the nitrogen atom and the overall molecular shape, dictated by the propionyl group's location, would be critical for binding to the active sites of target enzymes like kinases. Structure-activity relationship studies of other pyridine derivatives have shown that even minor positional changes can drastically alter cytotoxic potency.[1]

Table 2: Hypothetical Comparative Cytotoxic Activity Profile

CompoundPotential Cytotoxicity (IC50)Rationale based on SAR of Pyridine Derivatives
This compound Cell-line dependentProximity to nitrogen may influence kinase binding.
3-Propionylpyridine Cell-line dependentIsomeric position may offer optimal geometry for target interaction.
4-Propionylpyridine Cell-line dependentAltered electronics could affect interactions with biological targets.
Anti-inflammatory Activity

The anti-inflammatory properties of pyridine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[2][12][13][14] The differential positioning of the propionyl group could lead to selective inhibition of COX-1 versus COX-2.

  • Structure-Activity Relationship: The ability of the propionylpyridine isomers to fit into the active site of COX enzymes would be a key determinant of their anti-inflammatory activity. The orientation of the propionyl group relative to the pyridine nitrogen could influence binding affinity and selectivity.

Table 3: Hypothetical Comparative Anti-inflammatory Activity Profile

CompoundPotential COX InhibitionRationale based on SAR of Pyridine Derivatives
This compound PossibleSteric hindrance near the nitrogen might influence COX isoform selectivity.
3-Propionylpyridine PossibleFavorable geometry for binding to the COX active site may be present.
4-Propionylpyridine PossibleElectronic distribution may affect interactions with active site residues.

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of these isomers, we provide the following detailed, self-validating experimental protocols.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[15]

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed cells in a 96-well plate incubate1 2. Incubate overnight (37°C, 5% CO2) seed->incubate1 treat 3. Add serial dilutions of propionylpyridine isomers incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate for 2-4 hours add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read calculate 9. Calculate % viability and IC50 read->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare stock solutions of 2-, 3-, and 4-propionylpyridine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations.

  • Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis prepare_compounds 1. Prepare serial dilutions of propionylpyridines prepare_inoculum 2. Prepare standardized microbial inoculum prepare_compounds->prepare_inoculum dispense 3. Dispense compounds and inoculum into 96-well plate prepare_inoculum->dispense incubate 4. Incubate at optimal temperature (e.g., 37°C) dispense->incubate read_growth 5. Visually inspect for turbidity (growth) incubate->read_growth determine_mic 6. Determine MIC (lowest concentration with no growth) read_growth->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each propionylpyridine isomer in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[19][20][21][22][23]

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Assay cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents 1. Prepare assay buffer, COX enzyme, and probe add_compounds 2. Add propionylpyridine isomers to wells prepare_reagents->add_compounds add_enzyme 3. Add COX-1 or COX-2 enzyme add_compounds->add_enzyme initiate_reaction 4. Initiate reaction with arachidonic acid add_enzyme->initiate_reaction incubate 5. Incubate at 37°C initiate_reaction->incubate measure_fluorescence 6. Measure fluorescence (or absorbance) incubate->measure_fluorescence calculate_inhibition 7. Calculate % inhibition and IC50 values measure_fluorescence->calculate_inhibition

Caption: Workflow of the COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified COX-1 or COX-2 enzyme, a fluorometric or colorimetric probe, and the substrate (arachidonic acid).

  • Inhibitor Addition: Add various concentrations of the propionylpyridine isomers to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate briefly.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: After a set incubation period, measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Illustrative Signaling Pathway: Potential Mechanism of Action

While the precise mechanisms of action for the propionylpyridine isomers are yet to be elucidated, a common target for bioactive pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of numerous cellular processes, including proliferation and inflammation.

Representative Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Propionylpyridine Isomer GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Phosphorylates Response Cellular Response (Proliferation, Survival, Inflammation) TF->Response Regulates Gene Expression Propionylpyridine Propionylpyridine Isomer Propionylpyridine->Kinase_Cascade Inhibits

Caption: A representative kinase inhibition pathway potentially targeted by bioactive pyridine derivatives.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of the biological activities of this compound and its isomers. While direct experimental evidence remains to be established, the rich history of pyridine derivatives in drug discovery suggests that these simple molecules may possess interesting and varied biological profiles. The provided experimental protocols offer a robust starting point for researchers to systematically evaluate their cytotoxic, antimicrobial, and anti-inflammatory properties. Future studies should focus on the direct synthesis and in vitro screening of these isomers to validate the hypotheses presented here and to potentially uncover novel lead compounds for further development.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Propionylpyridine: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-Propionylpyridine, a valuable building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. This guide provides an in-depth, objective comparison of published synthesis methods for this compound, focusing on their reproducibility, efficiency, and practicality in a laboratory setting. We will delve into the experimental nuances of each method, supported by data and field-proven insights to ensure you can select and implement the most suitable protocol for your research needs.

Introduction to this compound

This compound, with the chemical formula C₈H₉NO, is a colorless to yellow liquid characterized by a pungent odor.[1] Its molecular structure, featuring a pyridine ring acylated at the 2-position, makes it a versatile intermediate in organic synthesis. The pyridine moiety offers a site for various chemical modifications, while the propionyl group can participate in a range of reactions, including condensations and reductions.

PropertyValue
Molecular Weight 135.16 g/mol
Boiling Point 212-214 °C
Density 1.027 g/mL at 25 °C
Solubility Slightly soluble in water
Flash Point 89 °C
Refractive Index 1.522 - 1.524

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. This guide will focus on three primary methods:

  • The Grignard Reaction: A Robust and High-Yielding Approach

  • Oxidation of 2-Propylpyridine: A Direct but Potentially Unselective Route

  • From 2-Pyridine Carboxylic Acid: A Multi-step but Controlled Synthesis

Below is a summary of the key performance metrics for each method, providing a quick reference for comparison.

ParameterMethod 1: Grignard ReactionMethod 2: Oxidation of 2-PropylpyridineMethod 3: From 2-Pyridine Carboxylic Acid
Starting Material 2-Bromopyridine2-Propylpyridine2-Pyridine Carboxylic Acid
Key Reagents Magnesium, Propionyl ChlorideStrong Oxidizing Agent (e.g., KMnO₄, K₂Cr₂O₇)Thionyl Chloride, Di-tert-butyl malonate
Reaction Time ~4-6 hoursVariable, potentially several hoursMulti-step, > 6 hours
Reported Yield ~79% (for 2-acetylpyridine)[2]Highly variable, risk of low yield~78% (for 2-acetylpyridine)[3]
Key Challenges Anhydrous conditions, potential for byproduct formationOver-oxidation to carboxylic acid, difficult to controlMultiple reaction steps, handling of hazardous reagents
Reproducibility High, with careful control of conditionsModerate to Low, sensitive to reaction parametersHigh, with precise execution of each step

Method 1: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. In the context of this compound synthesis, it involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, followed by acylation with propionyl chloride. This method is highly effective and generally provides good yields, making it a preferred choice for many chemists.[4]

Causality Behind Experimental Choices

The use of a Grignard reagent is predicated on its ability to act as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acyl chloride. The choice of an ethereal solvent like THF is crucial as it stabilizes the Grignard reagent. The reaction is conducted at low temperatures to control its exothermic nature and minimize side reactions. A significant challenge in the synthesis of pyridyl Grignard reagents is the potential for Wurtz-type coupling, leading to the formation of bipyridyl dimers. Careful control of temperature and the rate of addition of reagents is essential to mitigate this.

Experimental Protocol

The following protocol is adapted from a reliable method for the synthesis of the closely related 2-acetylpyridine and is expected to be highly reproducible for this compound with minor adjustments.[2]

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Propionyl chloride

  • Toluene, dry

  • N-methylpyrrolidone (NMP)

  • Aqueous ammonium chloride solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of 2-bromopyridine in anhydrous THF to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the solution to 0 °C.

  • Acylation:

    • In a separate flask, prepare a solution of propionyl chloride in dry toluene.

    • To a well-stirred, cold (0 °C) solution of NMP in dry toluene, add the solution of propionyl chloride dropwise over 15 minutes.

    • Add the freshly prepared Grignard reagent to the propionyl chloride-NMP solution at 0 °C.

    • Stir the reaction mixture for 4 hours at 0 to -5 °C.

  • Work-up and Purification:

    • Quench the reaction by slowly adding it to a cold aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Self-Validating System

The success of this synthesis can be readily monitored and validated at several stages. The formation of the Grignard reagent can be confirmed by quenching a small aliquot with iodine, which will result in the formation of 2-iodopyridine. The progress of the acylation reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualization of the Workflow

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 2-Bromopyridine 2-Bromopyridine Grignard Formation Grignard Formation 2-Bromopyridine->Grignard Formation Mg Mg Mg->Grignard Formation Propionyl Chloride Propionyl Chloride Acylation Acylation Propionyl Chloride->Acylation Grignard Formation->Acylation Pyridyl-MgBr Work-up Work-up Acylation->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Workflow for the Grignard synthesis of this compound.

Method 2: Oxidation of 2-Propylpyridine

The direct oxidation of the alkyl side-chain of a pyridine derivative presents a seemingly straightforward route to the corresponding ketone. This method involves the use of a strong oxidizing agent to convert the methylene group adjacent to the pyridine ring into a carbonyl group.

Causality Behind Experimental Choices

The rationale for this method lies in the activation of the benzylic-like position of the propyl group by the electron-withdrawing pyridine ring, making it susceptible to oxidation. Common strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are typically employed.[1] However, the major challenge and a significant concern for reproducibility is the potential for over-oxidation. The desired ketone can be further oxidized to the corresponding carboxylic acid (2-pyridinecarboxylic acid), and even cleavage of the pyridine ring can occur under harsh conditions. Therefore, careful control of stoichiometry, temperature, and reaction time is critical, yet often difficult to achieve with high selectivity.

Experimental Protocol (General Approach)

A specific, high-yielding, and reproducible protocol for the selective oxidation of 2-propylpyridine to this compound is not well-documented in readily available literature, highlighting the challenges associated with this method. A general procedure would involve the following steps, but would require significant optimization.

Materials:

  • 2-Propylpyridine

  • Oxidizing agent (e.g., Potassium permanganate)

  • Solvent (e.g., Water, Acetone, or a mixture)

  • Acid or base for pH adjustment and work-up

Procedure (Requires Optimization):

  • Dissolve 2-propylpyridine in a suitable solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent, maintaining the temperature below a predetermined limit.

  • Monitor the reaction closely by TLC.

  • Upon completion (or optimal conversion), quench the reaction (e.g., by adding a reducing agent like sodium bisulfite for KMnO₄).

  • Filter the reaction mixture to remove inorganic byproducts (e.g., MnO₂).

  • Extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the product by column chromatography or distillation.

Self-Validating System

Due to the lack of a well-established, reproducible protocol, a self-validating system for this method would heavily rely on in-process controls. Frequent TLC analysis is essential to determine the optimal reaction time to maximize the yield of the desired ketone while minimizing the formation of the carboxylic acid byproduct. The identity of the product and byproducts in the crude reaction mixture should be confirmed by techniques like GC-MS before proceeding with large-scale purification.

Visualization of the Logical Relationship

Oxidation_Pathway 2-Propylpyridine 2-Propylpyridine This compound This compound 2-Propylpyridine->this compound Controlled Oxidation 2-Pyridinecarboxylic Acid 2-Pyridinecarboxylic Acid This compound->2-Pyridinecarboxylic Acid Over-oxidation

Caption: Reaction pathway for the oxidation of 2-propylpyridine.

Method 3: From 2-Pyridine Carboxylic Acid

This synthetic route offers a more controlled, albeit longer, pathway to this compound. It begins with a readily available starting material, 2-pyridine carboxylic acid (also known as picolinic acid), and proceeds through the formation of an acyl chloride, followed by a malonic ester synthesis-type reaction and subsequent decarboxylation. A similar method has been patented for the synthesis of 2-acetylpyridine with good yields.[3][5]

Causality Behind Experimental Choices

This multi-step approach circumvents the selectivity issues of direct oxidation. The conversion of the carboxylic acid to an acyl chloride with an agent like thionyl chloride activates the carbonyl group for subsequent nucleophilic attack. The reaction with a malonic ester, in this case, di-tert-butyl malonate, followed by hydrolysis and decarboxylation, is a classic and reliable method for forming ketones. The use of a di-tert-butyl ester is strategic, as the tert-butyl groups can be readily removed under acidic conditions, facilitating the final decarboxylation step.

Experimental Protocol

The following is a protocol adapted from a patented procedure for the synthesis of 2-acetylpyridine.[3]

Materials:

  • 2-Pyridine carboxylic acid

  • Thionyl chloride

  • Toluene

  • N,N-Dimethylformamide (DMF, catalyst)

  • Di-tert-butyl malonate

  • Magnesium chloride (inorganic salt catalyst)

  • Triethylamine

  • Ethyl acetate

  • Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Acetic acid

  • Sulfuric acid

Procedure:

  • Formation of 2-Pyridinecarbonyl Chloride:

    • To a solution of 2-pyridine carboxylic acid in toluene, add a catalytic amount of DMF.

    • Heat the mixture to 55-65 °C and add thionyl chloride dropwise.

    • Reflux the reaction mixture for 2-3 hours.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain 2-pyridinecarbonyl chloride, which is used directly in the next step.

  • Acylation of Malonic Ester:

    • In a separate flask, combine di-tert-butyl malonate, magnesium chloride, triethylamine, and ethyl acetate.

    • Add the freshly prepared 2-pyridinecarbonyl chloride dropwise to this mixture.

    • Heat the reaction to 60 °C for 1-2 hours, monitoring by TLC.

    • Cool the reaction and neutralize with hydrochloric acid to pH 5-6.

    • Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude di-tert-butyl 2-picolinoylmalonate.

  • Hydrolysis and Decarboxylation:

    • To the crude malonate, add a mixture of water, acetic acid, and a catalytic amount of sulfuric acid.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction to room temperature and neutralize with a sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Self-Validating System

Each step in this multi-step synthesis can be monitored by TLC to ensure completion before proceeding to the next. The intermediate acyl chloride is highly reactive and is typically used immediately without full characterization. The acylated malonic ester intermediate can be isolated and characterized by NMR and MS to confirm its structure before the final hydrolysis and decarboxylation step. The final product should be rigorously characterized to confirm its identity and purity.

Visualization of the Workflow

Carboxylic_Acid_Route 2-Pyridine Carboxylic Acid 2-Pyridine Carboxylic Acid 2-Pyridinecarbonyl Chloride 2-Pyridinecarbonyl Chloride 2-Pyridine Carboxylic Acid->2-Pyridinecarbonyl Chloride SOCl₂, DMF Acylated Malonic Ester Acylated Malonic Ester 2-Pyridinecarbonyl Chloride->Acylated Malonic Ester Di-tert-butyl malonate, Base This compound This compound Acylated Malonic Ester->this compound H₃O⁺, Δ, -CO₂, -2tBuOH

Caption: Multi-step synthesis of this compound from 2-pyridine carboxylic acid.

Conclusion

Based on the available literature and established chemical principles, the Grignard reaction stands out as a highly reproducible and efficient method for the synthesis of this compound, provided that stringent anhydrous conditions are maintained and the reaction temperature is carefully controlled. The multi-step synthesis from 2-pyridine carboxylic acid also offers a reliable and high-yielding route , with the trade-off of a longer procedure. The direct oxidation of 2-propylpyridine, while appealing in its simplicity, suffers from a lack of well-documented, selective protocols and a high risk of over-oxidation , making its reproducibility questionable without significant optimization.

For researchers seeking a dependable and scalable method, the Grignard approach is recommended as the primary choice. The carboxylic acid route serves as a solid alternative, particularly if the starting material is readily available and the multi-step nature of the synthesis is not a deterrent.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Propionylpyridine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape of 2-Propionylpyridine

Based on data from related pyridine compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or inhaled. It is expected to cause skin irritation and serious eye irritation.[1][2] Vapors may also lead to respiratory irritation.[1][2] Therefore, a multi-faceted approach to personal protective equipment (PPE) is essential to mitigate these risks.

Core Personal Protective Equipment (PPE) for this compound

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table outlines the essential PPE for handling this compound, with detailed explanations for each component.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shield are mandatory.[3] This is to protect against potential splashes of the liquid, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are generally recommended for handling pyridine and its derivatives.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
Body Protection A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin from accidental contact.[3] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]

Procedural Workflow for Safe Handling and Disposal

Adherence to a systematic workflow is critical for ensuring safety from the moment the chemical is handled until its final disposal. The following diagram and step-by-step guide illustrate this process.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Dispense this compound in Fume Hood prep_materials->handle_dispense Begin Experiment handle_cap Securely Cap Container Immediately After Use handle_dispense->handle_cap disp_waste Collect Waste in a Labeled, Compatible Container handle_cap->disp_waste End of Use disp_ppe Doff and Dispose of Contaminated PPE disp_waste->disp_ppe disp_cleanup Clean and Decontaminate Work Area disp_ppe->disp_cleanup

Caption: Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Handling and Disposal Protocol:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory area where this compound will be handled, put on your lab coat, chemical safety goggles, and gloves.

    • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Dispensing: Carefully dispense the required amount of this compound within the fume hood, avoiding any splashing or aerosol generation.

    • Secure Container: Immediately after dispensing, securely cap the primary container to prevent the escape of vapors.

  • Waste Collection and Disposal:

    • Waste Container: Collect all waste containing this compound, including contaminated consumables like pipette tips and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[4]

    • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids, until it is collected by your institution's environmental health and safety (EHS) department.[4]

    • Disposal of Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

    • Contaminated PPE Disposal: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.

  • Post-Handling:

    • Decontamination: Thoroughly clean and decontaminate the work area and any equipment used.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, and finally the lab coat).

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Spill: For a small spill within a fume hood, use an inert absorbent material to contain it. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring a secure laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propionylpyridine
Reactant of Route 2
Reactant of Route 2
2-Propionylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.